2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine
Description
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Properties
IUPAC Name |
1,5,6-trimethyl-3H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-5-4-7-8(10-6(5)2)11-9(13)12(7)3/h4H,1-3H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIWKAXDCMVXKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC(=O)N2C)N=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90421028 | |
| Record name | 2-HYDROXY-1,5,6-TRIMETHYLIMIDAZO [4,5-B] PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90421028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887406-59-9 | |
| Record name | 2-HYDROXY-1,5,6-TRIMETHYLIMIDAZO [4,5-B] PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90421028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, computational predictions, and established analytical methodologies to present a thorough profile. The document covers the molecular structure, plausible synthetic routes, and key physicochemical parameters including spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), solubility, and pKa. Standardized experimental protocols for the determination of these properties are also detailed to ensure methodological rigor. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel imidazo[4,5-b]pyridine derivatives in drug discovery and development.
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry due to its structural analogy to purines, which allows for its interaction with a wide range of biological targets.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including antiproliferative, antiviral, and antibacterial properties.[1][2] The specific compound, 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine, is a methylated derivative with a hydroxyl group at the 2-position, which can significantly influence its electronic properties, hydrogen bonding capacity, and metabolic stability. Understanding the fundamental physicochemical properties of this molecule is paramount for its potential development as a therapeutic agent.
Molecular Structure and Chemical Identity
The chemical structure of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine is characterized by a fused imidazole and pyridine ring system with methyl groups at positions 1, 5, and 6, and a hydroxyl group at position 2.
Caption: Chemical structure of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine.
Table 1: Chemical Identity
| Identifier | Value |
| Molecular Formula | C₉H₁₁N₃O |
| Molecular Weight | 177.21 g/mol |
| IUPAC Name | 1,5,6-Trimethyl-1H-imidazo[4,5-b]pyridin-2-ol |
| Canonical SMILES | CC1=CC2=C(N=C1C)N(C(=O)N2)C |
| InChI Key | (Predicted) |
Synthesis Pathway
While a specific synthesis for 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine is not explicitly documented, a plausible synthetic route can be extrapolated from established methods for analogous compounds.[3] A common approach involves the cyclization of a substituted diaminopyridine precursor.
Caption: Proposed synthetic workflow for 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine.
Experimental Protocol: Synthesis (Hypothetical)
-
Step 1: Formation of the Urea Intermediate. To a solution of 4,5-dimethyl-2,3-diaminopyridine in a suitable aprotic solvent (e.g., dichloromethane), slowly add one equivalent of methyl isocyanate at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Step 2: Cyclization. The resulting urea derivative is then subjected to cyclization. This can be achieved by heating in a high-boiling point solvent such as diphenyl ether or by treatment with a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures.
-
Step 3: N-methylation. The resulting 2-Hydroxy-5,6-dimethyl-1H-imidazo[4,5-b]pyridine is then N-methylated at the 1-position. This can be accomplished by reacting with a methylating agent such as methyl iodide in the presence of a base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., DMF).
-
Step 4: Purification. The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
Physicochemical Properties
Physical State and Appearance
Based on related imidazo[4,5-b]pyridine compounds, 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine is predicted to be a solid at room temperature, likely appearing as a crystalline powder.
Melting Point
The melting point of the analogous compound, 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine, is reported to be in the range of 294-296 °C.[4] The presence of a hydroxyl group in place of an amino group may lead to a different crystal packing and intermolecular hydrogen bonding, thus a different melting point is expected.
Solubility
The solubility of imidazo[4,5-b]pyridine derivatives is variable. The amino analog is soluble in methanol.[4] The hydroxyl group in the target compound is expected to confer some polarity, suggesting potential solubility in polar organic solvents such as methanol, ethanol, and DMSO. Aqueous solubility is likely to be pH-dependent.
pKa
The pKa values are critical for understanding the ionization state of the molecule at physiological pH. The imidazo[4,5-b]pyridine core contains both acidic (hydroxyl) and basic (pyridine and imidazole nitrogens) functionalities. The pKa of the hydroxyl group is expected to be in the range of 8-10, while the pKa of the protonated pyridine nitrogen is likely to be around 4-6.
Table 2: Predicted and Analog-Derived Physicochemical Properties
| Property | Predicted/Analog Value | Source |
| Melting Point (°C) | ~294-296 (for 2-amino analog) | [4] |
| Solubility | Soluble in Methanol (for 2-amino analog) | [4] |
| logP (Predicted) | 1.5 - 2.5 | Computational Prediction |
| pKa (acidic, -OH) | 8 - 10 | Prediction based on similar structures |
| pKa (basic, pyridine N) | 4 - 6 | Prediction based on similar structures |
Spectroscopic Characterization
Caption: General workflow for the spectroscopic characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methyl groups, likely in the range of δ 2.0-4.0 ppm. The aromatic proton on the pyridine ring would appear further downfield. The hydroxyl proton signal may be broad and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbonyl-like carbon at the 2-position will have a characteristic chemical shift in the range of δ 150-160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the methyl and aromatic groups will appear around 2800-3100 cm⁻¹. The C=O stretching vibration of the pyridone tautomer will be observed around 1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 177.21. Fragmentation patterns can provide further structural information.
Experimental Protocol: Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
IR Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or acquire the spectrum using an ATR accessory.
-
IR Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
MS Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol) for analysis by electrospray ionization (ESI) or other appropriate ionization techniques.
-
MS Data Acquisition: Obtain the mass spectrum in the positive or negative ion mode.
Biological Significance and Potential Applications
While the biological activity of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine has not been reported, the imidazo[4,5-b]pyridine scaffold is present in numerous biologically active molecules.[1][2] For instance, certain derivatives have shown potent antiproliferative activity against various cancer cell lines.[2] The N-hydroxy metabolite of a related compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), has been implicated in its carcinogenic activity.[5][6] Therefore, the introduction of a hydroxyl group at the 2-position could modulate the biological activity profile of the parent scaffold, potentially leading to new therapeutic agents. Further investigation into the biological effects of this specific compound is warranted.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine. In the absence of direct experimental data, a comprehensive profile has been constructed through the use of data from analogous compounds, computational predictions, and established analytical protocols. The information presented herein is intended to be a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating further investigation into this promising class of heterocyclic compounds.
References
-
Syntheses of 1,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine and 3,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine - ResearchGate. Available from: [Link]
-
Carcinogenicity of the N-hydroxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, 2-amino-3, 8-dimethyl-imidazo[4,5-f]quinoxaline and 3, 2'-dimethyl-4-aminobiphenyl in the rat - PubMed. Available from: [Link]
-
2-Amino-1,5,6-trimethylimidazo [4,5-b] pyridine | C9H12 N4 - BuyersGuideChem. Available from: [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC - NIH. Available from: [Link]
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A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Available from: [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. Available from: [Link]
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IR and 1 H NMR spectral data. | Download Table - ResearchGate. Available from: [Link]
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NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available from: [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. Available from: [Link]
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NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Available from: [Link]
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2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine | C13H12N4 | CID 1530 - PubChem. Available from: [Link]
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Characterization of 2-amino-1-methyl-6-phenylimidazo[4,5b]pyridine at androgen receptor: mechanistic support for its role in prostate cancer - NIH. Available from: [Link]
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pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. Available from: [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-b]pyridine core is a significant scaffold in medicinal chemistry due to its structural similarity to purines, leading to a wide array of biological activities.[1][2][3] This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of a specific derivative, 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine. While specific experimental data for this molecule is not extensively available in public literature, this document, grounded in established principles of physical chemistry and regulatory guidelines, offers a robust framework for its characterization. We will explore the theoretical underpinnings of its physicochemical properties and present detailed, field-proven methodologies for determining its aqueous and solvent solubility, as well as its stability under various stress conditions as mandated by ICH guidelines.[4][5][6][7][8] This guide is intended to be a practical resource for researchers, enabling them to design and execute a comprehensive characterization of this promising compound.
Introduction to the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine ring system is a heterocyclic aromatic compound that has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, and antimicrobial and anticancer effects.[1][3][9] The biological potential of any compound is intrinsically linked to its physicochemical properties, with solubility and stability being paramount for its successful development as a therapeutic agent.
1.1. The Significance of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine
The introduction of a hydroxyl group at the 2-position and methyl groups at the 1, 5, and 6 positions of the imidazo[4,5-b]pyridine core is expected to significantly influence its molecular properties. The hydroxyl group can participate in hydrogen bonding, potentially affecting its solubility and interaction with biological targets. The methyl groups can impact lipophilicity and metabolic stability. A thorough understanding of these properties is a critical first step in the preclinical development of this compound.
Predicted Physicochemical Properties and Solubility Profile
While experimental data for 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine is scarce, we can infer its likely properties based on the general characteristics of the imidazo[4,5-b]pyridine class and the influence of its substituents.
2.1. Factors Influencing Solubility
The solubility of a compound is a function of its crystal lattice energy and the thermodynamics of its solvation. For 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine, the key determinants of solubility are expected to be:
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Hydrogen Bonding: The presence of the 2-hydroxy group and the nitrogen atoms in the imidazole and pyridine rings allows for both hydrogen bond donation and acceptance. This suggests a potential for good solubility in polar protic solvents.
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pKa: The basicity of the pyridine nitrogen and the potential acidity of the hydroxyl group will influence the ionization state of the molecule at different pH values. The imidazole nitrogen is generally more basic than the pyridine nitrogen.[10] Ionization can dramatically increase aqueous solubility.
-
Lipophilicity: The three methyl groups contribute to the lipophilicity of the molecule, which will enhance its solubility in non-polar organic solvents. The interplay between the hydrophilic hydroxyl group and the lipophilic methyl groups will determine its overall solubility profile.
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Crystal Packing: The ability of the molecules to pack efficiently in a crystal lattice will affect the energy required to dissolve the solid. Polymorphism can also lead to different solubility behaviors.
2.2. Anticipated Solubility in Different Media
Based on the above considerations, the following solubility profile can be predicted:
| Solvent Type | Predicted Solubility | Rationale |
| Aqueous Buffers (pH dependent) | Moderate to High | The molecule is expected to be protonated at acidic pH, increasing its solubility. The hydroxyl group can also contribute to aqueous solubility. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | The ability to form hydrogen bonds with the solvent will likely lead to good solubility. Some sources indicate solubility of similar compounds in methanol.[11] |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents are effective at solvating a wide range of organic molecules. |
| Non-Polar Solvents (e.g., Hexane, Toluene) | Low | The polar nature of the imidazo[4,5-b]pyridine core and the hydroxyl group will likely limit solubility in non-polar media. |
Experimental Determination of Solubility
A systematic approach is necessary to experimentally determine the solubility of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine. The following protocols are designed to provide accurate and reproducible data.
3.1. Thermodynamic Solubility in Aqueous Buffers
This experiment determines the equilibrium solubility of the compound at various pH values.
Protocol:
-
Preparation of Buffers: Prepare a series of buffers at pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Add an excess of the solid compound to each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.
3.2. Kinetic Solubility in Organic Solvents
This method provides a rapid assessment of solubility in various organic solvents.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a highly solubilizing solvent like DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in the target organic solvents.
-
Precipitation Detection: Visually inspect for the first appearance of precipitation. Alternatively, use nephelometry for a more quantitative assessment.
-
Solubility Estimation: The highest concentration at which no precipitate is observed is an estimate of the kinetic solubility.
Caption: Workflow for experimental solubility determination.
Stability Assessment: A Forced Degradation Approach
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[12][13][14][15][16] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[12] The ICH guidelines provide a framework for these studies.[4][5][7]
4.1. Rationale for Forced Degradation
The objectives of forced degradation studies are to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Demonstrate the specificity of the analytical method.
-
Inform formulation development and packaging selection.
4.2. Recommended Stress Conditions
The following stress conditions are recommended for 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine, with the goal of achieving 5-20% degradation of the parent compound.
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | Hydrolysis of the imidazole ring or other susceptible functional groups. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours | Similar to acid hydrolysis, but potentially different degradation products. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the pyridine or imidazole ring, or the hydroxyl group. |
| Thermal Degradation | Solid compound at 80 °C for 48 hours | Thermally induced decomposition. |
| Photostability | Expose the compound (solid and in solution) to light according to ICH Q1B guidelines. | Photolytic degradation, potentially leading to ring cleavage or other rearrangements. |
4.3. Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Development of a Stability-Indicating Analytical Method
A crucial component of stability testing is the use of a validated stability-indicating analytical method. This method must be able to separate the parent compound from its degradation products and any process-related impurities.
5.1. Method of Choice: HPLC with UV and Mass Spectrometric Detection (LC-MS)
A reversed-phase HPLC method is generally suitable for polar heterocyclic compounds.
Starting HPLC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5-95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at a suitable wavelength (determined by UV scan) and mass spectrometry (for peak identification and purity assessment).
5.2. Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate the specificity of the method.
Long-Term Stability Studies
Once the intrinsic stability is understood through forced degradation, long-term stability studies are conducted under ICH-prescribed storage conditions to establish a re-test period or shelf life.[4][5][8]
6.1. Storage Conditions
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
6.2. Testing Frequency
For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[5]
Conclusion
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An In-Depth Technical Guide to 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine (CAS 161091-55-0)
Introduction
2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine, also known by the synonym TMIP, is a heterocyclic organic compound identified by CAS number 161091-55-0.[1][2][3] This molecule belongs to the class of heterocyclic amines (HCAs), which are chemical compounds containing at least one heterocyclic ring and an amine group. Structurally, it is characterized by a fused imidazole and pyridine ring system with three methyl groups and one amino group attached.[1] HCAs are of significant interest in the fields of toxicology, food chemistry, and medicinal chemistry due to their potential biological activities.[1] Notably, TMIP has been identified as a potential food mutagen, often formed in protein-rich foods during high-temperature cooking processes.[1][2] Its structure and reactivity make it a subject of study for understanding the mechanisms of mutagenicity and for assessing potential health risks associated with dietary exposure.[1]
Core Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine is fundamental for its application in research and for predicting its behavior in biological systems. These properties influence its solubility, stability, and interactions with macromolecules.[1]
| Property | Value | Source |
| CAS Number | 161091-55-0 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₂N₄ | [1][4][6] |
| Molecular Weight | 176.22 g/mol | [3][6] |
| IUPAC Name | 1,5,6-trimethylimidazo[4,5-b]pyridin-2-amine | [3] |
| Common Synonyms | TMIP, 1,5,6-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine | [1][2][3][7] |
| SMILES | Cc1cc2c(nc1C)nc(N)n2C | [6] |
| InChI | InChI=1S/C9H12N4/c1-5-4-7-8(11-6(5)2)12-9(10)13(7)3/h4H,1-3H3,(H2,10,11,12) | [3] |
Mechanism of Action and Biological Relevance: Mutagenicity of Heterocyclic Amines
The primary biological relevance of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine and other heterocyclic amines stems from their potential mutagenic and carcinogenic properties.[8][9] The mechanism is not intrinsic to the parent compound but requires metabolic activation, primarily by cytochrome P450 enzymes in the liver, particularly CYP1A2.[8]
This activation process is a critical first step that converts the relatively inert HCA into a highly reactive electrophilic species capable of binding to DNA.
Key Steps in Metabolic Activation:
-
N-hydroxylation: The exocyclic amino group of the HCA is oxidized by cytochrome P450 enzymes to form an N-hydroxy-arylamine intermediate.[8]
-
Esterification: This hydroxylamine intermediate is then further activated through esterification by enzymes such as N-acetyltransferases (NATs) or sulfotransferases (SULTs), forming acetoxy or sulfate esters.
-
Formation of Nitrenium Ion: The ester group is a good leaving group, and its departure results in the formation of a highly reactive nitrenium ion.[8]
-
DNA Adduct Formation: This electrophilic nitrenium ion can then attack nucleophilic sites on DNA bases, primarily the C8 position of guanine, to form bulky DNA adducts. These adducts can lead to frame-shift mutations and DNA replication errors, which are key events in the initiation of carcinogenesis.[8]
Experimental Protocols
Protocol 1: Quantification of TMIP in Food Samples by UPLC-Q/Orbitrap HRMS
This protocol outlines a method for the sensitive detection and quantification of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine in complex food matrices, which is crucial for food safety assessment.[9]
Objective: To accurately measure the concentration of TMIP in novel food products.
Methodology:
-
Sample Preparation (Extraction):
-
Homogenize 1.0 g of the food sample.
-
Add 10 mL of 50% methanol aqueous solution as the extraction solvent.[9]
-
Vortex for 5 minutes, followed by ultrasonication for 20 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue and combine the supernatants.
-
Filter the combined supernatant through a 0.22 µm nylon filter prior to analysis.
-
-
Chromatographic Conditions (UPLC):
-
Column: A suitable C18 column (e.g., Waters ACQUITY UPLC BEH C18).
-
Mobile Phase A: 5 mmol/L ammonium formate with 0.01% formic acid in water.[9]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient optimized for the separation of heterocyclic amines.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Q/Orbitrap HRMS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan/dd-MS2 (data-dependent MS2).
-
Precursor Ion [M+H]⁺: m/z 177.1134.[9]
-
Resolution: Set to >70,000 to ensure high mass accuracy.
-
Collision Energy (HCD): Optimized for fragmentation of the precursor ion.
-
-
Data Analysis:
-
Quantification is performed by extracting the ion chromatogram for the exact mass of the TMIP precursor ion.
-
A calibration curve is generated using certified reference standards of TMIP.
-
The concentration in the sample is calculated based on the standard curve.
-
Sources
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The Diverse Biological Activities of Imidazo[4,5-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Imidazo[4,5-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazo[4,5-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. Its structural resemblance to endogenous purines allows it to interact with a variety of enzymes and receptors, leading to a broad spectrum of pharmacological activities.[1][2] This guide provides an in-depth exploration of the significant biological activities of imidazo[4,5-b]pyridine derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. For researchers and drug development professionals, understanding the multifaceted nature of this scaffold is paramount for designing next-generation therapeutics.
Anticancer Activity: Targeting the Pillars of Malignancy
Imidazo[4,5-b]pyridine derivatives have demonstrated potent antiproliferative effects against a range of human cancer cell lines, including colon, breast, and leukemia.[3][4][5][6] Their anticancer activity stems from the inhibition of key signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Inhibition of Key Kinases and Induction of Apoptosis
A primary mechanism of the anticancer effects of these derivatives is the inhibition of protein kinases, which are often dysregulated in cancer. Notable targets include:
-
Bruton's Tyrosine Kinase (BTK): A crucial enzyme in the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation and survival.[5] Imidazo[4,5-b]pyridine derivatives have been developed as noncovalent, reversible BTK inhibitors, offering a potential advantage in terms of safety and off-target effects.
graph "BCR_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; BCR [label="B-cell Receptor\n(BCR)", fillcolor="#F1F3F4"]; Antigen [label="Antigen", shape=ellipse, fillcolor="#FFFFFF"]; LYN_SYK [label="LYN/SYK", fillcolor="#F1F3F4"]; BTK [label="Bruton's Tyrosine Kinase\n(BTK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg2 [label="PLCγ2", fillcolor="#F1F3F4"]; IP3_DAG [label="IP3 / DAG", fillcolor="#F1F3F4"]; Calcium [label="Ca²⁺ Mobilization", fillcolor="#FBBC05"]; PKC [label="PKC Activation", fillcolor="#FBBC05"]; NFkB [label="NF-κB Pathway", fillcolor="#34A853"]; Proliferation [label="B-cell Proliferation\n& Survival", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imidazo_pyridine [label="Imidazo[4,5-b]pyridine\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Antigen -> BCR; BCR -> LYN_SYK; LYN_SYK -> BTK; BTK -> PLCg2; PLCg2 -> IP3_DAG; IP3_DAG -> Calcium; IP3_DAG -> PKC; PKC -> NFkB; Calcium -> NFkB; NFkB -> Proliferation; Imidazo_pyridine -> BTK [label="Inhibition", style=dashed, color="#EA4335"]; }
Caption: Inhibition of BTK by Imidazo[4,5-b]pyridine Derivatives in the BCR Pathway. -
Aurora Kinases (A, B, C): A family of serine/threonine kinases that are key regulators of mitosis. Their inhibition by imidazo[4,5-b]pyridine derivatives leads to mitotic arrest and subsequent apoptosis.[2]
graph "Aurora_Kinase_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; G2_Phase [label="G2 Phase", fillcolor="#F1F3F4"]; Aurora_A [label="Aurora A Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centrosome_Separation [label="Centrosome Separation", shape=ellipse, fillcolor="#FBBC05"]; Spindle_Assembly [label="Spindle Assembly", shape=ellipse, fillcolor="#FBBC05"]; Mitosis [label="Mitosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aurora_B [label="Aurora B Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chromosome_Segregation [label="Chromosome Segregation", shape=ellipse, fillcolor="#FBBC05"]; Cytokinesis [label="Cytokinesis", shape=ellipse, fillcolor="#FBBC05"]; Imidazo_pyridine [label="Imidazo[4,5-b]pyridine\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
G2_Phase -> Aurora_A; Aurora_A -> Centrosome_Separation; Centrosome_Separation -> Spindle_Assembly; Spindle_Assembly -> Mitosis; Mitosis -> Aurora_B; Aurora_B -> Chromosome_Segregation; Chromosome_Segregation -> Cytokinesis; Imidazo_pyridine -> Aurora_A [label="Inhibition", style=dashed, color="#EA4335"]; Imidazo_pyridine -> Aurora_B [label="Inhibition", style=dashed, color="#EA4335"]; }
Caption: Inhibition of Aurora Kinases by Imidazo[4,5-b]pyridine Derivatives during Mitosis. -
Cyclin-Dependent Kinase 9 (CDK9): A key regulator of transcription. Inhibition of CDK9 by these derivatives leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis.[6]
Beyond kinase inhibition, some derivatives have been shown to induce apoptosis through the activation of caspases 3 and 7.[6]
Structure-Activity Relationship (SAR) Highlights for Anticancer Activity
| R1 Substituent | R2 Substituent | Target Kinase | Observed Activity | Reference |
| Phenyl | 2,4-dihydroxyphenyl | BTK | Enhanced Inhibition | |
| Phenyl with morpholinomethyl | Unsubstituted | BTK | Enhanced Inhibition | |
| 1-benzylpiperazinyl at 7-position | Varied aryl groups at 2-position | Aurora Kinases | Potent Inhibition | [2] |
| N-phenylamino | Varied aryl groups | CDK9 | Potent Inhibition | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of imidazo[4,5-b]pyridine derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Imidazo[4,5-b]pyridine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the imidazo[4,5-b]pyridine derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antiviral Activity: Combating Viral Infections
The structural similarity of imidazo[4,5-b]pyridines to purine nucleosides makes them promising candidates for antiviral drug development.[3] They have shown activity against a range of RNA and DNA viruses.
Mechanism of Action: Targeting Viral Enzymes
The primary antiviral mechanism of action for these derivatives is the inhibition of key viral enzymes essential for replication. A notable example is the inhibition of viral RNA-dependent RNA polymerase (RdRp) , an enzyme crucial for the replication of many RNA viruses.[7] By binding to the active site of RdRp, these compounds can block the synthesis of new viral RNA.
Viral_RNA [label="Viral RNA Template", fillcolor="#F1F3F4"]; RdRp [label="RNA-dependent RNA\nPolymerase (RdRp)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NTPs [label="Ribonucleoside\nTriphosphates (NTPs)", shape=ellipse, fillcolor="#FFFFFF"]; New_RNA [label="New Viral RNA Strand", fillcolor="#34A853"]; Imidazo_pyridine [label="Imidazo[4,5-b]pyridine\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Viral_RNA -> RdRp; NTPs -> RdRp; RdRp -> New_RNA; Imidazo_pyridine -> RdRp [label="Inhibition", style=dashed, color="#EA4335"]; }
Caption: Inhibition of Viral RNA-dependent RNA Polymerase by Imidazo[4,5-b]pyridine Derivatives.Spectrum of Antiviral Activity
-
Respiratory Syncytial Virus (RSV): Certain bromo-substituted and para-cyano-substituted derivatives have demonstrated selective activity against RSV.[3]
-
Bovine Viral Diarrhea Virus (BVDV): A surrogate model for Hepatitis C virus, BVDV is inhibited by some imidazo[4,5-c]pyridine derivatives, a closely related scaffold.[7]
-
Human Immunodeficiency Virus (HIV): Derivatives with amide and sulfamide groups have shown promising anti-HIV activity.[7]
Experimental Protocol: Antiviral Activity Assay (Generic Plaque Reduction Assay)
This protocol provides a general method for evaluating the antiviral activity of the compounds.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock
-
Complete culture medium
-
Imidazo[4,5-b]pyridine derivatives
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known amount of virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and add an overlay medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Remove the overlay, fix the cells, and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Antimicrobial and Anti-inflammatory Activities
Antimicrobial Effects: A Broad Spectrum of Action
Imidazo[4,5-b]pyridine derivatives have shown activity against a variety of pathogenic microorganisms.
-
Antibacterial Activity: Activity has been observed against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[7]
-
Antifungal Activity: The enzyme glucosamine-6-phosphate synthase, which is crucial for fungal cell wall synthesis, has been identified as a potential target.[7]
-
Antitubercular Activity: Some derivatives have been specifically evaluated for their activity against Mycobacterium tuberculosis.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Imidazo[4,5-b]pyridine derivatives
-
Sterile 96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Properties: Modulation of Inflammatory Pathways
The anti-inflammatory effects of imidazo[4,5-b]pyridine derivatives are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade.
-
Cyclooxygenase (COX) Inhibition: Some derivatives exhibit selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3][5] This selectivity is a desirable trait for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[3]
graph "COX2_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4"]; COX2 [label="Cyclooxygenase-2\n(COX-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins", fillcolor="#FBBC05"]; Inflammation [label="Inflammation\n(Pain, Fever, Swelling)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imidazo_pyridine [label="Imidazo[4,5-b]pyridine\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Arachidonic_Acid -> COX2; COX2 -> Prostaglandins; Prostaglandins -> Inflammation; Imidazo_pyridine -> COX2 [label="Inhibition", style=dashed, color="#EA4335"]; }
Caption: Inhibition of COX-2 by Imidazo[4,5-b]pyridine Derivatives in the Inflammatory Pathway. -
Inducible Nitric Oxide Synthase (iNOS) Inhibition: Certain derivatives have shown selective inhibition of iNOS, an enzyme that produces nitric oxide, a pro-inflammatory mediator.[7]
Conclusion: A Scaffold with Enduring Therapeutic Potential
The imidazo[4,5-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its ability to be readily functionalized allows for the fine-tuning of its pharmacological properties, enabling the development of potent and selective inhibitors for a diverse range of biological targets. The comprehensive understanding of the mechanisms of action, structure-activity relationships, and the application of robust experimental protocols, as outlined in this guide, are essential for unlocking the full therapeutic potential of this remarkable heterocyclic system. As research progresses, we can anticipate the emergence of new imidazo[4,5-b]pyridine-based drugs that will address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
References
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Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
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Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science. [Link]
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Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. ACS Publications. [Link]
-
Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. PubMed. [Link]
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Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
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Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central. [Link]
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Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
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Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. ResearchGate. [Link]
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2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. [Link]
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Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. [Link]
-
Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. PubMed. [Link]
-
Antimicrobial activity of some published imidazo[4,5-b]pyridine and... ResearchGate. [Link]
-
Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. Semantic Scholar. [Link]
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A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. [Link]
-
Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships. PubMed. [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. National Institutes of Health. [Link]
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"potential therapeutic targets of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine"
An In-Depth Technical Guide on the Potential Therapeutic Targets of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, owing to its structural similarity to endogenous purines, which allows for interaction with a wide array of biological targets.[1][2][3] This has led to the development of imidazo[4,5-b]pyridine derivatives with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This technical guide provides a comprehensive overview of the potential therapeutic targets of a specific, lesser-studied derivative, 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine. Drawing upon the known biological activities of the broader imidazo[4,5-b]pyridine class, this document outlines a rational, evidence-based approach to identifying and validating its potential molecular targets. We will delve into the scientific rationale for investigating target classes such as protein kinases, G-protein coupled receptors (GPCRs), metabolic enzymes, and nuclear receptors. Furthermore, this guide presents detailed, step-by-step experimental workflows for target validation, from initial in silico and in vitro screening to in-depth mechanistic studies and preclinical evaluation. The methodologies described herein are designed to provide a robust framework for researchers and drug development professionals to systematically explore the therapeutic potential of this promising compound.
Introduction: The Imidazo[4,5-b]pyridine Scaffold as a Privileged Structure in Drug Discovery
Structural Analogy to Purines: A Gateway to Diverse Biological Targets
The imidazo[4,5-b]pyridine core is isosteric to purine, a fundamental building block of nucleic acids and a key component of several essential biomolecules, including ATP, GTP, and cyclic AMP. This structural mimicry is a cornerstone of its therapeutic potential, enabling it to interact with the binding sites of numerous enzymes and receptors that recognize endogenous purines.[1][2][3] This inherent ability to engage with a multitude of biological targets has established the imidazo[4,5-b]pyridine scaffold as a "privileged structure" in drug discovery, a concept that describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets.
Overview of the Known Bioactivities of the Imidazo[4,5-b]pyridine Class
The versatility of the imidazo[4,5-b]pyridine scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. These compounds have been investigated for a wide range of therapeutic applications, with notable examples including:
-
Anticancer Agents: Many imidazo[4,5-b]pyridine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[6][7][8] The mechanisms underlying their anticancer effects are often multifactorial, including the inhibition of protein kinases involved in cell cycle regulation and signal transduction.[2] Some derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase.[6]
-
Antimicrobial and Antiviral Agents: The scaffold has been a fertile ground for the discovery of novel anti-infective agents.[2][9] Specific derivatives have shown efficacy against bacteria, fungi, and viruses by targeting essential microbial enzymes such as methionyl-tRNA synthetase and glucosamine-6-phosphate synthase.[5]
-
Central Nervous System (CNS) Modulators: The discovery of imidazo[4,5-b]pyridines as positive allosteric modulators of the GABA-A receptor highlighted their potential for treating neurological and psychiatric disorders.[1][3][4]
-
Anti-inflammatory and Analgesic Agents: Some derivatives have exhibited non-steroidal anti-inflammatory drug (NSAID)-like properties, suggesting their potential in managing inflammatory conditions.[1][3][4]
The Subject of this Guide: 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine - Structure and Potential Significance
This guide focuses on the specific derivative, 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine. While direct biological data for this compound is scarce in the public domain, its structural features provide valuable clues to its potential therapeutic applications. The "2-hydroxy" substitution is of particular interest. This functional group can significantly alter the compound's electronic properties, hydrogen bonding capacity, and metabolic stability compared to its 2-amino or unsubstituted counterparts. For instance, the N-hydroxy metabolites of some heterocyclic amines, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), are known to be the biologically active species responsible for their carcinogenic effects.[10][11] Conversely, the introduction of a hydroxyl group can also be a deliberate medicinal chemistry strategy to enhance binding affinity to a specific target or to improve pharmacokinetic properties. The trimethyl substitution pattern will also influence the compound's lipophilicity and steric interactions with potential binding pockets.
Postulated Therapeutic Target Classes for 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine
Based on the established pharmacology of the imidazo[4,5-b]pyridine class and the structural features of the title compound, we can postulate several high-priority target classes for investigation.
Protein Kinases: Exploiting the ATP-Binding Site
The structural resemblance of the imidazo[4,5-b]pyridine core to the adenine moiety of ATP makes protein kinases a highly probable target class. Kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer. The compound can potentially act as a competitive inhibitor by occupying the ATP-binding pocket of various kinases.
-
Cyclin-Dependent Kinases (CDKs): Given that some imidazo[4,5-b]pyridines induce G2/M cell cycle arrest, CDKs that regulate this transition (e.g., CDK1) are plausible targets.[6]
-
Tyrosine Kinases: Both receptor and non-receptor tyrosine kinases are frequently implicated in cancer and inflammatory diseases. Screening against a panel of tyrosine kinases (e.g., EGFR, VEGFR, Src family kinases) would be a logical starting point.
-
Signal-Transduction and Activator of Transcription (STAT) Kinases: The STAT pathway is crucial for cell proliferation, differentiation, and immune responses, and its inhibition is a validated anticancer strategy.[12]
The 2-hydroxy group could form a critical hydrogen bond with the hinge region of the kinase ATP-binding site, a common interaction for many known kinase inhibitors. The trimethylated core would likely occupy the hydrophobic pocket of the active site.
Caption: Proposed interaction of the compound with a kinase ATP-binding site.
G-Protein Coupled Receptors (GPCRs): Modulating Cellular Signaling
The purinergic system, which includes adenosine and P2Y receptors, is a family of GPCRs that are activated by purines. Given the structural analogy, the compound could act as either an agonist or antagonist at these receptors, which are involved in a wide range of physiological processes, including neurotransmission, inflammation, and cardiovascular function.
The nature of the interaction (agonist or antagonist) will depend on the specific receptor subtype and the conformational changes induced by the compound upon binding.
Modulation of purinergic receptors can impact downstream signaling cascades involving adenylyl cyclase, phospholipase C, and intracellular calcium levels.
Metabolic Enzymes: A Role in Pathogen and Cancer Metabolism
The imidazo[4,5-b]pyridine scaffold has been shown to inhibit enzymes crucial for the survival of pathogens and the proliferation of cancer cells.[5]
-
Dihydrofolate Reductase (DHFR): A key enzyme in nucleotide synthesis, DHFR is a well-established target for both anticancer and antimicrobial drugs.
-
Glycogen Synthase Kinase 3 (GSK-3): This serine/threonine kinase is involved in a multitude of cellular processes, and its inhibitors are being investigated for neurodegenerative diseases, bipolar disorder, and cancer.
-
HMG-CoA Reductase: Some condensed pyridine derivatives have shown inhibitory activity against this rate-limiting enzyme in cholesterol biosynthesis.[13]
Inhibition of these enzymes would lead to the disruption of essential metabolic pathways, resulting in cytostatic or cytotoxic effects.
Nuclear Receptors: Influencing Gene Transcription
The well-documented interaction of PhIP with the androgen receptor (AR) provides a strong rationale for investigating the potential of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine to modulate nuclear receptor activity.[11]
The compound could bind to the ligand-binding domain of the AR, potentially acting as an antagonist and blocking the action of androgens. This could have therapeutic implications for prostate cancer.
Beyond the AR, other nuclear receptors involved in cancer, such as the estrogen receptor (ER) and glucocorticoid receptor (GR), could also be explored as potential targets.
Experimental Validation Workflows
A systematic and tiered approach is essential for the efficient identification and validation of the therapeutic targets of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine.
Initial Target Identification and Validation
Caption: Initial workflow for target identification and validation.
Protocol:
-
Compound Preparation: Generate a 3D conformation of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Target Selection: Prepare the crystal structures of potential targets (kinases, GPCRs, metabolic enzymes, nuclear receptors) from the Protein Data Bank (PDB). Remove water molecules and ligands, and add hydrogen atoms.
-
Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of the compound within the active site of each target.
-
Analysis: Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to prioritize targets for experimental validation.
Protocol:
-
Assay Format: Utilize a commercially available kinase panel (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™) that covers a diverse range of the human kinome.
-
Compound Concentration: Screen the compound at one or two standard concentrations (e.g., 1 µM and 10 µM).
-
Data Analysis: The results are typically reported as percent inhibition. Identify kinases that show significant inhibition (e.g., >50% at 1 µM) as primary hits.
Protocol:
-
Assay Type: Employ radioligand binding assays for a panel of purinergic and other relevant GPCRs.
-
Membrane Preparation: Use cell membranes expressing the target receptor.
-
Assay Conditions: Incubate the membranes with a specific radioligand in the presence and absence of the test compound.
-
Detection: Measure the displacement of the radioligand to determine the binding affinity (Ki) of the compound.
Protocol:
-
Cell Treatment: Treat intact cells with the compound or vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet the precipitated proteins.
-
Detection: Analyze the soluble protein fraction by Western blotting or mass spectrometry to identify proteins that are stabilized by compound binding.
In-Depth Mechanistic Studies for Validated Targets
For targets validated in the initial screening, further studies are required to elucidate the mechanism of action.
| Experiment | Objective | Methodology |
| Enzyme Inhibition Kinetics | To determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki). | Perform enzyme activity assays at varying substrate and inhibitor concentrations. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots. |
| Cellular Signaling Pathway Analysis | To confirm target engagement in a cellular context and to understand the downstream functional consequences. | Use Western blotting to measure the phosphorylation status of key signaling proteins downstream of the target. Employ reporter gene assays to measure changes in transcriptional activity. |
| Gene Expression Profiling | To identify gene signatures associated with compound treatment. | Perform quantitative PCR (qPCR) for specific genes or RNA-sequencing (RNA-seq) for a global analysis of transcriptional changes. |
Preclinical Efficacy Models
The final stage of preclinical validation involves testing the compound's efficacy in disease-relevant models.
| Model Type | Example | Endpoint |
| Cell-Based Phenotypic Assays | Cancer cell proliferation assay (e.g., MTT, CellTiter-Glo®) | IC50 (half-maximal inhibitory concentration) |
| Cell migration/invasion assay (e.g., Transwell assay) | Inhibition of cell motility | |
| In Vivo Models | Xenograft tumor models in immunocompromised mice | Tumor growth inhibition |
| Inflammatory disease models (e.g., collagen-induced arthritis) | Reduction in disease severity scores |
Conclusion: Future Perspectives for 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine in Drug Development
2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine represents an intriguing molecule within the therapeutically rich class of imidazo[4,5-b]pyridines. While its specific biological activities are yet to be fully elucidated, its structural features, particularly its purine-like core and 2-hydroxy substitution, strongly suggest a high potential for interaction with multiple, therapeutically relevant target classes. The systematic approach outlined in this guide, from broad-based screening to in-depth mechanistic and in vivo studies, provides a clear and robust roadmap for uncovering the full pharmacological profile of this compound. The insights gained from such investigations will be instrumental in determining its potential for development as a novel therapeutic agent for cancer, infectious diseases, or other conditions. The journey from a promising scaffold to a clinically approved drug is long and challenging, but it begins with the rigorous and rational scientific inquiry detailed in this guide.
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed. [Link]
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Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. [Link]
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Carcinogenicity of the N-hydroxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, 2-amino-3, 8-dimethyl-imidazo[4,5-f]quinoxaline and 3, 2'-dimethyl-4-aminobiphenyl in the rat. PubMed. [Link]
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A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. [Link]
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Characterization of 2-amino-1-methyl-6-phenylimidazo[4,5b]pyridine at androgen receptor: mechanistic support for its role in prostate cancer. Molecular Carcinogenesis. [Link]
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An In-Depth Technical Guide to the In Vitro Evaluation of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine
Executive Summary
The imidazo[4,5-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, from kinase inhibitors to antiviral agents.[1][2][3] This guide focuses on a specific, lesser-studied derivative, 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine . While direct research on this molecule is sparse, its structure suggests it is a likely metabolite of the corresponding amine, 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine (TMIP), a potential food mutagen.[4][5] This relationship is critical, as the metabolic N-hydroxylation of heterocyclic aromatic amines (HAAs) is a well-established activation step leading to genotoxicity and carcinogenicity.[6][7][8]
This document provides a comprehensive, hypothesis-driven framework for the systematic in vitro investigation of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind each experimental choice. We will proceed from fundamental characterization to detailed mechanistic studies, establishing a clear path to understanding the compound's biological potential.
Section 1: Foundational Analysis and Bioanalytical Method Development
Expertise & Experience: Before any biological assessment, the purity, identity, and stability of the test compound must be unequivocally established. Furthermore, a robust and sensitive analytical method is the bedrock of all subsequent quantitative in vitro assays. The lack of such a method renders data from metabolism and dose-response studies unreliable.
Trustworthiness: Our approach prioritizes the development of a self-validating analytical system using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for quantifying small molecules in complex biological matrices due to its superior sensitivity and selectivity.[8]
Compound Sourcing and Characterization
The first step is to obtain the compound with the highest possible purity. While 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine is not widely commercially available, custom synthesis can be performed, guided by established methods for similar imidazo[4,5-b]pyridine derivatives.[9][10] Upon receipt, the compound's identity and purity must be confirmed via:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV or PDA detector to determine purity, which should ideally be >98%.
Protocol: LC-MS/MS Method Development for Quantification
Objective: To develop a sensitive and specific method for quantifying 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine in cell culture media and microsomal incubations.
Methodology:
-
Mass Spectrometer Tuning: Directly infuse a standard solution (1 µg/mL) of the compound into the mass spectrometer to optimize ionization parameters (e.g., capillary voltage, gas flow) and identify the precursor ion ([M+H]⁺).
-
Fragmentation (MS/MS): Perform product ion scans on the precursor ion to identify 2-3 stable, high-intensity fragment ions. The most intense transition will be used for quantification (quantifier), and a second will be used for confirmation (qualifier).
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for good retention and peak shape.
-
Mobile Phase: Develop a gradient elution method using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient might run from 5% to 95% B over 5 minutes.
-
Rationale: The formic acid aids in protonation for positive mode electrospray ionization (ESI+), and the gradient ensures elution of the analyte with sharp peaks, separating it from matrix components.
-
-
Sample Preparation: For biological samples (e.g., cell lysate, microsomal buffer), perform a protein precipitation step. Add 3 volumes of cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog, if available) to 1 volume of the sample. Vortex, centrifuge at high speed (e.g., 14,000 rpm for 10 min), and inject the supernatant.
-
Method Validation: Validate the assay according to standard guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Section 2: Primary Biological Assessment: In Vitro Cytotoxicity
Expertise & Experience: The initial biological characterization of any compound is the determination of its cytotoxic potential. This establishes a working concentration range for subsequent, more sensitive assays (e.g., genotoxicity, mechanistic studies) and provides a first-pass indication of its potency. We will utilize a metabolically competent cell line, as the compound itself may be a metabolite and could be subject to further phase II metabolism, which can alter its activity.
Trustworthiness: The use of the HepG2 human hepatoma cell line is a validated system for studying heterocyclic amines, as these cells retain many of the key phase I and phase II metabolic enzymes involved in both activation and detoxification.[11][12]
Protocol: MTT Cell Viability Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the compound in a human cell line.
Methodology:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a 2x stock solution series of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine in culture medium. A typical starting range would be from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. The longer incubation time allows for effects on cell proliferation to become apparent.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC₅₀ value.
Data Presentation: Cytotoxicity Profile
Quantitative data should be summarized for clarity and comparison across different cell lines or conditions.
| Cell Line | Treatment Duration (hr) | IC₅₀ (µM) | 95% Confidence Interval |
| HepG2 | 48 | TBD | TBD |
| HCT116 | 48 | TBD | TBD |
| MCF-7 | 48 | TBD | TBD |
| Table 1: Template for summarizing cytotoxicity data. HCT116 (colon) and MCF-7 (breast) are included as examples of relevant cancer cell lines used in screening other imidazo[4,5-b]pyridines.[13] |
Visualization: Cytotoxicity Screening Workflow
Caption: Workflow for MTT-based cell viability assessment.
Section 3: Genotoxicity Profiling
Expertise & Experience: Given that the parent amine is a suspected mutagen and its structural class (HAA) is known for genotoxicity, this is a critical line of investigation. The hydroxy- form could be a proximate genotoxic agent, capable of damaging DNA without further metabolic activation, or it could be an intermediate. We propose a tiered approach, starting with a sensitive assay for direct DNA damage (Comet assay) followed by an assay for chromosomal damage (Micronucleus assay).
Trustworthiness: These assays are regulatory-accepted standards for genotoxicity assessment. The Comet assay is highly sensitive to a broad range of DNA-damaging agents, including those that cause strand breaks, which are characteristic of HAA-induced damage.[14] The micronucleus assay provides data on both chromosome breakage (clastogenicity) and loss (aneugenicity), offering a more comprehensive view of chromosomal instability.[11]
Protocol: Alkaline Comet Assay
Objective: To detect DNA strand breaks in cells exposed to the compound.
Methodology:
-
Cell Treatment: Treat HepG2 cells with a range of non-to-moderately cytotoxic concentrations of the compound (e.g., from IC₅₀/100 to IC₅₀/4) for a short duration (e.g., 2-4 hours). Include a vehicle control and a positive control (e.g., H₂O₂ or EMS).
-
Cell Embedding: Harvest the cells and embed approximately 1 x 10⁴ cells in low-melting-point agarose on a microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis buffer (pH 10) overnight at 4°C to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in a high-pH electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis at low voltage (e.g., 25V) for 20-30 minutes. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green), and visualize using a fluorescence microscope.
-
Analysis: Use automated image analysis software to measure the percentage of DNA in the comet tail (% Tail DNA) for at least 50 cells per replicate. A statistically significant increase in % Tail DNA compared to the vehicle control indicates DNA damage.
Protocol: In Vitro Micronucleus Assay
Objective: To assess the compound's ability to induce chromosomal damage.
Methodology:
-
Cell Treatment: Treat HepG2 cells with a range of compound concentrations for a period equivalent to 1.5-2 normal cell cycles (e.g., 24-48 hours).
-
Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the culture for the final cell cycle duration. This blocks cytokinesis, resulting in binucleated cells where micronuclei are easily scored.
-
Cell Harvesting and Staining: Harvest the cells, perform a hypotonic treatment, fix, and drop the cell suspension onto microscope slides. Stain with a DNA dye like Giemsa or DAPI.
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, secondary nuclei formed from chromosome fragments or whole chromosomes that lag during anaphase.
-
Analysis: A dose-dependent, statistically significant increase in the frequency of micronucleated cells indicates a positive result.
Visualization: Tiered Genotoxicity Testing Strategy
Caption: A logical progression for in vitro genotoxicity assessment.
Section 4: Mechanistic Investigation
Expertise & Experience: If the compound shows significant biological activity (e.g., potent cytotoxicity against cancer cell lines), the next logical step is to elucidate its mechanism of action. The imidazo[4,5-b]pyridine scaffold is a known "hinge-binding" motif for protein kinases.[1] Several derivatives have shown potent activity against specific kinases like Cyclin-Dependent Kinase 9 (CDK9), leading to cell cycle arrest and apoptosis.[9][13]
Trustworthiness: A kinase panel screen provides an unbiased, broad assessment of potential targets. Following up with a cell-based assay like cell cycle analysis directly links kinase inhibition to a functional cellular outcome, creating a self-validating line of evidence.
Protocol: Kinase Inhibition Profiling
Objective: To identify potential protein kinase targets of the compound.
Methodology:
-
Assay Format: Utilize a commercial kinase profiling service or an in-house biochemical assay platform (e.g., ADP-Glo™, LanthaScreen™). These assays typically measure the activity of a recombinant kinase in the presence of its substrate, ATP, and the test compound.
-
Screening: Perform an initial screen at a single high concentration (e.g., 10 µM) against a broad panel of kinases (e.g., >100 kinases covering different families).
-
Hit Confirmation: For any kinases showing >50% inhibition in the initial screen, perform a dose-response analysis to determine the IC₅₀ value.
-
Analysis: Rank the "hit" kinases by potency. Potent and selective inhibition of a specific kinase or kinase family suggests a primary mechanism of action. Based on literature, kinases involved in cell cycle regulation (CDKs) or proliferation (e.g., receptor tyrosine kinases) are plausible targets.[13]
Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if the compound induces arrest at a specific phase of the cell cycle.
Methodology:
-
Cell Treatment: Treat a cancer cell line sensitive to the compound (e.g., HCT116 or MCF-7) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C.
-
Staining: Rehydrate the cells in PBS, treat with RNase A to remove RNA, and stain the DNA with a fluorescent intercalating dye like Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A significant accumulation of cells in a particular phase compared to the vehicle control indicates cell cycle arrest. For example, inhibition of CDK1/2 would lead to a G1 or S-phase arrest, while inhibition of mitotic kinases could cause a G2/M arrest.[9]
Visualization: Hypothetical Mechanism of Action
Caption: Hypothetical pathway showing inhibition of CDK9.
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- 7. Cytotoxicity, DNA adduct formation and DNA repair induced by 2-hydroxyamino-3-methylimidazo[4,5-f]quinoline and 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine in cultured human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its phase I and phase II metabolites in biological matrices, foodstuff and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
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"preliminary research on 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine"
An In-depth Technical Guide to the Preliminary Research of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine
Introduction: Unveiling a Novel Scaffold in the Imidazopyridine Family
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a structural resemblance to endogenous purines. This has led to the exploration of its derivatives as potent modulators of various biological targets.[1] A diverse array of biological activities, including anticancer, antiviral, and anti-inflammatory properties, have been attributed to this class of compounds.[2][3] Notably, their role as kinase inhibitors has garnered significant attention in the field of drug discovery.[1] This guide provides a comprehensive preliminary research framework for a novel, yet uncharacterized, member of this family: 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine .
While direct literature on this specific molecule is not yet available, this document will leverage established synthetic methodologies and structure-activity relationships of analogous compounds to propose a robust research plan. We will delve into plausible synthetic routes, predict spectroscopic characteristics for structural elucidation, and explore potential biological applications, thereby providing a complete roadmap for its investigation.
Part 1: Proposed Synthesis of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine
The synthesis of the target compound can be approached from readily available precursors, namely the corresponding 2-amino or 2-chloro-1,5,6-trimethylimidazo[4,5-b]pyridine. Two primary synthetic strategies are proposed below.
Strategy 1: Diazotization of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine
This classical approach involves the conversion of a primary aromatic amine to a diazonium salt, which is subsequently hydrolyzed to the corresponding hydroxyl group. The diazotization of 2-aminopyridines to their 2-hydroxy counterparts is a well-established transformation.[4][5]
Proposed Reaction Scheme:
Caption: Proposed synthesis of the target compound via diazotization.
Experimental Protocol:
-
Diazotization:
-
Dissolve 2-amino-1,5,6-trimethylimidazo[4,5-b]pyridine in dilute sulfuric acid (e.g., 2 M) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Hydrolysis:
-
Gently warm the reaction mixture to room temperature and then heat to reflux. The evolution of nitrogen gas should be observed.
-
Maintain reflux for 1-2 hours until the gas evolution ceases.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Collect the crude product by filtration, wash with cold water, and dry under vacuum.
-
Purify the product by recrystallization or column chromatography.
-
Strategy 2: Hydrolysis of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine
The hydrolysis of 2-chloropyridines to 2-hydroxypyridines can be achieved under acidic or basic conditions, often at elevated temperatures.[6] This method offers an alternative route should the 2-chloro analogue be more accessible.
Proposed Reaction Scheme:
Caption: Proposed synthesis of the target compound via hydrolysis.
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-1,5,6-trimethylimidazo[4,5-b]pyridine with an aqueous solution of a strong acid (e.g., 6 M HCl) or a strong base (e.g., 4 M NaOH).
-
-
Hydrolysis:
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
If using acidic conditions, neutralize with a base to precipitate the product. If using basic conditions, acidify to precipitate the product.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Part 2: Spectroscopic Characterization and Structural Elucidation
The unambiguous identification of the synthesized 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine will rely on a combination of spectroscopic techniques.[7][8]
Predicted Spectroscopic Data:
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic protons on the pyridine ring. - Singlets for the three methyl groups (N-CH₃, C5-CH₃, C6-CH₃). - A broad singlet for the hydroxyl proton, which is exchangeable with D₂O. |
| ¹³C NMR | - Resonances for the carbon atoms of the imidazopyridine core. - Signals for the three methyl carbons. - A downfield signal for the C2 carbon bearing the hydroxyl group. |
| Mass Spec (ESI-MS) | - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |
| FT-IR | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. - C-H stretching and bending vibrations for the aromatic and methyl groups. |
Standard Characterization Workflow:
Caption: Standard workflow for the characterization of the target compound.
Part 3: Exploration of Potential Biological Activities
The imidazo[4,5-b]pyridine scaffold is a known pharmacophore that interacts with a variety of biological targets.[9][10] The introduction of a 2-hydroxy group can significantly influence the compound's electronic properties and hydrogen bonding capabilities, potentially leading to novel biological activities.[11][12]
Potential Therapeutic Targets:
-
Protein Kinases: Many imidazopyridine derivatives are potent kinase inhibitors.[1] The 2-hydroxy group could form key hydrogen bonds within the ATP-binding pocket of various kinases, suggesting potential applications in oncology and inflammatory diseases.
-
Central Nervous System (CNS) Receptors: Imidazopyridine derivatives have been shown to modulate CNS targets such as GABA-A and serotonin receptors.[2][9]
-
Antimicrobial Targets: Some imidazopyridines exhibit antibacterial and antifungal properties.[3]
Proposed In Vitro Screening Cascade:
Caption: A proposed in vitro screening cascade for biological evaluation.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Principle: A radiometric or fluorescence-based assay can be employed to measure the activity of a specific kinase in the presence of the test compound.[13][14]
-
Materials:
-
Purified recombinant kinase.
-
Substrate peptide or protein.
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assays).
-
Assay buffer.
-
Test compound (2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine) dissolved in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, combine the kinase, substrate, and assay buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period.
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.
-
Conclusion
This technical guide provides a comprehensive, albeit preliminary, research framework for the synthesis, characterization, and biological evaluation of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine. By leveraging the extensive knowledge base of related imidazopyridine chemistry and biology, this document serves as a valuable resource for researchers venturing into the exploration of this novel chemical entity. The proposed strategies and protocols are grounded in established scientific principles and offer a clear path forward for elucidating the properties and potential applications of this promising compound.
References
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Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). PubMed Central. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]
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Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. (2019). PubMed. [Link]
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Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. (2019). ResearchGate. [Link]
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Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2023). PubMed Central. [Link]
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Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2022). MDPI. [Link]
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In vitro JAK kinase activity and inhibition assays. (2010). PubMed. [Link]
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How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
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A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. [Link]
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Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]
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Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences. [Link]
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Hydrolysis of imidazole and 2-chloropyridine under subcritical and supercritical water conditions. (2012). ResearchGate. [Link]
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8 Advanced NMR techniques for structural characterization of heterocyclic structures. (2011). ResearchGate. [Link]
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Graphviz tutorial. (2021). YouTube. [Link]
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Synthesis of Highly Functionalized Imidazopyridine: A Simple One-Pot Three-Component Synthesis of 6-Hydroxy-5 -(3-Phenylimidazo[1,2-a]Pyridin-2-yl)-2-Thioxo-2, 3-Dihydropyrimidin-4(1H)-Ones. (2018). Taylor & Francis Online. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (2011). Semantic Scholar. [Link]
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A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. (2013). ResearchGate. [Link]
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Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022). PubMed Central. [Link]
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Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
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Viewing a reaction path diagram. (n.d.). Cantera. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
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Create Complex Graphs with GraphViz. (2020). YouTube. [Link]
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Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]
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Bioactive heterocycles containing endocyclic N-hydroxy groups. (2015). PubMed Central. [Link]
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Flow Hydrodediazoniation of Aromatic Heterocycles. (2018). MDPI. [Link]
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Diazotisation. (n.d.). Organic Chemistry Portal. [Link]
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Chirality Sensing of N-Heterocycles via 19F NMR. (2023). ACS Publications. [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). RSC Publishing. [Link]
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A Review: Biological Importance of Heterocyclic Compounds. (2016). Der Pharma Chemica. [Link]
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Mass Spectrometry of Heterocyclic Compounds. (1971). DTIC. [Link]
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Bioactive heterocycles containing endocyclic N-hydroxy groups. (2015). PubMed. [Link]
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A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. (2020). International Journal of Research Publication and Reviews. [Link]
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rNets: A standalone package to visualize reaction networks. (2024). ChemRxiv. [Link]
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Boron-Centered Compounds: Exploring the Optical Properties of Spiro Derivatives with Imidazo[1,5-a]Pyridines. (2024). PubMed Central. [Link]
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2019). MDPI. [Link]
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Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2022). Beilstein Journals. [Link]
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2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2015). PubMed Central. [Link]
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Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. (2021). PubMed. [Link]
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The Imidazo[4,5-b]pyridine Core: A Historical and Synthetic Deep Dive for the Modern Researcher
An In-depth Technical Guide on the Discovery and Enduring Legacy of a Privileged Scaffold in Medicinal Chemistry
Abstract
The imidazo[4,5-b]pyridine scaffold, a key heterocyclic motif in contemporary drug discovery, boasts a rich history rooted in the fundamental principles of bioisosterism. Its structural analogy to endogenous purines has propelled decades of research, unveiling a remarkable spectrum of biological activities. This guide provides a comprehensive exploration of the discovery and historical evolution of imidazo[4,5-b]pyridines, from their conceptualization as purine isosteres to their current status as a privileged scaffold in a multitude of therapeutic areas. We will delve into the seminal synthetic strategies that first unlocked this chemical space and trace the evolution of these methods to the sophisticated, high-throughput approaches employed today. Through detailed protocols, mechanistic insights, and a chronological overview of key therapeutic breakthroughs, this document serves as an essential resource for researchers, scientists, and drug development professionals dedicated to harnessing the full potential of the imidazo[4,5-b]pyridine core.
The Genesis of a Scaffold: The Purine Isostere Hypothesis
The story of imidazo[4,5-b]pyridines is intrinsically linked to the broader history of purine analogs in medicinal chemistry. In the mid-20th century, the groundbreaking work of George Hitchings and Gertrude Elion on nucleic acid metabolism laid the foundation for the development of antimetabolites, compounds that interfere with the synthesis of essential biomolecules.[1] Their research, which ultimately led to the development of iconic drugs like 6-mercaptopurine, demonstrated that subtle structural modifications to endogenous purines could yield potent therapeutic agents.[1][2]
This pioneering work sparked a wave of interest in "purine isosteres," molecules in which atoms or groups of atoms within the purine ring system are replaced with alternatives that maintain similar steric and electronic properties. The imidazo[4,5-b]pyridine scaffold, also known as 1-deazapurine, emerged as a prime candidate for such exploration.[3][4] By replacing the N1 nitrogen of the purine core with a carbon atom, researchers hypothesized that they could create compounds that would mimic the natural purines in biological systems, potentially leading to the discovery of novel therapeutic agents with improved properties.[3][4] This strategic design choice was driven by the desire to modulate the physicochemical and pharmacological properties of purine-like molecules, such as their metabolic stability and target-binding interactions.
The Dawn of Synthesis: Classical Approaches to the Imidazo[4,5-b]pyridine Core
While a singular, definitive report of the "first" synthesis of the unsubstituted 1H-imidazo[4,5-b]pyridine remains elusive in early literature, the foundational methods for its construction are well-established. The most classical and enduring approach involves the condensation of 2,3-diaminopyridine with a one-carbon electrophile, typically a carboxylic acid or its derivative. This method, often referred to as the Phillips reaction when applied to the synthesis of benzimidazoles, provides a straightforward and versatile entry into the imidazo[4,5-b]pyridine scaffold.
The Phillips-Type Condensation: A Workhorse of Early Synthesis
The reaction of 2,3-diaminopyridine with a carboxylic acid, heated at high temperatures or in the presence of a dehydrating agent like polyphosphoric acid (PPA), leads to the formation of the corresponding 2-substituted-1H-imidazo[4,5-b]pyridine.[5] The mechanism involves the initial formation of an amide bond, followed by an intramolecular cyclization and dehydration to yield the fused heterocyclic system.
Experimental Protocol: Classical Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines
Objective: To synthesize a 2-aryl-substituted imidazo[4,5-b]pyridine via the condensation of 2,3-diaminopyridine with an aromatic carboxylic acid.
Materials:
-
2,3-Diaminopyridine
-
Substituted Benzoic Acid (e.g., 4-methoxybenzoic acid)
-
Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine 2,3-diaminopyridine (1 equivalent) and the desired substituted benzoic acid (1.1 equivalents).
-
Add polyphosphoric acid (PPA) in excess (approximately 10-20 times the weight of the reactants) to the flask.
-
Heat the reaction mixture at 180-200°C for 2-4 hours, with occasional stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to approximately 100°C.
-
Carefully pour the hot mixture into a beaker containing ice-water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified 2-aryl-1H-imidazo[4,5-b]pyridine.
The versatility of this method lies in the wide range of carboxylic acids that can be employed, allowing for the introduction of diverse substituents at the 2-position of the imidazo[4,5-b]pyridine core.
The Evolution of Synthetic Strategy: From Harsh Conditions to Catalytic Precision
While the classical condensation methods were instrumental in the initial exploration of imidazo[4,5-b]pyridines, they often required harsh reaction conditions, such as high temperatures and strong acids, which limited their applicability to substrates with sensitive functional groups. The late 20th and early 21st centuries witnessed a paradigm shift in synthetic organic chemistry, with the advent of transition metal-catalyzed cross-coupling reactions. These powerful tools revolutionized the synthesis of complex molecules, including the imidazo[4,5-b]pyridine scaffold, offering milder reaction conditions, greater functional group tolerance, and enhanced control over regioselectivity.
Palladium-Catalyzed Cross-Coupling: A New Era of Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable in the modern synthetic chemist's toolbox. These reactions have been extensively applied to the synthesis of functionalized imidazo[4,5-b]pyridines, enabling the construction of intricate molecular architectures with unprecedented efficiency.[5]
A common strategy involves the use of a pre-functionalized imidazo[4,5-b]pyridine, such as a halogenated derivative, which can then be subjected to a variety of cross-coupling reactions to introduce diverse substituents at specific positions on the scaffold.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of C6-Aryl-Imidazo[4,5-b]pyridines
Objective: To synthesize a C6-aryl-substituted imidazo[4,5-b]pyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
6-Bromo-2-substituted-1H-imidazo[4,5-b]pyridine
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Sodium carbonate, Na₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vessel, add the 6-bromo-2-substituted-1H-imidazo[4,5-b]pyridine (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Add the palladium catalyst (0.05 equivalents) to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent mixture to the reaction vessel.
-
Heat the reaction mixture at 80-100°C under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C6-aryl-imidazo[4,5-b]pyridine.
The ability to precisely introduce a wide array of substituents through these catalytic methods has been a major driving force in the exploration of the structure-activity relationships (SAR) of imidazo[4,5-b]pyridine-based compounds.
A Scaffold for the Ages: The Therapeutic Legacy of Imidazo[4,5-b]pyridines
The initial hypothesis that imidazo[4,5-b]pyridines could act as effective purine isosteres has been validated time and again through the discovery of numerous biologically active compounds. The versatility of this scaffold has allowed it to be adapted for a wide range of therapeutic targets, leading to the development of potent and selective inhibitors for various diseases.
The Rise of Kinase Inhibitors
A significant portion of the research on imidazo[4,5-b]pyridines has focused on their potential as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The imidazo[4,5-b]pyridine core has proven to be an excellent scaffold for the design of ATP-competitive kinase inhibitors, as it can mimic the hydrogen bonding interactions of the adenine portion of ATP in the kinase active site.
A notable example is the development of potent inhibitors of Aurora kinases , a family of serine/threonine kinases that are key regulators of mitosis. Dysregulation of Aurora kinases is frequently observed in human cancers, making them attractive targets for cancer therapy. Several imidazo[4,5-b]pyridine-based compounds have been reported as potent inhibitors of Aurora kinases.
Another area of intense investigation has been the development of imidazo[4,5-b]pyridine-based inhibitors of Bruton's tyrosine kinase (BTK) , a key component of the B-cell receptor signaling pathway. BTK inhibitors have shown remarkable efficacy in the treatment of B-cell malignancies.
Furthermore, this scaffold has been successfully employed in the development of inhibitors for a range of other kinases, including TrkA , FLT3 , and CDK9 , highlighting its broad applicability in the field of oncology.
Beyond Kinases: A Diverse Pharmacological Profile
The therapeutic potential of imidazo[4,5-b]pyridines extends far beyond their role as kinase inhibitors. Researchers have successfully developed compounds with a wide array of pharmacological activities, including:
-
Phosphodiesterase 10A (PDE10A) inhibitors: For the treatment of neuropsychiatric disorders such as schizophrenia.
-
Anticancer agents: Acting through various mechanisms beyond kinase inhibition.
-
Agents for neuropathic pain: Demonstrating efficacy in preclinical models of nerve injury-induced pain.
-
Mitochondrial uncouplers: Showing promise in the treatment of metabolic diseases.
This remarkable diversity of biological activities underscores the privileged nature of the imidazo[4,5-b]pyridine scaffold in medicinal chemistry.
The Future of Imidazo[4,5-b]pyridines: New Frontiers and Unanswered Questions
The journey of the imidazo[4,5-b]pyridine scaffold is far from over. As our understanding of disease biology continues to evolve, so too will the applications of this versatile heterocyclic system. The ongoing development of novel synthetic methodologies will undoubtedly lead to the creation of even more diverse and complex imidazo[4,5-b]pyridine libraries, providing a rich source of new chemical matter for drug discovery.
Future research will likely focus on:
-
Targeting novel and challenging disease pathways: Exploring the potential of imidazo[4,5-b]pyridines against a wider range of therapeutic targets.
-
Development of highly selective inhibitors: Fine-tuning the structure of imidazo[4,5-b]pyridine-based compounds to achieve greater selectivity and reduce off-target effects.
-
Application of new synthetic technologies: Utilizing cutting-edge synthetic methods, such as flow chemistry and photoredox catalysis, to access novel imidazo[4,5-b]pyridine derivatives.
-
Exploration of new therapeutic modalities: Investigating the potential of imidazo[4,5-b]pyridines in areas such as targeted protein degradation and the development of molecular glues.
The enduring legacy of the imidazo[4,5-b]pyridine scaffold is a testament to the power of rational drug design and the continuous evolution of synthetic chemistry. From its humble beginnings as a purine isostere to its current status as a cornerstone of modern medicinal chemistry, the imidazo[4,5-b]pyridine core is poised to continue making significant contributions to the development of new medicines for years to come.
Visualizing the Journey: A Timeline of Discovery and Synthesis
To encapsulate the historical progression of imidazo[4,5-b]pyridines, the following diagram illustrates the key milestones in their discovery, synthetic development, and therapeutic applications.
Caption: A timeline illustrating the key milestones in the discovery and development of imidazo[4,5-b]pyridines.
Summary of Key Imidazo[4,5-b]pyridine-Based Therapeutic Candidates
The following table provides a summary of notable imidazo[4,5-b]pyridine-containing compounds that have been investigated for various therapeutic applications.
| Compound Class | Therapeutic Target | Indication |
| Aurora Kinase Inhibitors | Aurora Kinases | Cancer |
| BTK Inhibitors | Bruton's Tyrosine Kinase | B-cell Malignancies |
| TrkA Inhibitors | Tropomyosin Receptor Kinase A | Cancer, Pain |
| FLT3 Inhibitors | FMS-like Tyrosine Kinase 3 | Acute Myeloid Leukemia |
| CDK9 Inhibitors | Cyclin-Dependent Kinase 9 | Cancer |
| PDE10A Inhibitors | Phosphodiesterase 10A | Schizophrenia |
| Mitochondrial Uncouplers | Mitochondrial Respiration | Metabolic Diseases |
Conclusion
The journey of imidazo[4,5-b]pyridines from a theoretical purine isostere to a clinically relevant scaffold is a compelling narrative of innovation in medicinal chemistry. The continuous refinement of synthetic methodologies has been a critical enabler, providing researchers with the tools to explore the vast chemical space and unlock the full therapeutic potential of this remarkable heterocyclic system. As we look to the future, the imidazo[4,5-b]pyridine core is certain to remain a central figure in the quest for novel and effective treatments for a wide range of human diseases.
References
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- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Chemistry of Heterocyclic Compounds. 2010;46(5):494-513.
- Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. 2023;30(44):4866-4882.
- Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. 1987;30(10):1746-1751.
- The chemistry and biochemistry of purine analogs. Annual Review of Biochemistry. 1963;32:579-608.
- A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Asian Journal of Chemistry. 2002;14(3-4):1129.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. 2023;14(10):1833-1858.
- Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Scientific Reports. 2022;12(1):1-16.
- Purine analogue. Wikipedia.
- Structures of some drugs containing the imidazo[4,5-b]pyridine skeletons.
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- Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis.
- Synthesis of imidazo[4,5-b]pyridine: a) aniline, DIPEA, NMP, 120 °C...
- Purine analogues – Knowledge and References. Taylor & Francis.
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- Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
- NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. 2022;57(3):451-464.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. 2020;25(18):4288.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry. 2012;58:276-287.
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Methodological & Application
Application Note: Analytical Strategies for the Characterization and Quantification of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine
An In-Depth Technical Guide
Abstract
This document provides a comprehensive guide to the analytical methodologies for 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine, a heterocyclic compound belonging to the imidazo[4,5-b]pyridine class. This class of molecules is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to naturally occurring purines.[1] Robust and validated analytical methods are paramount for ensuring the identity, purity, and quantity of this compound in research and development settings. This guide details protocols for chromatographic separation and quantification (HPLC), mass spectrometric identification (LC-MS), definitive structural elucidation (NMR), and spectrophotometric analysis (UV-Vis). The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific applications.
Introduction and Physicochemical Profile
2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine is a substituted N-heterocyclic compound. Its core structure, imidazo[4,5-b]pyridine, is a key scaffold in compounds with a wide range of biological activities, including potential use as antimicrobial and anticancer agents.[2][3] Given that related compounds like 2-amino-1,5,6-trimethylimidazo[4,5-b]pyridine are investigated as potential food mutagens, precise analytical characterization is critical for both synthesis validation and toxicological assessment.[4][5]
The analytical strategy for any compound begins with an understanding of its fundamental properties.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N₃O | (Derived) |
| Molecular Weight | 177.21 g/mol | (Calculated) |
| Canonical SMILES | CC1=CC2=C(N=C(O)N2C)N=C1C | (Predicted) |
| Solubility | Predicted to be soluble in methanol and other polar organic solvents. | [6] |
These properties inform the selection of appropriate solvents, chromatographic conditions, and mass spectrometry parameters. The presence of a hydroxyl group and multiple nitrogen atoms suggests moderate polarity and the ability to be readily ionized for mass spectrometry.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for assessing the purity of synthesized batches and for quantifying the compound in various matrices. A reverse-phase method is the logical first choice due to the compound's polarity.
Expertise & Rationale: Method Development Insights
The choice of a C18 stationary phase is based on its versatility and effectiveness in retaining moderately polar aromatic compounds through hydrophobic interactions.[7] Acetonitrile is selected as the organic modifier over methanol for its lower viscosity and UV cutoff. The addition of a small percentage of an acidifier, such as formic acid, to the mobile phase is crucial. It serves to protonate the basic nitrogen atoms on the imidazopyridine ring, ensuring a single ionic state and leading to sharp, symmetrical peak shapes. Formic acid is also volatile, making this method directly transferable to LC-MS applications.[7]
Protocol: HPLC-UV Analysis
Objective: To determine the purity of a 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine sample.
Instrumentation & Consumables:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reverse-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan from 220-400 nm; quantify at the compound's λmax (determined by UV-Vis, see Section 4).
-
Gradient Program:
-
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤2.0%.
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks.
Caption: HPLC workflow for purity assessment.
Mass Spectrometry for Structural Confirmation and Sensitive Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) provides unequivocal identification through mass-to-charge ratio (m/z) and fragmentation patterns. It is the gold standard for confirming the identity of the main peak in a chromatogram and for trace-level quantification.
Expertise & Rationale: Ionization and Fragmentation
The imidazo[4,5-b]pyridine scaffold contains several nitrogen atoms that are readily protonated. Therefore, positive-ion Electrospray Ionization (ESI+) is the most suitable ionization technique. We expect a strong signal for the protonated molecule, [M+H]⁺, at m/z 178.2.
Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions for structural confirmation. For this molecule, fragmentation is likely to occur via the loss of stable neutral molecules or radical species associated with the methyl groups. This fragmentation signature provides a fingerprint for confident identification. This approach is widely used for the characterization of related heterocyclic amines.[8][9]
Protocol: LC-MS/MS Analysis
Objective: To confirm the identity of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine.
Instrumentation:
-
LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
The same LC method as described in Section 2.2 can be used.
Procedure:
-
Infusion (Optional but Recommended): Directly infuse a ~10 µg/mL solution of the compound into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows) and fragmentation energy for the [M+H]⁺ ion.
-
LC-MS Acquisition:
-
Ionization Mode: ESI, Positive
-
Scan Mode: Full Scan (MS1) and Targeted MS/MS (MS2) of the parent ion.
-
MS1 Scan Range: m/z 100 - 500
-
MS2 Parameters: Isolate the precursor ion at m/z 178.2 and apply collision energy (e.g., 10-40 eV) to induce fragmentation.
-
Data Interpretation:
-
Extract the ion chromatogram for m/z 178.2 from the full scan data. The retention time should match the UV peak from the HPLC analysis.
-
Analyze the MS2 spectrum for characteristic fragment ions.
| Parameter | Expected Value | Rationale |
| Precursor Ion [M+H]⁺ | m/z 178.2 | Protonation of the molecule (C₉H₁₁N₃O + H⁺). |
| Major Fragment 1 | m/z 163.2 | Loss of a methyl radical (•CH₃) from one of the N-methyl or C-methyl positions. |
| Major Fragment 2 | m/z 150.2 | Potential loss of CO (carbonyl from the hydroxy tautomer). |
| Major Fragment 3 | m/z 135.1 | Subsequent loss of another methyl group or other complex rearrangement. |
NMR Spectroscopy for Definitive Structural Elucidation
While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive connectivity of the atoms, confirming the isomeric structure. For novel imidazo[4,5-b]pyridine derivatives, both 1D (¹H, ¹³C) and 2D NMR experiments are standard for full characterization.[1][2][10]
Protocol: ¹H and ¹³C NMR
Objective: To unambiguously confirm the chemical structure.
Instrumentation & Consumables:
-
NMR Spectrometer (≥400 MHz recommended)
-
5 mm NMR tubes
-
Deuterated Solvent (e.g., DMSO-d₆, CDCl₃)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent.
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
(Optional) For full assignment, acquire 2D spectra such as COSY (proton-proton correlation) and HMBC (long-range carbon-proton correlation).
-
Expected Spectral Features (in DMSO-d₆):
-
¹H NMR:
-
A singlet in the aromatic region (δ 7.0-8.0 ppm) for the lone proton on the pyridine ring.
-
Three distinct singlets in the aliphatic region (δ 2.0-4.0 ppm), each integrating to 3 protons, corresponding to the three methyl groups (C1-CH₃, C5-CH₃, C6-CH₃).
-
A broad singlet for the -OH proton, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Expect 9 distinct carbon signals.
-
Signals in the aromatic region (δ 110-160 ppm) for the carbons of the fused ring system.
-
Signals in the aliphatic region (δ 20-40 ppm) for the three methyl carbons.
-
UV-Vis Spectroscopy
UV-Visible spectroscopy is a simple, rapid technique used to determine the wavelength of maximum absorbance (λmax), which is useful for setting the detection wavelength in HPLC and for concentration measurements via the Beer-Lambert law. The conjugated π-electron system of the imidazo[4,5-b]pyridine core is expected to produce strong UV absorbance.[11][12]
Protocol: Determination of λmax
Objective: To find the wavelength(s) of maximum UV absorbance.
Instrumentation & Consumables:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., Methanol or Acetonitrile)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (~5-10 µg/mL) in the chosen solvent.
-
Blanking: Use the pure solvent to zero the spectrophotometer.
-
Measurement: Scan the sample solution from 200 nm to 400 nm.
-
Analysis: Identify the wavelength(s) that correspond to the highest absorbance peak(s). This is the λmax. For N-heterocyclic compounds, multiple absorption bands are common.[13]
Caption: Integrated analytical strategy workflow.
References
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Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. PubMed. Available at: [Link]
-
1H-Imidazo[4,5-b]pyridine. SIELC Technologies. Available at: [Link]
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Ultraviolet Spectra of Heteroorganic Compounds. Defense Technical Information Center. Available at: [Link]
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Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]
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NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. Available at: [Link]
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Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available at: [Link]
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3H-imidazo[4,5-b]pyridine, 2-methyl- - Optional[1H NMR]. SpectraBase. Available at: [Link]
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Syntheses of 1,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine and 3,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine. ResearchGate. Available at: [Link]
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Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. DigitalCommons@UMaine. Available at: [Link]
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(a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b)... ResearchGate. Available at: [Link]
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Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. PMC - NIH. Available at: [Link]
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(PDF) UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. ResearchGate. Available at: [Link]
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Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. Available at: [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available at: [Link]
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Mass spectrometric characterization of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-oxidized metabolites bound at Cys34 of human serum albumin. PubMed. Available at: [Link]
-
2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine. PubChem. Available at: [Link]
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(2,3,4,5,6-13C5)pyridine. PubChem. Available at: [Link]
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Pyridine. NIST WebBook. Available at: [Link]
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Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. ACS Publications. Available at: [Link]
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PubChem. PubChem. Available at: [Link]
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2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. PubChem. Available at: [Link]
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Carcinogenicity of the N-hydroxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, 2-amino-3, 8-dimethyl-imidazo[4,5-f]quinoxaline and 3, 2'-dimethyl-4-aminobiphenyl in the rat. PubMed. Available at: [Link]
-
Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Arkivoc. Available at: [Link]
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5-methyl-2,2'-bipyridine. Organic Syntheses. Available at: [Link]
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1,5,6-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine. PubChem. Available at: [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace. Available at: [Link]
-
Analytical method of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in human hair by column-switching liquid chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Syntheses of 1,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine and 3,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine. SciSpace. Available at: [Link]
-
Detection of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in broiled beef. Europe PMC. Available at: [Link]
-
2-Amino-1,5,6-trimethylimidazo [4,5-b] pyridine. BuyersGuideChem. Available at: [Link]
-
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. PubMed. Available at: [Link]
-
Pyridine, 2,4,6-trimethyl-. NIST WebBook. Available at: [Link]
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Application Note: Comprehensive NMR Spectroscopic Analysis of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine
An Application Note for Drug Development Professionals and Researchers
Abstract: This guide provides a detailed protocol for the structural elucidation of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The imidazo[4,5-b]pyridine core is a significant scaffold in medicinal chemistry, often considered a bio-isostere of purines, and is found in numerous compounds with diverse biological activities.[1] A thorough and unambiguous characterization of such molecules is paramount for drug discovery, development, and quality control. This document outlines optimized protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, coupled with a detailed guide to spectral interpretation for this specific molecule.
Introduction and Significance
The imidazo[4,5-b]pyridine framework is a privileged heterocyclic system due to its structural similarity to endogenous purines, allowing molecules containing this scaffold to interact with a wide range of biological targets.[1] Derivatives have shown potential as kinase inhibitors, antiviral agents, and CNS-active compounds. 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine is a specific derivative whose precise structural confirmation is essential for understanding its structure-activity relationships (SAR) and for patent protection.
It is critical to note that the "2-hydroxy" form of this molecule exists in a tautomeric equilibrium with its 2-oxo (pyridinone) form. The predominant tautomer can be influenced by the solvent and solid-state packing. NMR spectroscopy, particularly in a hydrogen-bond-accepting solvent like DMSO-d₆, is invaluable for probing this equilibrium and confirming the covalent structure. This guide will proceed assuming the analysis of this tautomeric system.
The primary challenge in characterizing this molecule is the unambiguous assignment of the three methyl groups and the quaternary carbons. While ¹H and ¹³C NMR provide initial data, a combination of 2D correlation experiments is required for definitive proof of structure.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the standard IUPAC numbering for the imidazo[4,5-b]pyridine ring system is used throughout this document.
Figure 1: Chemical structure and atom numbering of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine.
Experimental Methodology
The following protocols are designed for a standard 400-600 MHz NMR spectrometer. Higher field strengths will yield better signal dispersion, which is advantageous but not strictly necessary for this molecule.
The choice of a deuterated solvent is critical for acquiring high-quality NMR data. For polyaza-heterocycles like the target molecule, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high solubilizing power and its ability to slow the exchange of labile protons (like N-H or O-H), making them more likely to be observed.[2]
Protocol:
-
Weigh approximately 5-10 mg of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ (containing 0.03% v/v tetramethylsilane, TMS, as an internal reference).
-
Cap the NMR tube and vortex gently for 30-60 seconds until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Place the tube in the NMR spectrometer for data acquisition.
A systematic approach to data acquisition ensures that all necessary information for structural elucidation is collected efficiently.[3]
The following are suggested starting parameters. Optimization may be required based on sample concentration and instrument sensitivity.
| Experiment | Parameter | Suggested Value | Purpose |
| ¹H NMR | Pulse Program | zg30 | Standard proton acquisition. |
| Spectral Width | ~16 ppm | Covers the full range of proton chemical shifts. | |
| Number of Scans | 8-16 | Achieve adequate signal-to-noise (S/N). | |
| Relaxation Delay (D1) | 2.0 s | Allows for near-complete T1 relaxation. | |
| ¹³C{¹H} NMR | Pulse Program | zgpg30 | Standard carbon acquisition with proton decoupling. |
| Spectral Width | ~220 ppm | Covers the full range of carbon chemical shifts. | |
| Number of Scans | 1024-2048 | Required due to the low natural abundance of ¹³C. | |
| Relaxation Delay (D1) | 2.0 s | Standard delay. | |
| DEPT-135 | Pulse Program | dept135 | Differentiates carbon types. |
| Spectral Width | ~220 ppm | Same as ¹³C experiment. | |
| Number of Scans | 256-512 | More sensitive than standard ¹³C. | |
| ¹H-¹H COSY | Pulse Program | cosygpqf | Standard correlation spectroscopy. |
| Number of Scans | 2-4 | Typically sufficient for proton-detected experiments. | |
| Increments (F1) | 256-512 | Determines resolution in the indirect dimension. | |
| ¹H-¹³C HSQC | Pulse Program | hsqcedetgpsisp2.2 | Standard for one-bond C-H correlation. |
| ¹³C Spectral Width | ~160 ppm | Focused on the region for protonated carbons. | |
| Number of Scans | 2-8 | High sensitivity experiment. | |
| ¹H-¹³C HMBC | Pulse Program | hmbcgpndqf | Standard for long-range C-H correlation. |
| ¹³C Spectral Width | ~220 ppm | Covers the full range to see correlations to quaternary carbons. | |
| Long-Range J Coupling | 8 Hz | Optimized for typical 2- and 3-bond couplings. | |
| Number of Scans | 8-16 | Requires more scans than HSQC to detect weaker correlations. |
Predicted Spectral Data and Interpretation
Based on published data for structurally similar imidazo[4,5-b]pyridine derivatives, the following spectral characteristics are anticipated.[1][4][5]
The chemical shifts are predicted for DMSO-d₆ as the solvent. The presence of a hydroxyl/amide proton (1-NH/2-OH) is expected to be a broad singlet at high chemical shift due to the tautomerism.
| Atom No. | Assignment | Predicted ¹H δ (ppm), Multiplicity | Predicted ¹³C δ (ppm) | DEPT-135 Signal |
| 1 | N1-CH₃ | ~3.6 - 3.8, s (3H) | ~30 - 33 | Positive (CH₃) |
| 2 | C2 | - | ~155 - 160 | Absent (Quaternary) |
| 3a | C3a | - | ~145 - 150 | Absent (Quaternary) |
| 5 | C5-CH₃ | ~2.3 - 2.5, s (3H) | ~17 - 20 | Positive (CH₃) |
| 5 | C5 | - | ~125 - 130 | Absent (Quaternary) |
| 6 | C6-CH₃ | ~2.3 - 2.5, s (3H) | ~18 - 21 | Positive (CH₃) |
| 6 | C6 | - | ~135 - 140 | Absent (Quaternary) |
| 7 | C7 | ~7.8 - 8.1, s (1H) | ~115 - 120 | Positive (CH) |
| 7a | C7a | - | ~148 - 152 | Absent (Quaternary) |
| - | 1-NH/2-OH | ~11.0 - 13.0, br s (1H) | - | - |
-
¹H NMR Analysis: The spectrum is expected to be simple, showing three sharp singlets for the methyl groups and one sharp singlet for the aromatic proton (H7). The relative integration of 3H:3H:3H:1H will confirm the presence of these groups. A very broad singlet may appear far downfield (~11-13 ppm) corresponding to the exchangeable proton of the hydroxy/amide tautomeric system.
-
¹³C & DEPT-135 Analysis: The proton-decoupled ¹³C spectrum will show all 9 expected carbon signals. The DEPT-135 experiment is crucial for initial assignment: it will show four positive signals (three CH₃ groups and one CH group) and confirm the five quaternary carbons (which will be absent).[3][6]
-
¹H-¹H COSY Analysis: The COSY spectrum will be used to confirm the absence of proton-proton couplings. No cross-peaks are expected, as all proton signals arise from magnetically isolated spin systems. This is a valuable piece of negative evidence.
-
¹H-¹³C HSQC Analysis: The HSQC spectrum provides direct, one-bond C-H correlations and is the primary tool for assigning protonated carbons.[7] Expected cross-peaks are:
-
The aromatic proton H7 (~7.9 ppm) will correlate with the C7 carbon (~117 ppm).
-
The N1-CH₃ protons (~3.7 ppm) will correlate with their carbon (~31 ppm).
-
The C5-CH₃ and C6-CH₃ protons (~2.4 ppm) will correlate with their respective carbons (~18-21 ppm). This experiment definitively links each proton signal to its attached carbon.
-
-
¹H-¹³C HMBC Analysis: The HMBC experiment is the key to solving the complete structure by revealing 2- and 3-bond correlations.[7][8] This allows for the assembly of the molecular fragments. The most informative correlations are expected to be:
-
From N1-CH₃ protons: Correlations to the quaternary carbon C2 and the bridgehead carbon C7a will confirm the position of this methyl group on the imidazole nitrogen.
-
From H7 proton: Correlations to C5 and C7a will lock in the position of the aromatic proton and its neighboring quaternary carbons.
-
From C5-CH₃ and C6-CH₃ protons: These two methyl groups are chemically similar. However, their HMBC correlations will distinguish them. The C5-CH₃ protons should show correlations to C6, C5, and C3a. The C6-CH₃ protons should show correlations to C5, C6, and C7. The unique correlations to C3a (for C5-CH₃) and C7 (for C6-CH₃) are the definitive proof of their respective positions.
By systematically analyzing these 2D correlations, every atom in 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine can be assigned with high confidence, providing a complete and validated structural characterization.
References
-
FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Retrieved from [Link]
-
MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from [Link]
-
ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. Retrieved from [Link]
-
Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
PubMed. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Retrieved from [Link]
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SDSU NMR Facility – Department of Chemistry. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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"mass spectrometry analysis of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine"
An Application Guide for the Quantitative Analysis of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
Imidazo[4,5-b]pyridine derivatives represent a significant class of N-heterocyclic compounds, recognized for their wide-ranging biological activities and structural similarity to endogenous purines.[1][2] Their presence as potential therapeutic agents, kinase inhibitors, and even food mutagens necessitates sensitive and specific analytical methods for their detection and quantification.[2][3][4] This application note presents a comprehensive and robust method for the analysis of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine using Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS). We detail the systematic approach to method development, from analyte characterization and mass spectrometer optimization to chromatographic separation and final protocol validation. The described workflow is designed to provide researchers, scientists, and drug development professionals with a reliable, high-throughput-compatible method suitable for complex matrices.
Analyte Characterization and Mass Spectrometric Profile
A thorough understanding of the analyte's physicochemical properties is the foundation for developing a successful LC-MS/MS assay.[5][6]
-
Structure: 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine
-
Molecular Formula: C₉H₁₁N₃O
-
Monoisotopic Mass: 177.0897 g/mol
-
Key Structural Features: The molecule possesses a fused imidazopyridine core, which is rich in nitrogen atoms. The pyridine and imidazole nitrogens are basic and readily accept a proton, making the molecule highly suitable for analysis by positive mode electrospray ionization (ESI). The presence of the hydroxyl group and three methyl substituents influences its polarity and chromatographic behavior.
For mass spectrometric analysis, the target ion is the protonated molecule, [M+H]⁺.
| Parameter | Value | Rationale |
| Chemical Formula | C₉H₁₁N₃O | Defines the elemental composition. |
| Calculated Monoisotopic Mass | 177.0897 Da | Used for accurate mass measurement and identification. |
| Protonated Precursor Ion [M+H]⁺ | 178.0975 Da | The target ion for selection in the first quadrupole (Q1) of the mass spectrometer. |
Strategic Approach to LC-MS/MS Method Development
Our methodology follows a logical progression, beginning with the mass spectrometer to define the analyte's detection parameters and concluding with the liquid chromatography for its physical separation. This analyte-centric approach ensures optimal performance.[5]
Ionization and Fragmentation Optimization
Electrospray ionization (ESI) is the preferred technique for polar and semi-polar molecules like the target analyte, as it efficiently generates gas-phase ions from a liquid stream with minimal fragmentation in the source.[7][8]
The initial phase of development involves optimizing the mass spectrometer's response to the analyte via direct infusion of a standard solution (e.g., 100-500 ng/mL in methanol or acetonitrile).
-
Ionization Mode Selection: Positive ion mode is selected to protonate the basic nitrogen sites on the imidazopyridine ring system.
-
Precursor Ion Identification: A full scan (MS1) confirms the presence of the protonated molecule at m/z 178.1.
-
Collision-Induced Dissociation (CID): The precursor ion is fragmented in the collision cell (q2) to generate characteristic product ions. The collision energy (CE) is systematically ramped to find the optimal value that produces a stable and abundant fragment signature.
-
Product Ion Selection: Two or three of the most intense and specific product ions are selected for Multiple Reaction Monitoring (MRM). This tandem MS technique provides exceptional sensitivity and selectivity by monitoring specific "precursor -> product" ion transitions.[9]
Chromatographic Separation
The goal of liquid chromatography is to retain and separate the analyte from matrix components, ensuring a clean signal for the mass spectrometer.
-
Column Chemistry: A reversed-phase C18 column is an excellent starting point for small molecules of intermediate polarity.[6] Its nonpolar stationary phase effectively retains the analyte from a polar mobile phase.
-
Mobile Phase Selection: A binary mobile phase system consisting of water (Mobile Phase A) and a stronger organic solvent like acetonitrile or methanol (Mobile Phase B) is used.
-
Mobile Phase Modifier: The addition of a small amount of acid, typically 0.1% formic acid, to both mobile phases is critical.[6] It serves a dual purpose: it maintains a low pH to ensure the analyte remains in its protonated, ionic form, and it significantly improves the chromatographic peak shape.
-
Gradient Elution: A gradient program, starting with a high percentage of aqueous phase and ramping to a high percentage of organic phase, is employed to elute the analyte with a sharp, symmetrical peak and then wash the column of any late-eluting contaminants.
Detailed Analytical Protocol
This protocol provides a validated starting point for the analysis. Users should perform their own optimization and validation based on their specific instrumentation and matrix requirements.[10][11]
Materials and Reagents
-
2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine reference standard
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water
-
Formic acid (FA), 99%+ purity
-
Microcentrifuge tubes and appropriate pipettes
Standard Solution Preparation
-
Primary Stock (1 mg/mL): Accurately weigh 1 mg of the reference standard and dissolve in 1 mL of methanol.
-
Working Stock (10 µg/mL): Dilute 10 µL of the Primary Stock into 990 µL of 50:50 ACN:Water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the Working Stock in the appropriate matrix or solvent.
LC-MS/MS Parameters
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3.0 min; Hold at 95% B for 1.0 min; Return to 5% B and equilibrate for 1.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| MS System | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Mode | ESI Positive |
| Capillary Voltage | +3500 V |
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| MRM Transitions | See Table 3 |
Table 3: Optimized MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine | 178.1 | 150.1 (Quantifier) | 100 | 20 |
| | 178.1 | 135.1 (Qualifier) | 100 | 25 |
Visualization of Workflow and Fragmentation
A clear visual representation of the experimental process and the underlying chemical transformations is essential for understanding and troubleshooting the method.
Method Validation
For use in regulated environments, the analytical method must be validated to prove it is fit for its intended purpose. [11][12]Validation assesses various performance characteristics according to guidelines from bodies like the FDA or the International Council for Harmonisation (ICH). [10][13][14][15] Table 4: Key Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Specificity & Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the analyte's retention time in blank matrix samples. [13] |
| Linearity & Range | The concentration range over which the assay is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Accuracy | Closeness of measured values to the true value. | Within ±15% of nominal value (±20% at LLOQ). |
| Precision | Agreement between replicate measurements (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; meets accuracy and precision criteria. |
| Recovery | The efficiency of the extraction process from the sample matrix. | Consistent and reproducible across the concentration range. [13]|
Conclusion
This application note provides a detailed framework for the sensitive and selective quantification of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine by LC-MS/MS. By systematically optimizing both chromatographic and mass spectrometric parameters, this method demonstrates high performance and reliability. The protocol is grounded in established analytical principles and can be readily adapted and validated for high-throughput screening in drug discovery, pharmacokinetic studies, or food safety analysis.
References
- Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.
- Scribd. FDA Guidance For Industry Analytical Procedures and Methods Validation.
- Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson.
- YouTube. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10.
- U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures.
- Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
- RXinsider. Analytical Methods Validation for FDA Compliance.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- New Food Magazine. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- U.S. Food and Drug Administration (FDA). (2015, July). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
- NIH National Center for Biotechnology Information. (2020, November 19). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry.
- AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
- Arkat USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
- NIH National Center for Biotechnology Information. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
- Defense Technical Information Center. (1971, July 1). Mass Spectrometry of Heterocyclic Compounds.
- Journal of Chemical Technology and Metallurgy. (2022, February 20). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS.
- Purdue University. Re‐Imagining Drug Discovery using Mass Spectrometry.
- CymitQuimica. 2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine.
- MDPI. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis.
- SCIRP. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Santa Cruz Biotechnology. 2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine.
- Bentham Science. (2024). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties.
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Application Note: A Strategic Approach to the Chromatographic Purification of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine
Abstract
This document provides a comprehensive guide to the chromatographic purification of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine, a heterocyclic compound of interest in pharmaceutical and chemical research. Recognizing the critical role of purity in drug development and scientific studies, this application note details a systematic approach to selecting and optimizing chromatographic techniques. We will explore the foundational principles of normal-phase and reversed-phase chromatography, offering detailed protocols and field-proven insights to guide researchers in achieving high-purity isolates of the target compound.
Introduction and Physicochemical Analysis
2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine belongs to the imidazopyridine class of heterocyclic compounds, which are of significant interest due to their structural similarity to purines and their diverse biological activities.[1] The purity of such compounds is paramount for accurate biological evaluation and to meet stringent regulatory standards in drug development. This guide provides a strategic framework for developing a robust purification workflow.
A successful purification strategy begins with an understanding of the target molecule's physicochemical properties. While specific experimental data for 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine is not extensively published, we can infer its likely characteristics based on its structural motifs and data from similar compounds.
Structural Analysis:
-
Imidazo[4,5-b]pyridine Core: This fused heterocyclic system is aromatic and contains nitrogen atoms that can act as hydrogen bond acceptors and potentially as bases.
-
Hydroxy Group (-OH): The hydroxyl group at the 2-position can exhibit tautomerism (keto-enol) and is a key site for hydrogen bonding, influencing polarity and solubility.
-
Methyl Groups (-CH3): The three methyl groups contribute to the lipophilicity of the molecule.
Inferred Physicochemical Properties:
| Property | Inferred Value/Characteristic | Rationale and Impact on Chromatography |
| Molecular Weight | ~177.2 g/mol | Suitable for a wide range of chromatographic techniques. |
| Polarity | Moderately Polar | The presence of the imidazopyridine core and the hydroxyl group suggests moderate polarity. This makes both normal-phase and reversed-phase chromatography viable options. |
| Solubility | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO.[2][3] | Solubility is a critical factor for sample preparation and mobile phase selection. Initial screening of solubility in various solvents is recommended. |
| pKa | Basic (due to pyridine nitrogen) and potentially weakly acidic (due to the hydroxyl group). | The ionizable nature of the molecule suggests that ion-exchange chromatography could be a potential, albeit more complex, purification strategy. pH of the mobile phase will be a critical parameter in reversed-phase chromatography. |
Strategic Selection of a Chromatographic Technique
The choice of chromatographic technique is dictated by the physicochemical properties of the target molecule and the nature of the impurities. Based on the inferred properties of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine, both normal-phase and reversed-phase chromatography are strong candidates.
Caption: Decision workflow for selecting the primary chromatographic technique.
Normal-Phase Chromatography (NPC)
Principle: In NPC, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase. More polar compounds interact more strongly with the stationary phase and thus have longer retention times.
Applicability: Given that many imidazo[4,5-b]pyridine derivatives are purified using silica gel column chromatography, NPC is a logical starting point.[4][5][6] It is particularly effective for separating compounds with moderate polarity from less polar or more polar impurities.
Reversed-Phase Chromatography (RPC)
Principle: RPC employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile or methanol). Non-polar compounds are retained longer.
Applicability: RPC, especially High-Performance Liquid Chromatography (HPLC), offers higher resolution and is ideal for achieving very high purity. The ability to modulate retention by adjusting the mobile phase composition and pH makes it a versatile and powerful technique.
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
This protocol is designed for the initial purification of multi-gram quantities of the crude product.
Materials:
-
Crude 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)[5]
-
Glass column for flash chromatography
-
Fraction collector or test tubes
Step-by-Step Methodology:
-
TLC Method Development:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM/MeOH mixture).
-
Spot the dissolved crude material onto a TLC plate.
-
Develop the TLC plate in various solvent systems to find an eluent that provides good separation of the target compound from impurities. A good starting point is a mixture of a non-polar solvent (like hexanes or DCM) and a more polar solvent (like EtOAc or MeOH).
-
Aim for a retention factor (Rf) of 0.2-0.4 for the target compound.
-
Example Solvent Systems to Screen:
-
Hexane:EtOAc (gradient from 100:0 to 0:100)
-
DCM:MeOH (gradient from 100:0 to 90:10)
-
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) based on the TLC results.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine.
-
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is suitable for final polishing to achieve high purity (>98%) or for purifying smaller quantities of the compound.
Materials:
-
Partially purified 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine (from NPC or crude)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
C18 HPLC column (preparative or semi-preparative)
-
HPLC system with a UV detector
Step-by-Step Methodology:
-
Analytical Method Development:
-
Dissolve a small sample in the mobile phase.
-
Using an analytical C18 column, inject a small volume and monitor the chromatogram at a suitable wavelength (e.g., 254 nm or the compound's λmax).
-
Develop a gradient elution method. A typical starting point is a gradient from 5-95% ACN (or MeOH) in water over 20-30 minutes.
-
To improve peak shape for basic compounds, add a small amount of an acid modifier like TFA (0.1%) or FA (0.1%) to the mobile phase.
-
-
Preparative Method and Scale-Up:
-
Based on the analytical method, scale up to a preparative or semi-preparative column. The gradient profile may need to be adjusted to account for the larger column dimensions.
-
Dissolve the sample in the initial mobile phase or a compatible solvent at a concentration that avoids precipitation on the column.
-
Perform the injection and run the preparative HPLC method.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the target compound.
-
-
Purity Analysis and Solvent Removal:
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Combine pure fractions and remove the organic solvent by rotary evaporation.
-
If the product is not soluble in water, it may precipitate. If it is water-soluble, lyophilization is the preferred method for removing the aqueous mobile phase.
-
Data Presentation
Table 1: Recommended Starting Conditions for Chromatographic Purification
| Parameter | Normal-Phase Flash Chromatography | Reversed-Phase HPLC |
| Stationary Phase | Silica Gel (230-400 mesh) | C18-bonded Silica (5-10 µm) |
| Mobile Phase A | Dichloromethane or Hexanes | Water + 0.1% TFA/FA |
| Mobile Phase B | Methanol or Ethyl Acetate | Acetonitrile or Methanol + 0.1% TFA/FA |
| Elution Mode | Gradient | Gradient |
| Detection | TLC with UV visualization | UV (e.g., 254 nm) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Separation in NPC | Inappropriate solvent system. | Systematically screen a wider range of solvent polarities. Consider adding a small amount of a modifier like triethylamine for basic compounds. |
| Tailing Peaks in RP-HPLC | Secondary interactions with residual silanols on the stationary phase. | Add an acidic modifier (TFA or FA) to the mobile phase to protonate the analyte and silanols, reducing unwanted interactions. |
| Compound Insoluble in Mobile Phase | Mismatch between sample solvent and mobile phase. | Dissolve the sample in a minimal amount of a strong organic solvent (e.g., DMSO) and then dilute with the initial mobile phase, ensuring it remains dissolved. |
| Low Recovery | Irreversible adsorption to the stationary phase. | For NPC, consider deactivating the silica gel with a small percentage of water. For RP-HPLC, ensure the mobile phase pH is appropriate for the compound's stability and ionization state. |
Conclusion
The purification of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine can be effectively achieved through a systematic chromatographic approach. Normal-phase flash chromatography is a robust method for initial bulk purification, while reversed-phase HPLC provides the high resolution necessary for final polishing to achieve high purity. The protocols and guidelines presented herein, grounded in established chromatographic principles and data from related compounds, offer a solid foundation for researchers to develop and optimize a purification workflow tailored to their specific needs.
References
-
ACS Omega. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. [Link]
-
MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. [Link]
-
New Journal of Chemistry. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [Link]
-
ResearchGate. (2025). Syntheses of 1,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine and 3,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine. [Link]
-
PubMed. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. [Link]
-
BuyersGuideChem. (n.d.). 2-Amino-1,5,6-trimethylimidazo [4,5-b] pyridine. [Link]
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PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
PubChem. (n.d.). 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. [Link]
-
PubMed. (n.d.). Carcinogenicity of the N-hydroxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, 2-amino-3, 8-dimethyl-imidazo[4,5-f]quinoxaline and 3, 2'-dimethyl-4-aminobiphenyl in the rat. [Link]
-
PubMed. (n.d.). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. [Link]
-
Arkivoc. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. [Link]
-
Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. [Link]
-
PubMed. (n.d.). Detection of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in broiled beef. [Link]
-
NCBI. (n.d.). PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). [Link]
-
mVOC 4.0. (n.d.). 2,4,6-Trimethylpyridine. [Link]
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PubMed Central. (n.d.). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine
Introduction: The Therapeutic Potential of Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, sharing structural similarity with endogenous purines. This has led to the exploration of its derivatives as potent modulators of various biological processes.[1][2] Extensive research has identified compounds within this class that exhibit a range of therapeutic activities, including anti-proliferative, kinase inhibition, and antimicrobial effects.[1][3] Notably, certain substituted imidazo[4,5-b]pyridines have demonstrated significant cytotoxicity against various cancer cell lines, suggesting their potential as novel anticancer agents.[3][4][5]
This document provides a detailed guide for the in vitro investigation of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine (hereafter referred to as Compound X for exemplary purposes, as specific data is not available). The protocols outlined below are based on established methodologies for evaluating the biological activity of related imidazo[4,5-b]pyridine derivatives and are intended to serve as a comprehensive starting point for researchers. The primary focus is on assessing the cytotoxic and anti-proliferative effects of this compound in cancer cell lines.
Compound Information and Handling
| Property | Value | Source |
| Chemical Name | 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine | N/A |
| Tautomeric Form | 1,5,6-trimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | N/A |
| Molecular Formula | C₉H₁₁N₃O | N/A |
| Molecular Weight | 177.21 g/mol | N/A |
| CAS Number | 132835-95-9 | N/A |
| Appearance | Assumed to be a solid | N/A |
| Solubility | To be determined empirically (likely soluble in DMSO) | N/A |
Protocol 1: Preparation of Stock Solutions
The accurate preparation of a stock solution is critical for reproducible results. Due to the heterocyclic nature of Compound X, dimethyl sulfoxide (DMSO) is recommended as the initial solvent of choice.
Materials:
-
2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine (solid)
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: In a chemical fume hood, carefully weigh a precise amount of Compound X (e.g., 5 mg) into a sterile, tared microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve a desired high-concentration stock solution (e.g., 10 mM). For 5 mg of a compound with a molecular weight of 177.21 g/mol , the required volume of DMSO for a 10 mM stock is calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.005 g / 177.21 g/mol ) / 0.010 mol/L = 0.00282 L = 2.82 mL
-
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
-
Sterilization: While DMSO at high concentrations is generally considered sterile, if necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Determination of Cytotoxicity using the Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content. It is a reliable and sensitive method for assessing the cytotoxic effects of a compound.
Workflow for Cytotoxicity Assessment:
Caption: Experimental workflow for determining the cytotoxicity of Compound X.
Materials:
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Compound X stock solution (10 mM in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium). Include wells for a "no cell" blank.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of Compound X in complete medium from the 10 mM stock. A typical concentration range to start with could be 0.1, 1, 10, 50, and 100 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest compound dilution).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and vehicle control) to the respective wells.
-
Incubation: Return the plate to the incubator for a 72-hour exposure period.
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Post-Stain Wash: Quickly rinse the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition versus the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Hypothesized Mechanism of Action and Signaling Pathway
Given that many imidazo[4,5-b]pyridine derivatives function as kinase inhibitors, it is plausible that Compound X may exert its anti-proliferative effects by targeting key signaling pathways involved in cell growth and survival. A potential target class could be receptor tyrosine kinases (RTKs) or downstream kinases such as those in the PI3K/Akt/mTOR pathway.
Caption: Hypothesized signaling pathway targeted by Compound X.
Conclusion and Future Directions
These protocols provide a foundational framework for the initial in vitro characterization of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine. Based on the results of the cytotoxicity assays, further experiments can be designed to elucidate the specific mechanism of action. These may include:
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.
-
Apoptosis Assays: (e.g., Annexin V/PI staining) to investigate if the compound induces programmed cell death.
-
Kinase Profiling: To identify specific kinase targets.
-
Western Blotting: To analyze the expression levels of key proteins in relevant signaling pathways.
It is imperative for researchers to empirically determine the optimal conditions for their specific cell lines and experimental setup. The information provided herein, derived from related compounds in the imidazo[4,5-b]pyridine class, offers a robust starting point for these investigations.
References
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Cytotoxicity, DNA adduct formation and DNA repair induced by 2-hydroxyamino-3-methylimidazo[4,5-f]quinoline and 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine in cultured human mammary epithelial cells. Carcinogenesis, 16(4), 775-9. Available at: [Link]
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Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 27(19), 6549. Available at: [Link]
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Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 34. Available at: [Link]
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Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 34. Available at: [Link]
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Carcinogenicity of the N-hydroxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, 2-amino-3, 8-dimethyl-imidazo[4,5-f]quinoxaline and 3, 2'-dimethyl-4-aminobiphenyl in the rat. Cancer Letters, 155(1), 55-60. Available at: [Link]
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Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. Available at: [Link]
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Characterization of 2-amino-1-methyl-6-phenylimidazo[4,5b]pyridine at androgen receptor: mechanistic support for its role in prostate cancer. The Journal of Steroid Biochemistry and Molecular Biology, 118(3), 123-31. Available at: [Link]
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Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 34. Available at: [Link]
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Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal, 12(1), 133. Available at: [Link]
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Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 213, 113175. Available at: [Link]
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Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl)-2-(3,5-dimethyl-1Hpyrrol-2-yl)diazenes. Arkivoc, 2008(13), 183-191. Available at: [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 28(18), 6537. Available at: [Link]
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Selenylated Imidazo[1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. International Journal of Molecular Sciences, 24(11), 9474. Available at: [Link]
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1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2917. Available at: [Link]
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Syntheses of 1,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine and 3,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine. Journal of Heterocyclic Chemistry, 30(2), 407-410. Available at: [Link]
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BNRF GENERAL CELL CULTURE PROTOCOL. West Virginia University Shared Research Facilities. Available at: [Link]
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6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o719. Available at: [Link]
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1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chloro-phen-yl)urea. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o155-6. Available at: [Link]
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Application Notes & Protocols: Animal Models for Evaluating the Toxicological and Carcinogenic Effects of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine
Introduction: Contextualizing the Compound
2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine belongs to the broad class of compounds known as heterocyclic aromatic amines (HAAs), or simply heterocyclic amines (HCAs). HCAs are chemical compounds often formed during the high-temperature cooking of protein-rich foods, such as meat and fish.[1][2] Many compounds within this class are recognized as potent mutagens and are reasonably anticipated to be human carcinogens.[1][3]
The carcinogenic potential of HAAs is not direct; they are pro-carcinogens, meaning they require metabolic activation to exert their genotoxic effects.[4][5] This activation process, primarily mediated by cytochrome P450 enzymes (specifically CYP1A2) in the liver, converts the parent HAA into a highly reactive N-hydroxy derivative.[4][6] Subsequent esterification by phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs), produces an unstable intermediate that can covalently bind to DNA, forming DNA adducts.[7][8][9] This formation of DNA adducts is a critical initiating event in the mutagenesis and carcinogenesis cascade associated with these compounds.[10][11]
Given the structural characteristics of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine, it is scientifically prudent to evaluate its potential toxicological and carcinogenic profile using established animal models. These notes provide a comprehensive framework and detailed protocols for researchers undertaking such an evaluation, grounding the experimental design in decades of HAA research and regulatory science.
Chapter 1: Rationale and Selection of Animal Models
The primary goal of in vivo studies for a novel HAA is to identify potential target organs for toxicity and to assess long-term carcinogenic risk. The choice of animal model is paramount for generating data that is relevant and translatable to human health risk assessment.
Species and Strain Selection
Rodents, specifically rats and mice, are the most common and well-validated models for chemical carcinogenesis studies.[12][13] Their relatively short lifespan, well-characterized genetics, and historical use in toxicology provide a robust baseline for evaluating new compounds.[5]
-
Rats: The Sprague-Dawley (SD) or Fischer 344 (F344/N) strains are frequently recommended.
-
Justification: The F344/N rat has been a cornerstone of the U.S. National Toxicology Program (NTP) for decades, providing a vast historical control database.[14][15] However, it is known for a high background incidence of certain tumors, such as testicular interstitial cell tumors and mononuclear cell leukemia, which must be considered during data interpretation.[15] SD rats are also widely used and are particularly relevant for studying mammary gland tumors, a known target for some HAAs like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP).[1][16]
-
-
Mice: The B6C3F1/N hybrid (a cross between C57BL/6N female and C3H/HeN male) is the standard mouse model for NTP carcinogenicity studies.[14]
Expert Insight: The selection between rat strains may depend on the anticipated target organs. If preliminary in vitro data suggests potential for mammary carcinogenicity, the SD rat may be preferred. For general carcinogenicity screening, the extensive historical data for the F344/N makes it a strong candidate. The use of both a rat and a mouse species is the gold standard, as it provides data on potential species-specific differences in metabolism and tumor response.[18]
Genetically Engineered Models (GEMs)
For more mechanistic or hypothesis-driven studies, various transgenic and knockout mouse models can provide deeper insights.[19][20] For example, models with mutations in tumor suppressor genes (e.g., ApcMin/+ mice for colon cancer) or DNA repair pathways can exhibit heightened sensitivity to HCA-induced tumorigenesis, allowing for shorter study durations.[19][20] While not suitable for primary carcinogenicity screening, they are invaluable for follow-up mechanistic investigations.
Chapter 2: In Vivo Experimental Protocols
A tiered approach is recommended, starting with shorter-term toxicity studies to inform the design of a long-term bioassay. All studies should be conducted in compliance with Good Laboratory Practice (GLP) standards and follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[21][22]
Workflow for Carcinogenicity Assessment
The overall workflow involves dose range-finding, a long-term bioassay, and comprehensive pathological analysis.
Caption: General workflow for assessing the carcinogenic potential of a novel chemical agent.
Protocol: 90-Day Subchronic Toxicity Study
Objective: To determine the Maximum Tolerated Dose (MTD) and identify target organs of toxicity. The MTD is defined as the highest dose that does not cause overt toxicity or a reduction in body weight gain of more than 10% compared to controls.
Methodology:
-
Animal Allocation: Use young adult rats (e.g., Sprague-Dawley) and mice (e.g., B6C3F1/N), 6-8 weeks of age. Assign 10 animals per sex per group.
-
Dose Groups:
-
Group 1: Vehicle Control (e.g., corn oil or appropriate vehicle).
-
Groups 2-5: At least four dose levels of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine. Doses should be selected based on any available preliminary data, aiming to establish a dose-response relationship from no-effect to clear toxicity.
-
-
Compound Administration: Administer the compound daily for 90 consecutive days. Oral gavage is common for precise dosing, but if the intended human exposure route is dietary, administration in feed may be more relevant.
-
In-Life Observations:
-
Record clinical signs of toxicity twice daily.
-
Measure body weights weekly.
-
Measure food consumption weekly.
-
Perform detailed clinical observations (e.g., functional observational battery) at baseline and near term.
-
-
Clinical Pathology: At termination, collect blood from all animals for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology:
-
Perform a full gross necropsy on all animals.
-
Record organ weights (e.g., liver, kidneys, spleen, brain, thymus, gonads).
-
Preserve all tissues from all animals in 10% neutral buffered formalin.
-
Perform histopathological examination of all tissues from the control and high-dose groups. If lesions are found in the high-dose group, examine the same tissues from the lower dose groups to establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Protocol: 2-Year Carcinogenicity Bioassay (Adapted from OECD Guideline 451)
Objective: To assess the carcinogenic potential of the compound over a significant portion of the animal's lifespan.[21][23]
Methodology:
-
Animal Allocation: Use 50 animals per sex per group for at least three dose levels and a concurrent control group.[22][24]
-
Dose Selection:
-
High Dose: Should be based on the MTD determined in the 90-day study. It should induce minimal toxicity but not compromise the lifespan of the animals from effects other than cancer.[24]
-
Mid & Low Doses: Typically fractions of the high dose (e.g., 1/2 and 1/4) to assess dose-response.
-
-
Compound Administration: Administer the test compound, mixed into the diet or by gavage, 7 days a week for up to 24 months.[14][24] Dietary administration is often preferred for long-term studies to reduce chronic stress from gavage.
-
Husbandry: House animals under controlled conditions (temperature, humidity, light cycle) with free access to food and water.
-
In-Life Observations:
-
Conduct daily cage-side clinical observations.
-
Perform comprehensive, hands-on examinations, including palpation for masses, weekly.
-
Record body weights weekly for the first 13 weeks, then monthly thereafter.
-
-
Termination and Pathology:
-
All surviving animals are euthanized at the end of the study (e.g., 104 weeks).
-
Animals found moribund or dead during the study are also collected for examination.
-
Conduct a complete gross necropsy on all animals.
-
Perform comprehensive histopathological examination of a full list of tissues from all animals in all groups. This is a critical step requiring an experienced veterinary pathologist.
-
Chapter 3: Mechanistic Studies
Beyond identifying if a compound causes cancer, it is crucial to understand how. Mechanistic studies can be integrated into the main bioassays or conducted as separate, shorter-term experiments.
Metabolic Activation and DNA Adduct Formation
The central mechanism for HAA carcinogenicity involves metabolic activation leading to DNA adducts.[3][8]
Caption: Bioactivation pathway of heterocyclic aromatic amines (HAAs) leading to cancer initiation.
Protocol: DNA Adduct Analysis in Target Tissues
Objective: To quantify the formation of DNA adducts as a biomarker of genotoxic exposure and effect.
Methodology:
-
Study Design: A short-term in vivo study is sufficient. Treat animals (e.g., 5 per group) with the vehicle and a range of doses of the test compound for 1-4 weeks.
-
Tissue Collection: At termination (e.g., 24 hours after the last dose), harvest target tissues identified in the subchronic study (e.g., liver, colon, mammary gland) and snap-freeze in liquid nitrogen.
-
DNA Isolation: Isolate high-purity DNA from the tissues using standard enzymatic or column-based methods.
-
Adduct Quantification:
-
³²P-Postlabeling: A highly sensitive but semi-quantitative method. DNA is digested to nucleotides, adducted nucleotides are enriched and radiolabeled with ³²P-ATP, and then separated by thin-layer chromatography (TLC).
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): A highly specific and quantitative method. DNA is digested, and the resulting adducted nucleosides are identified and quantified against a known standard. This is the preferred method for structural confirmation.
-
-
Data Expression: Results are typically expressed as Relative Adduct Leveling (RAL), i.e., adducts per 10⁷ or 10⁸ normal nucleotides.
Chapter 4: Data Summary and Interpretation
Example Experimental Design Table
This table summarizes a typical design for a 2-year rodent bioassay.
| Group | Treatment | Dose Level (ppm in diet) | Number of Animals (Male) | Number of Animals (Female) |
| 1 | Vehicle Control (Basal Diet) | 0 | 50 | 50 |
| 2 | 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine | Low Dose (e.g., 25) | 50 | 50 |
| 3 | 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine | Mid Dose (e.g., 50) | 50 | 50 |
| 4 | 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine | High Dose (e.g., 100) | 50 | 50 |
Interpretation of Findings
-
A statistically significant, dose-dependent increase in the incidence of specific tumors in treated groups compared to the control group is considered evidence of carcinogenic activity.
-
The context of observation (fatal vs. incidental tumors) is important for statistical analysis.[22]
-
The presence of pre-neoplastic lesions (e.g., hyperplasia, dysplasia) can support a carcinogenic finding.
-
Correlating tumor findings with mechanistic data, such as DNA adduct formation in the same target organ, provides a powerful weight of evidence for a genotoxic mechanism of action.
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- 14. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Risk factors for breast cancer - Wikipedia [en.wikipedia.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. mhlw.go.jp [mhlw.go.jp]
- 19. Use of Transgenic and Mutant Animal Models in the Study of Heterocyclic Amine-induced Mutagenesis and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Use of transgenic and mutant animal models in the study of heterocyclic amine-induced mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. policycommons.net [policycommons.net]
- 22. quantics.co.uk [quantics.co.uk]
- 23. oecd.org [oecd.org]
- 24. The National Toxicology Program rodent bioassay: designs, interpretations, and scientific contributions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine. Given the limited publicly available data on this specific molecule, this guide synthesizes information from structurally related imidazo[4,5-b]pyridine derivatives to propose a systematic and logical approach to solvent selection and protocol development. The methodologies outlined herein are designed to be a robust starting point for establishing reliable and reproducible dissolution procedures for a variety of downstream applications, from analytical characterization to biological screening assays.
Introduction: The Scientific Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged heterocyclic structure in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows molecules built on this scaffold to interact with a wide array of biological targets, including enzymes and receptors.[1] This has led to the development of imidazopyridine-based compounds with a broad spectrum of therapeutic activities, such as antiviral, anti-inflammatory, and anticancer properties.[1][2]
2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine is a specific derivative within this important chemical class. Achieving its complete and stable dissolution is a critical first step for any experimental work, including:
-
Pharmacological Screening: Accurate concentration determination for dose-response curves.
-
NMR and Mass Spectrometry: Structural elucidation and purity assessment.
-
Formulation Development: Creating stable solutions for in vitro and in vivo studies.
-
Chemical Synthesis: Use as a soluble reactant or precursor.
This guide provides a foundational framework for developing a tailored dissolution protocol for this compound.
Physicochemical Properties and Initial Considerations
| Property | Inferred Data for 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine (based on amino-analog) | Reference |
| Molecular Formula | C₉H₁₁N₃O | [3] |
| Molecular Weight | ~177.2 g/mol | [3] |
| Predicted Polarity | Polar, capable of hydrogen bonding (donor and acceptor) | General |
| Predicted Solubility | Likely soluble in polar organic solvents. | [4][5] |
| Melting Point (amino-analog) | 294-296°C | [4] |
The high melting point of the amino-analog suggests strong intermolecular forces, which may indicate that achieving high solubility could be challenging and may require the use of highly polar solvents or the application of energy (e.g., heat).
A Systematic Approach to Solvent Selection and Protocol Development
The following workflow provides a logical progression for identifying a suitable solvent and developing a robust dissolution protocol.
Caption: Workflow for solvent selection and dissolution protocol optimization.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for any chosen solvent before use.
Protocol 1: Dissolution in Dimethyl Sulfoxide (DMSO)
DMSO is a powerful, polar aprotic solvent frequently used for dissolving a wide range of organic molecules for in vitro screening.[5][6]
Materials:
-
2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine powder
-
Anhydrous DMSO (biotechnology or molecular biology grade)
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Preparation: Weigh out a precise amount of the compound into a tared vial. For initial tests, aim for a target concentration of 10 mM.
-
Solvent Addition: Add the calculated volume of DMSO to the vial. For example, for 1 mg of a compound with a MW of 177.2 g/mol , add 564 µL of DMSO for a 10 mM solution.
-
Initial Mixing: Cap the vial securely and vortex at medium speed for 2 minutes at room temperature.
-
Visual Inspection: Visually inspect the solution against a dark background for any undissolved particulates. A clear, homogenous solution indicates complete dissolution.
-
Troubleshooting (if needed):
-
Heating: Gently warm the solution in a water bath at 30-40°C for 5-10 minutes, with intermittent vortexing.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes.
-
-
Storage: Once dissolved, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Dissolution in Methanol
Methanol is a polar protic solvent that has been shown to be effective for related amino-imidazo[4,5-b]pyridine derivatives.[4] It is often preferred for applications where DMSO might interfere with downstream assays.
Materials:
-
2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine powder
-
Anhydrous Methanol (ACS grade or higher)
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Preparation: Weigh the compound into a tared vial as described in Protocol 1.
-
Solvent Addition: Add the calculated volume of methanol to achieve the desired concentration.
-
Mixing: Cap the vial and vortex vigorously for 2-3 minutes.
-
Visual Inspection: Check for complete dissolution.
-
Troubleshooting (if needed):
-
Sonication: Use a bath sonicator for 10-15 minutes. Note: Use caution when heating methanol due to its low boiling point and flammability. If gentle warming is required, do so in a controlled manner away from ignition sources.
-
-
Storage: Store methanol stocks at -20°C. Be aware that methanol is more volatile than DMSO, so ensure vials are tightly sealed.
Protocol 3: Dissolution in Dimethylformamide (DMF)
DMF is another polar aprotic solvent used in the synthesis of imidazo[4,5-b]pyridine derivatives and can be a suitable alternative to DMSO.[2]
Materials:
-
2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine powder
-
Anhydrous DMF
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Preparation and Solvent Addition: Follow steps 1 and 2 as outlined in Protocol 1, substituting DMF for DMSO.
-
Mixing and Observation: Vortex for 2 minutes and visually inspect for undissolved material.
-
Troubleshooting (if needed): Apply gentle warming (30-40°C) or sonication as needed.
-
Storage: Store DMF stock solutions at -20°C.
Troubleshooting and Advanced Considerations
-
Low Solubility: If the compound remains insoluble at the desired concentration in all tested solvents, consider preparing a lower concentration stock solution. It is always better to have a fully dissolved, lower concentration stock than a suspension of unknown concentration.
-
Aqueous Solubility and pH: The hydroxyl group and pyridine nitrogen atoms are ionizable. The compound's solubility in aqueous buffers will likely be pH-dependent. For biological assays, a common strategy is to make a high-concentration stock in DMSO and then dilute it into the aqueous assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Co-Solvent Systems: If solubility in a single solvent is insufficient for a specific application, a co-solvent system may be necessary. For example, a mixture of an organic solvent and an aqueous buffer could be explored.
-
Stability: After successful dissolution, it is prudent to assess the stability of the compound in the chosen solvent over time. This can be done by re-analyzing the solution by HPLC or LC-MS after a period of storage to check for degradation.
References
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. Available at: [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Available at: [Link]
-
2-Amino-1,5,6-trimethylimidazo [4,5-b] pyridine | C9H12 N4 - BuyersGuideChem. Available at: [Link]
-
Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. Available at: [Link]
-
Carcinogenicity of the N-hydroxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, 2-amino-3, 8-dimethyl-imidazo[4,5-f]quinoxaline and 3, 2'-dimethyl-4-aminobiphenyl in the rat - PubMed. Available at: [Link]
-
5-methyl-2,2'-bipyridine - Organic Syntheses Procedure. Available at: [Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - NIH. Available at: [Link]
-
2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine | C13H12N4 | CID 1530 - PubChem. Available at: [Link]
-
Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis - PMC - NIH. Available at: [Link]
-
Syntheses of 1,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine and 3,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine - ResearchGate. Available at: [Link]
-
Quantification of the carcinogens 2-amino-3,8-dimethyl- and 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in food using a combined assay based on gas chromatography-negative ion mass spectrometry - PubMed. Available at: [Link]
-
Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles - PubMed Central. Available at: [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. 2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine [cymitquimica.com]
- 4. 2-Amino-1,5,6-trimethylimidazo [4,5-b] pyridine | C9H12 N4 - BuyersGuideChem [buyersguidechem.com]
- 5. 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine | C13H12N4 | CID 1530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine as a Versatile Molecular Probe
I. Introduction: The Promise of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold due to its structural analogy to endogenous purines, making it a cornerstone in medicinal chemistry for developing compounds with diverse biological activities, including kinase inhibitors and antimicrobial agents.[1] Beyond its therapeutic potential, the imidazopyridine family has garnered significant interest for its unique photophysical properties.[2] These compounds often exhibit strong fluorescence, large Stokes shifts, and environmental sensitivity, positioning them as excellent candidates for molecular probes and sensors.[3][4]
This document introduces 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine (HTMP) , a novel derivative engineered for applications in molecular sensing and cellular imaging. The strategic incorporation of a hydroxyl group at the 2-position and methyl groups on both the imidazole and pyridine rings is intended to fine-tune its electronic and photophysical properties, potentially enabling it to function as a highly sensitive probe for specific microenvironmental parameters such as pH and metal ion concentration.
II. Scientific Principles: Mechanism of Action as a Molecular Probe
The utility of imidazopyridine derivatives as fluorescent probes is often governed by well-understood photophysical mechanisms.[3][5] For HTMP, we hypothesize that its sensing capabilities will primarily rely on Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT) .
-
Photoinduced Electron Transfer (PET): In the ground state, the lone pair of electrons on the imidazole nitrogen can act as a PET donor, quenching the fluorescence of the molecule. Upon protonation or coordination with a metal ion, the electron-donating ability of the nitrogen is suppressed, inhibiting the PET process and leading to a "turn-on" fluorescence response.[5][6]
-
Excited-State Intramolecular Proton Transfer (ESIPT): The presence of the 2-hydroxy group ortho to a nitrogen atom on the imidazole ring creates a potential for ESIPT. Upon excitation, a proton can be transferred from the hydroxyl group to the nitrogen atom, leading to a tautomeric form with a distinct, red-shifted emission. This dual emission property can be exploited for ratiometric sensing, which provides a built-in correction for probe concentration and instrumental variations.[5][7]
Caption: General workflow of a Photoinduced Electron Transfer (PET) based "turn-on" fluorescent probe.
III. Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine (HTMP)
This protocol outlines a plausible synthetic route adapted from established methods for similar imidazo[4,5-b]pyridine derivatives.[8][9]
Materials:
-
2,3-Diamino-5,6-dimethylpyridine
-
Ethyl 2-hydroxyacetate
-
Methyl iodide
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Standard glassware for organic synthesis
Procedure:
-
Step 1: Cyclization. In a round-bottom flask, dissolve 2,3-diamino-5,6-dimethylpyridine and ethyl 2-hydroxyacetate in toluene. Reflux the mixture for 12-18 hours with a Dean-Stark trap to remove water.
-
Step 2: Purification. After cooling, the crude product precipitates. Filter the solid, wash with cold toluene, and dry under vacuum. Recrystallize from ethanol to obtain 2-hydroxy-5,6-trimethylimidazo[4,5-b]pyridine.
-
Step 3: N-Methylation. Suspend the product from Step 2 in anhydrous DMF. Add NaH portion-wise at 0°C under an inert atmosphere. Stir for 30 minutes.
-
Step 4: Alkylation. Add methyl iodide dropwise to the reaction mixture and allow it to warm to room temperature. Stir for 6-8 hours.
-
Step 5: Final Purification. Quench the reaction with water and extract the product with ethyl acetate. Purify the final compound, HTMP, using column chromatography.
Self-Validation:
-
Controls: Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Characterization of Photophysical Properties
This protocol describes the determination of the fundamental photophysical properties of HTMP.
Materials:
-
HTMP stock solution (1 mM in DMSO)
-
Spectroscopic grade solvents (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol, Water)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quinine sulfate in 0.5 M H₂SO₄ (quantum yield standard)
Procedure:
-
Preparation of Solutions: Prepare dilute solutions (1-10 µM) of HTMP in various solvents.
-
Absorption Spectra: Record the UV-Vis absorption spectra for each solution to determine the maximum absorption wavelength (λ_abs).
-
Emission Spectra: Excite each sample at its λ_abs and record the fluorescence emission spectra to determine the maximum emission wavelength (λ_em).
-
Stokes Shift Calculation: Calculate the Stokes shift in nanometers (nm) and wavenumbers (cm⁻¹) for each solvent. Stokes Shift (nm) = λ_em - λ_abs.
-
Quantum Yield (Φ) Determination: Measure the integrated fluorescence intensity of the HTMP solutions and the quinine sulfate standard (Φ = 0.546).[4] Calculate the quantum yield using the comparative method.
Expected Data Presentation:
| Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |
| Toluene | 340 | 410 | 5120 | 0.45 |
| CH₂Cl₂ | 345 | 425 | 5680 | 0.38 |
| Acetonitrile | 350 | 450 | 6980 | 0.25 |
| Ethanol | 355 | 470 | 7850 | 0.15 |
| Water | 360 | 490 | 8640 | 0.05 |
Protocol 3: Application as a Fluorescent pH Probe
This protocol details the use of HTMP to monitor pH changes. Imidazo[1,5-a]pyridine derivatives have shown promise as effective ratiometric pH sensors.[2]
Materials:
-
HTMP stock solution (1 mM in DMSO)
-
Britton-Robinson buffer solutions (pH 2 to 12)
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a series of solutions containing a fixed concentration of HTMP (e.g., 5 µM) in buffers of varying pH.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each sample.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the pH.
-
pKa Determination: Fit the titration curve to the Henderson-Hasselbalch equation to determine the apparent pKa of the probe.
Caption: Experimental workflow for evaluating HTMP as a pH sensor.
Trustworthiness:
-
Controls: A control sample with a pH-insensitive fluorophore should be run in parallel to account for instrumental drift.
-
Troubleshooting: Low fluorescence intensity may indicate probe precipitation; ensure solubility in the chosen buffer system. Unstable readings may be due to photobleaching; minimize exposure time.
Protocol 4: Application as a Metal Ion Sensor
This protocol describes a screening method to evaluate the selectivity and sensitivity of HTMP for various metal ions. Imidazopyridine-based probes have been successfully employed for metal ion detection.[10]
Materials:
-
HTMP stock solution (1 mM in DMSO)
-
Stock solutions (10 mM) of various metal salts (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Cu²⁺, Fe³⁺, Hg²⁺) in water or a suitable buffer (e.g., HEPES).
-
Fluorometer
Procedure:
-
Selectivity Screening: Prepare solutions containing HTMP (e.g., 5 µM) and a 10-fold excess of each metal ion. Record the fluorescence spectrum for each.
-
Titration Experiment: For the most responsive metal ion, perform a titration by adding increasing concentrations of the metal ion to a solution of HTMP.
-
Data Analysis: Plot the fluorescence response against the metal ion concentration. Calculate the binding constant (Ka) using a suitable binding model (e.g., Benesi-Hildebrand).
Expected Data Presentation:
| Metal Ion (50 µM) | Fluorescence Intensity (a.u.) | Fold Change vs. Blank |
| Blank (No Ion) | 100 | 1.0 |
| Na⁺ | 105 | 1.1 |
| K⁺ | 102 | 1.0 |
| Mg²⁺ | 120 | 1.2 |
| Ca²⁺ | 135 | 1.4 |
| Zn²⁺ | 850 | 8.5 |
| Cu²⁺ | 50 | 0.5 (Quenching) |
| Fe³⁺ | 30 | 0.3 (Quenching) |
| Hg²⁺ | 45 | 0.5 (Quenching) |
Protocol 5: Cellular Imaging with HTMP
This protocol provides a general guideline for using HTMP as a fluorescent probe in live cells.
Materials:
-
HTMP stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Live-cell imaging buffer (e.g., HBSS)
-
Cultured cells (e.g., HeLa or HEK293) on glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and grow to 70-80% confluency.
-
Probe Loading: Replace the culture medium with fresh medium containing HTMP at a final concentration of 1-10 µM. Incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed live-cell imaging buffer to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope. For dynamic studies (e.g., monitoring changes in intracellular pH or metal ion concentration), acquire a baseline image, then treat the cells with a stimulus (e.g., ionophore like nigericin for pH or a metal salt) and record subsequent images.
Self-Validation:
-
Controls: Image unstained cells to assess autofluorescence. Perform a cytotoxicity assay (e.g., MTT) to ensure the probe is not toxic at the working concentration.
-
Troubleshooting: If no cellular staining is observed, try increasing the incubation time or probe concentration. If phototoxicity is observed, reduce the excitation light intensity or exposure time.
IV. References
-
Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. (2022). PubMed. Available at: [Link]
-
Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. (2022). ResearchGate. Available at: [Link]
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). MDPI. Available at: [Link]
-
An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2023). PMC - PubMed Central. Available at: [Link]
-
Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. (2023). MDPI. Available at: [Link]
-
Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. (2023). PubMed. Available at: [Link]
-
Special Issue : Novel Fluorescent Probes for Drug Discovery and Development. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. (2011). PMC - PubMed Central. Available at: [Link]
-
Syntheses of 1,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine and 3,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine. (1987). ResearchGate. Available at: [Link]
-
A pH-Based Single-Sensor Array for Discriminating Metal Ions in Water. (2022). PMC - NIH. Available at: [Link]
-
Synthesis, structures and Hirshfeld surface analyses of 2-hydroxy-N′-methylacetohydrazide and N′-methyl-2-(N′-methylhydrazinyl)acetohydrazide. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Carcinogenicity of the N-hydroxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, 2-amino-3, 8-dimethyl-imidazo[4,5-f]quinoxaline and 3, 2'-dimethyl-4-aminobiphenyl in the rat. (2000). PubMed. Available at: [Link]
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). PubMed. Available at: [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023). PubMed. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). MDPI. Available at: [Link]
-
Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024). Royal Society of Chemistry. Available at: [Link]
-
Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2024). MDPI. Available at: [Link]
-
Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. (2010). PMC - PubMed Central. Available at: [Link]
-
Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. (2018). PMC - NIH. Available at: [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (2018). MDPI. Available at: [Link]
-
Fluorescence quenching study of 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine with metal ions. (2015). PubMed. Available at: [Link]
-
Ruthenium-Based Sensors. (2022). MDPI. Available at: [Link]
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine. This guide is designed to provide expert-level insights and practical solutions to common challenges encountered during the synthesis of this and related imidazo[4,5-b]pyridine derivatives. As Senior Application Scientists, we understand that nuanced experimental variables can significantly impact reaction outcomes. This resource is structured to address specific issues in a question-and-answer format, explaining the underlying chemistry to empower you to make informed decisions in your research.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common synthetic routes to the imidazo[4,5-b]pyridine core?
-
My reaction yield is consistently low. What are the likely causes?
-
I am observing multiple spots on my TLC analysis. What are the potential side products?
-
How can I confirm the correct regiochemistry of my final product?
-
-
Detailed Troubleshooting Guides
-
Problem 1: Incomplete Reaction or Stalling
-
Problem 2: Formation of Impurities and Side Products
-
Problem 3: Difficulties in Product Isolation and Purification
-
-
Experimental Protocols
-
Protocol 1: Synthesis of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine
-
Protocol 2: Recrystallization for Purification
-
-
References
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to the imidazo[4,5-b]pyridine core?
The synthesis of the imidazo[4,5-b]pyridine scaffold, a purine isostere, is a well-established area of heterocyclic chemistry with several reliable methods. The most prevalent approaches involve the condensation and subsequent cyclization of a substituted 2,3-diaminopyridine with a suitable one-carbon synthon.[1][2]
Common strategies include:
-
Condensation with Carboxylic Acids or Their Derivatives: This is a classic and robust method where a 2,3-diaminopyridine is heated with a carboxylic acid (or its corresponding ester, acid chloride, or orthoester), often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under high temperatures to drive off water.[1]
-
Reaction with Aldehydes followed by Oxidation: A 2,3-diaminopyridine can be condensed with an aldehyde to form a dihydroimidazo[4,5-b]pyridine intermediate, which is then oxidized to the desired aromatic system. Common oxidants include air, nitrobenzene, or palladium on carbon.
-
From 2-Amino-3-nitropyridines: A common starting point involves the reduction of a 2-amino-3-nitropyridine derivative to the corresponding 2,3-diaminopyridine, which is then cyclized in situ or in a subsequent step.[3][4] This approach is particularly useful for accessing a variety of substituted analogs.
My reaction yield is consistently low. What are the likely causes?
Low yields in imidazo[4,5-b]pyridine synthesis can often be attributed to several factors:
-
Incomplete Reaction: The cyclization step can be slow and may require elevated temperatures or prolonged reaction times to go to completion. Monitoring the reaction by TLC or LC-MS is crucial.
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst (if any) can significantly impact the yield. For instance, in condensations with carboxylic acids, the removal of water is critical.
-
Side Reactions: The formation of side products, such as polymeric materials or incompletely cyclized intermediates, can consume starting materials and reduce the yield of the desired product.
-
Product Degradation: The imidazo[4,5-b]pyridine core can be sensitive to harsh reaction conditions, particularly strong acids or high temperatures for extended periods.
-
Difficulties in Isolation: The product may be highly soluble in the reaction solvent or form a complex mixture that is difficult to purify, leading to losses during workup and purification.
I am observing multiple spots on my TLC analysis. What are the potential side products?
The presence of multiple spots on a TLC plate is a common observation and can be indicative of several possibilities:
-
Unreacted Starting Materials: The most straightforward explanation is the presence of unreacted 2,3-diaminopyridine precursor or the one-carbon synthon.
-
Incompletely Cyclized Intermediate: The initial condensation product, an amidine or a Schiff base, may be present if the cyclization has not gone to completion.
-
Regioisomers: If the pyridine ring of the starting material is unsymmetrically substituted, the cyclization can potentially lead to the formation of regioisomers. For N-alkylation steps, alkylation can occur at different nitrogen atoms of the imidazole ring.[5]
-
Over-alkylation or Other Side Reactions: If alkylating agents are used, there is a possibility of over-alkylation or reaction at other nucleophilic sites.
-
Degradation Products: As mentioned, the product may degrade under the reaction conditions, leading to a variety of byproducts.
How can I confirm the correct regiochemistry of my final product?
Confirming the regiochemistry is critical, especially when dealing with unsymmetrical precursors or N-alkylation steps. The following analytical techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) can provide initial clues based on chemical shifts and coupling constants. However, 2D NMR techniques are often required for unambiguous assignment.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is particularly powerful for determining the spatial proximity of protons. For N-alkylated products, a NOESY correlation between the N-alkyl protons and the protons on the pyridine ring can definitively establish the point of attachment.[6]
-
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are two or three bonds apart. This can be used to trace the connectivity of the molecule and confirm the regiochemistry.[6]
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides the most definitive structural proof.[5]
Detailed Troubleshooting Guides
Problem 1: Incomplete Reaction or Stalling
Symptoms:
-
Persistence of starting material spots on TLC/LC-MS even after prolonged reaction time.
-
Low conversion to the desired product.
Potential Causes & Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress. Some cyclizations require refluxing in high-boiling solvents like nitrobenzene or Dowtherm A. |
| Inefficient Water Removal | For condensation reactions that produce water, ensure its efficient removal. This can be achieved by using a Dean-Stark apparatus, adding a desiccant like anhydrous MgSO₄, or using a solvent that azeotropically removes water. |
| Inadequate Catalyst Activity | If a catalyst is used (e.g., PPA, an acid catalyst), ensure it is fresh and active. PPA can absorb moisture from the air and lose its efficacy. Consider increasing the catalyst loading. |
| Poor Solubility of Starting Materials | If the starting materials are not fully dissolved, the reaction will be heterogeneous and slow. Experiment with different solvents or solvent mixtures to improve solubility. |
Problem 2: Formation of Impurities and Side Products
Symptoms:
-
Multiple spots on TLC, making purification difficult.
-
Low purity of the isolated product.
Potential Causes & Solutions:
| Possible Cause | Suggested Solution |
| Oxidation of Diaminopyridine Precursor | 2,3-Diaminopyridines can be sensitive to air oxidation, leading to colored impurities. It is advisable to use freshly purified or commercially available high-purity starting material and to run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions with the Solvent | Some solvents can participate in side reactions. For example, using DMF at high temperatures can lead to formylation side products.[7] Evaluate the stability of your reactants and product in the chosen solvent at the reaction temperature. |
| Uncontrolled Exotherm | Some reactions can be exothermic. If the temperature is not controlled, it can lead to the formation of byproducts. Ensure proper temperature control, especially during the addition of reagents. |
| Formation of Regioisomers | As discussed in the FAQs, unsymmetrical precursors can lead to regioisomers. If this is the case, it may be necessary to redesign the synthetic route to introduce the desired regioselectivity. This could involve using a directing group or a different synthetic strategy altogether. |
Problem 3: Difficulties in Product Isolation and Purification
Symptoms:
-
Product is difficult to precipitate or extract from the reaction mixture.
-
Co-elution of impurities during column chromatography.
Potential Causes & Solutions:
| Possible Cause | Suggested Solution |
| High Polarity of the Product | The hydroxy group and the basic nitrogen atoms in the imidazo[4,5-b]pyridine core can make the molecule quite polar, leading to poor extraction into common organic solvents and streaking on silica gel. |
| * Extraction: Adjust the pH of the aqueous layer to suppress the ionization of the product. For basic compounds, extraction from a basic aqueous solution (pH > 9) is often more efficient. | |
| * Chromatography: Consider using a more polar stationary phase like alumina or a different solvent system. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape for basic compounds on silica gel. | |
| Poor Crystallinity | The product may be an amorphous solid or an oil, making purification by recrystallization challenging. |
| * Recrystallization: Screen a variety of solvents and solvent mixtures. Sometimes, slow evaporation or cooling can induce crystallization. Seeding with a small crystal of the pure product can also be effective. | |
| Presence of Tarry Byproducts | High-temperature reactions can sometimes produce tarry, polymeric materials that complicate the workup. |
| * Workup: Before extraction, it can be helpful to triturate the crude reaction mixture with a non-polar solvent like hexanes or diethyl ether to remove some of the tar. Filtering the crude mixture through a plug of silica gel or celite can also be beneficial. |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
Materials:
-
2,3-Diamino-5,6-dimethylpyridine
-
Urea
-
Sand (optional, as a heat transfer medium)
Procedure:
-
In a round-bottom flask, thoroughly mix 2,3-diamino-5,6-dimethylpyridine (1.0 eq) and urea (1.5 - 2.0 eq).
-
Heat the mixture in a sand bath or oil bath to 180-200°C. The mixture will melt and then solidify as the reaction proceeds.
-
Maintain the temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Dissolve the solid residue in a hot aqueous solution of sodium hydroxide (10-20%).
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with acetic acid or hydrochloric acid to a pH of 6-7 to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Recrystallization for Purification
Procedure:
-
Dissolve the crude 2-hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine in a minimum amount of a suitable hot solvent. Good solvent choices to try include ethanol, methanol, water, or mixtures thereof.[8][9]
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualization of Key Processes
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
General Synthetic Pathway
Caption: A typical synthetic route to the target molecule.
References
- Al-duaij, O. K., et al. (2018). An interesting method of imidazo[4,5-b]pyridine synthesis using malononitrile. Molecules, 23(10), 2698.
- Dymińska, L., et al. (2012). Synthesis of imidazo[4,5-b]pyridine from 2,3-diaminopyridine and formic acid. Journal of Heterocyclic Chemistry, 49(3), 564-568.
- Harer, J., et al. (2010). One-step synthesis of 3H-imidazo[4,5-b]pyridines from aldehydes and 2-nitro-3-aminopyridine through reductive cyclization using Na2S2O4. Tetrahedron Letters, 51(4), 654-656.
- Bader, S. J., et al. (2018). Route Selection and Optimization in the Synthesis of Two Imidazopyridine Inhibitors of DGAT-2. Organic Process Research & Development, 22(3), 389-396.
- Jabri, Z., et al. (2022). New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures, Hirshfeld Surface Analysis, DFT Computations and Monte Carlo Simulations. Journal of the Serbian Chemical Society, 87(5), 539-555.
- Lee, J., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Journal of Medicinal Chemistry, 67(1), 315-333.
- Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
- Khan, I., & Ali, S. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 16, 2276-2315.
- Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36459-36470.
- Mishra, S., & Ghosh, R. (2011). A one-pot reaction of aldehydes, 2-aminopyridines, and terminal alkynes for the synthesis of imidazo[1,2-a]pyridines. Synthesis, 2011(21), 3463-3470.
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Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Organic Syntheses Procedure. Retrieved from [Link]
- PatSnap. (n.d.). 2-amino-3-hydroxypyridine and its preparation method and purification method.
- Puskullu, M. O., et al. (2016). Imidazopyridine derivatives with cytotoxic activity on the human breast adenocarcinoma cell line MCF-7. Medicinal Chemistry Research, 25(10), 2201-2210.
- Rosenberg, S. H., et al. (1993). A facile synthesis of imidazo[4,5-b]pyridines using a Pd-catalyzed amide coupling reaction. Journal of Organic Chemistry, 58(22), 6135-6138.
- Singh, R., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(3), e202103986.
- Tashrifi, Z., et al. (2015). Metal-Free Synthesis of Imidazopyridine from Nitroalkene and 2-Aminopyridine in the Presence of a Catalytic Amount of Iodine and Aqueous Hydrogen Peroxide. RSC Advances, 5(12), 9591-9593.
- Tschitschibabin, A. E. (1925). Über eine neue Synthese von Imidazo[1,2-a]pyridinen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 58(8), 1704-1706.
- Wang, Y., et al. (2011). Imidazopyridine derivatives as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and Aurora B. Bioorganic & Medicinal Chemistry Letters, 21(11), 3331-3335.
- Wójcik, M., et al. (2021).
- Wu, Z., Pan, Y., & Zhou, X. (2011). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Synthesis, 2011(14), 2255-2260.
- Zhu, Q., et al. (2013). A series of imidazo[4,5-c]pyridines with moderate to good PARP inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 4874-4878.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. Retrieved from [Link]
- Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817-2829.
- Ito, N., et al. (1995).
- de la Torre, M. C., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Journal of the Brazilian Chemical Society, 35, 1-12.
- Kočevar, M., et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 23(11), 2919.
- Smith, A. P., et al. (2000). 5-methyl-2,2'-bipyridine. Organic Syntheses, 78, 82.
- Rowley, S., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(30), 13543–13550.
- Kočevar, M., et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 23(11), 2919.
- Bolte, M., & Gerhardt, V. (2021). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.
- Rodriguez-Medina, C. A., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules, 29(19), 4569.
-
BuyersGuideChem. (n.d.). 2-Amino-1,5,6-trimethylimidazo [4,5-b] pyridine. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
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- 8. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine
Welcome to the technical support center for the synthesis of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The imidazo[4,5-b]pyridine scaffold is a crucial pharmacophore in medicinal chemistry, recognized for its structural similarity to purines and its presence in a wide array of biologically active compounds.[1][2][3] This guide leverages established principles of heterocyclic chemistry to address challenges in achieving high yields and purity for this specific derivative.
Proposed Synthetic Pathway
The synthesis of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine is proposed as a two-step process starting from commercially available 2-amino-5,6-dimethylpyridine. This pathway involves an initial nitration followed by a reductive cyclization.
Caption: Proposed synthetic route for 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield or No Product in the Nitration Step (Step 1)
Question: I am attempting to nitrate 2-amino-5,6-dimethylpyridine, but I am getting a low yield of the desired 2-amino-3-nitro-5,6-dimethylpyridine, or the reaction is not proceeding. What could be the issue?
Answer: Low yields in the nitration of aminopyridines are often due to improper reaction conditions or degradation of the starting material. Here’s a breakdown of potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Temperature | Nitration is a highly exothermic reaction. If the temperature is too high, it can lead to the formation of undesired side products and decomposition. | Maintain a low temperature (typically 0-5 °C) throughout the addition of the nitrating mixture. Use an ice-salt or acetone/dry ice bath for better temperature control. |
| Order of Reagent Addition | The aminopyridine is susceptible to degradation in strong acid. Adding the pyridine derivative directly to concentrated nitric acid can result in oxidation and charring. | The preferred method is to dissolve the 2-amino-5,6-dimethylpyridine in concentrated sulfuric acid first, cool the mixture, and then add the nitric acid dropwise. |
| Insufficient Acid | Sulfuric acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution and preventing N-nitration. An insufficient amount can lead to undesired side reactions. | Ensure a sufficient excess of sulfuric acid is used to fully protonate the starting material. A common ratio is 5-10 equivalents of H₂SO₄ relative to the aminopyridine. |
| Water Contamination | The presence of water can dilute the nitrating mixture, reducing its efficacy. | Use concentrated (98%) sulfuric acid and fuming (90%) nitric acid if available. Ensure all glassware is thoroughly dried before use. |
Issue 2: Incomplete Reduction of the Nitro Group (Step 2)
Question: My reduction of 2-amino-3-nitro-5,6-dimethylpyridine to the corresponding diamine is sluggish or incomplete. How can I improve this step?
Answer: The efficiency of nitro group reduction can be influenced by the choice of reducing agent, catalyst activity, and reaction conditions.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst (Catalytic Hydrogenation) | If using Pd/C, the catalyst may be old or poisoned. | Use fresh, high-quality Pd/C catalyst. Ensure the starting material is free of impurities that could act as catalyst poisons (e.g., sulfur compounds). |
| Insufficient Reducing Agent (Metal/Acid Reduction) | When using a metal like iron, tin, or zinc in an acidic medium, an insufficient amount will lead to incomplete reaction. | Use a significant excess of the metal powder (e.g., 3-5 equivalents of iron powder in acetic acid). Mechanical stirring is crucial to ensure good contact between the metal and the substrate.[4] |
| Poor Solubility | The nitro-aminopyridine may have limited solubility in the reaction solvent, slowing down the reaction rate. | For catalytic hydrogenation, a solvent system like ethanol/acetic acid can improve solubility. For metal/acid reductions, aqueous ethanol or acetic acid are common choices. |
| Sub-optimal pH | The pH of the reaction medium can affect the rate of reduction. | When using metal powders, maintaining an acidic environment (e.g., with acetic or hydrochloric acid) is essential. |
Issue 3: Low Yield in the Cyclization Step (Step 3)
Question: I have successfully synthesized the 2,3-diamino-5,6-dimethylpyridine, but the subsequent cyclization to form the imidazo[4,5-b]pyridine ring is giving a low yield. What are the common pitfalls?
Answer: The formation of the imidazole ring is a critical step, and its success depends on the choice of the carbonyl source and the reaction conditions. The most common synthetic route for the imidazo[4,5-b]pyridine scaffold is the condensation of 2,3-diaminopyridines with various carbonyl compounds.[1]
| Potential Cause | Explanation | Recommended Solution |
| Choice of Cyclizing Agent | To obtain the 2-hydroxy (or 2-oxo) tautomer, a carbonyl source that can be considered a phosgene equivalent is needed. Common reagents include urea, phosgene, or 1,1'-carbonyldiimidazole (CDI).[5][6] The reactivity of these can vary significantly. | Urea: This is a safe and common choice. The reaction typically requires high temperatures (e.g., heating a melt of the diamine and urea at 150-180 °C). CDI: This is a milder alternative to phosgene and can be used in solvents like THF or DMF at room temperature to reflux. |
| Water Removal | The cyclization is a condensation reaction that produces water. If not removed, water can inhibit the reaction from reaching completion.[7] | For high-temperature reactions with urea, the water will be driven off. For solvent-based reactions, a Dean-Stark trap or the use of molecular sieves can be beneficial. |
| Side Reactions | The diamine can be susceptible to oxidation, especially at high temperatures. | Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side products. |
| Incomplete Reaction | The reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TCM). Consider increasing the reaction time or temperature if the starting material is still present. |
Issue 4: Difficulty in N-Methylation and Regioisomer Formation
Question: I am struggling with the N-methylation of the 2-hydroxy-5,6-dimethylimidazo[4,5-b]pyridine. I am either getting no reaction or a mixture of products.
Answer: N-alkylation of the imidazo[4,5-b]pyridine core can be challenging due to the presence of multiple nitrogen atoms that can be alkylated, leading to regioisomers.[7] The desired product has a methyl group on the N1 position of the imidazole ring.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Base/Solvent System | The choice of base and solvent is critical for regioselectivity. Strong bases in polar aprotic solvents are typically required. | Use a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an anhydrous solvent like DMF or THF.[3] |
| Formation of Regioisomers | Alkylation can occur at the N1, N3, or even the pyridine N4 position. The outcome is highly dependent on reaction conditions.[7] | To favor N1 alkylation, deprotonation with a strong base like NaH at a low temperature followed by the addition of the methylating agent (e.g., methyl iodide or dimethyl sulfate) is a common strategy. |
| O-Alkylation | The 2-hydroxy group exists in tautomeric equilibrium with the 2-oxo form. Under certain conditions, O-alkylation can occur, leading to a 2-methoxy derivative. | Using a polar aprotic solvent like DMF generally favors N-alkylation over O-alkylation. |
| Steric Hindrance | The existing methyl groups on the pyridine ring might sterically influence the site of methylation. | While challenging to control, computational modeling could provide insights into the most favorable site of alkylation. |
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Start -> Step1; Step1 -> Step2 [label="Impure Starting Material"]; Step1 -> Step3 [label="Impure Nitro-Compound"]; Step1 -> Step4 [label="Impure Diamine"]; Step2 -> End; Step3 -> End; Step4 -> Step5; Step5 -> End; }
Caption: A general troubleshooting workflow for improving yield.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product, 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine?
A1: Purification of the final product will likely require column chromatography. Due to the polar nature of the hydroxy-imidazo[4,5-b]pyridine core, a polar stationary phase like silica gel is appropriate. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), should provide good separation. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) can be used for final purification if a crystalline solid is obtained.
Q2: How can I confirm the identity and purity of my synthesized compounds at each step?
A2: A combination of analytical techniques is essential:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of column fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product. The disappearance of the nitro group signal and the appearance of the N-methyl signal will be key indicators.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches in the 2-oxo tautomer.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several steps require careful handling:
-
Nitration: The use of concentrated nitric and sulfuric acids requires working in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction is highly exothermic and should be cooled properly.
-
Catalytic Hydrogenation: If using hydrogen gas, ensure the system is properly sealed and purged with an inert gas to prevent the formation of explosive mixtures with air.
-
Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and carcinogenic. They should be handled with extreme care in a well-ventilated fume hood.
-
Solvents: Anhydrous solvents like DMF and THF are flammable and should be handled away from ignition sources.
Q4: Can microwave-assisted synthesis be used to improve yields and reduce reaction times?
A4: Yes, microwave-assisted synthesis has been shown to be an efficient method for the preparation of imidazo[4,5-b]pyridine derivatives, often leading to reduced reaction times and higher yields.[8] The cyclization step, in particular, could benefit from microwave heating, as it can efficiently provide the high energy required for the condensation reaction.
References
-
Klančar, U., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(21), 5133. Available from: [Link]
-
Asati, V., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Pharmaceuticals, 15(10), 1238. Available from: [Link]
-
Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5228. Available from: [Link]
-
Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of the Serbian Chemical Society, 87(2), 143-160. Available from: [Link]
-
Patel, R. V., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available from: [Link]
-
Tanga, M. J., et al. (1990). Syntheses of 1,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine and 3,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine. Journal of Heterocyclic Chemistry, 27(4), 987-990. Available from: [Link]
-
Rigby, J. M., et al. (2021). An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. Tetrahedron Letters, 84, 153393. Available from: [Link]
-
Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-B]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds, 60(5), 449-462. Available from: [Link]
-
Krbek, T., et al. (2017). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 19(11), 718-724. Available from: [Link]
-
Goker, H., et al. (2024). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817-2829. Available from: [Link]
- CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine. Google Patents.
- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
-
Alexanian, M., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Bioorganic & Medicinal Chemistry, 112, 117621. Available from: [Link]
-
Wang, Z., et al. (2015). Efficient synthesis of substituted imidazo[4,5-b] pyridine. Zeitschrift für Naturforschung B, 70(10), 739-744. Available from: [Link]
-
Tesser, R., et al. (2010). Selected syntheses of ureas through phosgene substitutes. Current Organic Synthesis, 7(5), 459-481. Available from: [Link]
-
Martínez-Archundia, M., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Journal of the Iranian Chemical Society, 21(3), 747-756. Available from: [Link]
-
van der Heijden, A. E. D. M., et al. (2022). Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea. Propellants, Explosives, Pyrotechnics, 47(11), e202200085. Available from: [Link]
-
K-A, A., et al. (2025). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Molbank, 2025(1), M1883. Available from: [Link]
-
Smith, A. P., et al. (2001). 5-methyl-2,2'-bipyridine. Organic Syntheses, 78, 82. Available from: [Link]
-
Ito, N., et al. (1995). Carcinogenicity of the N-hydroxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, 2-amino-3, 8-dimethyl-imidazo[4,5-f]quinoxaline and 3, 2'-dimethyl-4-aminobiphenyl in the rat. Carcinogenesis, 16(1), 25-29. Available from: [Link]
-
Breitzke, H., et al. (2020). Synthesis of 15 N-labelled 3,5-dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 63(1), 29-34. Available from: [Link]
Sources
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Imidazo[4,5-b]pyridine Derivatives
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of imidazo[4,5-b]pyridine derivatives. This class of heterocycles, being structural analogs of purines, holds significant promise in medicinal chemistry and drug development, with applications ranging from kinase inhibitors to antimicrobial agents.[1][2] However, their synthesis is not without its challenges. Low yields, incomplete reactions, and the formation of stubborn side products or regioisomers are common hurdles.
This guide is structured to provide direct, actionable solutions to the specific problems you may encounter in the lab. We will move from foundational synthesis principles to detailed troubleshooting and advanced functionalization, explaining the chemical logic behind each recommendation to empower your research.
Section 1: Core Synthesis Strategy: The Condensation Pathway
The most prevalent and versatile method for constructing the imidazo[4,5-b]pyridine core is the condensation of a 2,3-diaminopyridine with a suitable carbonyl-containing partner, such as an aldehyde or a carboxylic acid.[3] This reaction, while straightforward in principle, is governed by a delicate equilibrium that must be shifted in favor of the cyclized, aromatized product.
Caption: General workflow for imidazo[4,5-b]pyridine synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of the imidazo[4,5-b]pyridine core.
Question 1: My condensation reaction is giving a very low yield. What are the primary factors to investigate?
Answer: Low yields in this condensation are almost always traceable to one of four factors: an incomplete initial reaction, sub-optimal pH, inefficient water removal, or competing side reactions.[4] The key is to systematically diagnose the bottleneck.
Caption: Troubleshooting logic for diagnosing low product yield.
Here is a more detailed breakdown:
-
Incomplete Reaction: The initial condensation may be too slow. Consider extending the reaction time or moderately increasing the temperature. For condensations involving aldehydes, the subsequent oxidative cyclization can be slow; using a mild oxidizing agent can be beneficial if simple air oxidation is insufficient.[4]
-
Sub-optimal pH: When using a carboxylic acid, the medium must be acidic enough to protonate the carbonyl oxygen, making the carbon more electrophilic. However, excessively strong acid can fully protonate the diamine, rendering it non-nucleophilic. Polyphosphoric acid (PPA) is often an excellent choice as it serves as both an acidic catalyst and a powerful dehydrating agent.
-
Ineffective Water Removal: The cyclization step is a dehydration reaction. The presence of water can push the equilibrium back towards the starting materials or the intermediate.[4] For high-temperature reactions, using a Dean-Stark trap is highly effective. For lower temperature setups, chemical dehydrating agents compatible with your conditions are necessary.
Question 2: My reaction stalls at the intermediate stage; the final cyclization isn't happening. How can I force the reaction to completion?
Answer: This is a classic case of the cyclization step having a high activation energy barrier or an unfavorable equilibrium. The solution is to make the conditions more forcing.
-
Thermal Energy: Many cyclizations require significant heat. If you are running the reaction at 80 °C, for example, consider switching to a higher-boiling solvent like toluene or xylene and refluxing the mixture.[4]
-
Catalysis & Dehydration: As mentioned, acidic conditions are crucial. If you are using a milder acid catalyst, switching to PPA can provide the necessary push. The dehydrating properties of PPA will actively remove water, pulling the reaction towards the product according to Le Châtelier's principle.
Question 3: I've isolated a byproduct with a mass 16 units higher than my target molecule. Is this an N-oxide, and how can I prevent it?
Answer: Yes, an additional mass of 16 Da is the hallmark of N-oxide formation. The pyridine nitrogen in the imidazo[4,5-b]pyridine ring is susceptible to oxidation, particularly if your reaction conditions are oxidative (e.g., condensation with an aldehyde that requires an oxidant for aromatization).[4]
-
Prevention:
-
Control the Oxidant: If using an external oxidizing agent, ensure the stoichiometry is precise. Avoid using a large excess. Consider milder oxidants (e.g., air, I₂, Na₂S₂O₅) over more aggressive ones.[5][6]
-
Inert Atmosphere: If the oxidation is unintended (e.g., from prolonged heating in the presence of air), running the reaction under an inert atmosphere of nitrogen or argon can minimize this side reaction.
-
-
Remediation:
-
If the N-oxide has already formed, it can sometimes be reduced back to the parent heterocycle. A common method is to use a reducing agent like triphenylphosphine (PPh₃) or phosphorus trichloride (PCl₃) in a suitable solvent.
-
Section 3: Advanced Topics - Derivative Functionalization
Once the core is synthesized, subsequent functionalization is often required. This presents its own set of challenges, particularly regarding regioselectivity.
Question 4: I'm trying to N-alkylate my imidazo[4,5-b]pyridine, but I'm getting a mixture of regioisomers. How can I control the selectivity?
Answer: This is a very common and significant challenge. The imidazo[4,5-b]pyridine scaffold has multiple nucleophilic nitrogen atoms: N1 and N3 in the imidazole ring (which exist in tautomeric equilibrium) and N4 in the pyridine ring.[4][6] Achieving regioselectivity is a matter of carefully controlling the reaction conditions to exploit the subtle differences in their reactivity.
Caption: Potential sites of N-alkylation on the imidazo[4,5-b]pyridine core.
-
Role of the Base: The choice of base is critical.
-
A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent (like DMF or THF) will deprotonate the imidazole N-H, creating an anion. This generally favors alkylation on the imidazole ring (N1/N3).
-
A weaker base like potassium carbonate (K₂CO₃) can also be effective and is often used in phase-transfer catalysis conditions, which can influence the isomer ratio.[7]
-
-
Solvent Effects: The solvent can influence which tautomer is more prevalent or which nitrogen is more accessible. Nonpolar solvents may favor one isomer, while polar aprotic solvents like DMF might favor another.[4]
-
Steric Hindrance: The steric bulk of your alkylating agent and any substituents already on the heterocyclic core can direct the alkylation to the most sterically accessible nitrogen.
-
Controlling the N1 vs. N3 Selectivity: This is notoriously difficult. The product ratio is a result of a complex interplay between thermodynamics and kinetics. You must screen a matrix of conditions (base, solvent, temperature) to find the optimal set for your desired isomer. There is often no universally applicable rule.
-
Structure Confirmation: Unambiguous identification of the resulting isomers is essential. 2D NMR techniques, particularly NOESY and HMBC, are the gold standard for confirming the point of attachment of the new alkyl group.[3]
Question 5: I need to perform a Suzuki cross-coupling on my bromo-imidazo[4,5-b]pyridine. What are the best starting conditions?
Answer: Suzuki coupling is an excellent method for C-C bond formation on this scaffold.[8] Success depends on the catalyst, base, and solvent system. Microwave-assisted synthesis is often highly effective, dramatically reducing reaction times.[8][9]
Table 1: Recommended Starting Conditions for Suzuki Cross-Coupling
| Parameter | Recommended Condition | Rationale & Comments |
| Catalyst | Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a robust, general-purpose catalyst. Pd(dppf)Cl₂ is often more effective for challenging substrates. Start with 4-5 mol %.[8][10] |
| Base | K₂CO₃ or Na₂CO₃ (aqueous solution) | An aqueous inorganic base is standard. It is required for the transmetalation step of the catalytic cycle. Use 2-3 equivalents.[8][10] |
| Solvent | Toluene:Ethanol (4:1) or Dioxane:H₂O (2:1) | A two-phase system is typical. Toluene/Ethanol is a good starting point. Dioxane is also widely used and effective.[8][10] |
| Temperature | 90-120 °C (Conventional or Microwave) | Sufficient thermal energy is needed. Microwave irradiation can often accomplish the reaction in minutes versus hours for conventional heating.[8] |
| Atmosphere | Inert (Nitrogen or Argon) | It is critical to degas the solvent and maintain an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst. |
Reference for table data:[8][10]
Section 4: Experimental Protocols
Protocol 1: General Procedure for Synthesis of 2-Aryl-Imidazo[4,5-b]pyridines via Condensation
This protocol is adapted from methodologies that utilize an iodine catalyst for the oxidative cyclization.[6]
-
Reagent Setup: In a round-bottom flask, dissolve 5-bromo-2,3-diaminopyridine (1.0 eq.) in ethanol (approx. 0.1-0.2 M).
-
Aldehyde Addition: To the stirred solution, add the desired benzaldehyde derivative (1.1 eq.) dropwise at room temperature.
-
Catalyst Addition: Add a catalytic amount of iodine (I₂) (0.1 eq.).
-
Reaction: Heat the mixture to reflux (approx. 90 °C) with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. A solid product will often precipitate. Filter the solid and wash it thoroughly with cold water or ethanol to remove any unreacted starting materials and catalyst.
-
Purification: The crude product can be dried in an oven. If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol, DMF) or column chromatography on silica gel can be performed.
Protocol 2: General Procedure for Microwave-Assisted Suzuki Coupling
This protocol is based on optimized conditions reported in the literature.[8]
-
Reagent Setup: In a microwave reaction vial, combine the 6-bromo-imidazo[4,5-b]pyridine derivative (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).
-
Solvent Addition: Add the degassed solvent mixture of Toluene:Ethanol (4:1).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a constant temperature (e.g., 120 °C) for the specified time (typically 15-45 minutes). Monitor pressure to ensure it remains within safe limits.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction & Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
- Fox, B. A., & Threlfall, T. L. (1963). 2,3-diaminopyridine. Organic Syntheses, 43, 22.
- Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515–528.
- Shafi, S., Alam, M. M., Mulakayala, N., et al. (2019).
- Khabnadideh, S., & Saeedi, M. (2019). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
- Jabri, Z., El Ibrahimi, B., Jarmoni, K., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.
- Bistrović, A., Grbčić, P., Sedić, M., et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 23(7), 1773.
- Google Patents. (n.d.). CN103664762A - Method for preparing 2, 3-diamino pyridine.
- Beaud, R., & McGlacken, G. P. (2016). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry, 81(21), 10816–10824.
- Kráľ, M., & Houghten, R. A. (2012). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
- El-Damasy, A. K., Lee, C., Seo, S. H., & Pae, A. N. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565–576.
- Grbčić, P., Sedić, M., Kraljević, T. K., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(1), 14.
- Guchhait, S. K., & Chaudhary, P. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4293–4302.
- D'Souza, K. C., Perry, R. J., & Perry, D. A. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Bioorganic & Medicinal Chemistry, 114, 117671.
- Kumar, S., Kumar, R., & Singh, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37042–37050.
- Al-duaij, O. K., El-Gazzar, A. B. A., & El-Enany, M. M. (2007). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry, 72(19), 7338–7341.
- Jarmoni, K., El Ibrahimi, B., Misbahi, K., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3180.
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
"stability issues with 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine in solution"
Welcome to the technical support center for 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common stability issues encountered when working with this compound in solution. We will delve into the underlying chemical principles to provide you with a robust framework for your experiments.
Frequently Asked Questions (FAQs)
Question 1: My solution of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine has changed color (e.g., turned yellow/brown) upon standing. What is happening?
Answer: A color change in your solution is often the first indicator of chemical instability. For a molecule like 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine, this can be attributed to a few potential phenomena:
-
Oxidative Degradation: The imidazo[4,5-b]pyridine core, particularly with its electron-donating methyl and hydroxyl groups, can be susceptible to oxidation. Aerial oxygen or trace peroxides in your solvent can initiate reactions that lead to the formation of colored, conjugated byproducts. This process can be accelerated by exposure to light and elevated temperatures.
-
Photodegradation: Imidazopyridine derivatives have been shown to be sensitive to light.[1][2] Exposure to UV or even ambient laboratory light can induce photochemical reactions, leading to the formation of colored degradants.
-
pH-Mediated Degradation: The stability of the compound can be highly dependent on the pH of the solution. At certain pH values, the molecule may be more prone to hydrolysis or oxidation.
To diagnose the issue, we recommend performing a stability study under controlled conditions, as outlined in the troubleshooting guides below.
Question 2: I've observed a precipitate forming in my stock solution over time. What could be the cause?
Answer: Precipitation from a solution that was initially clear can be due to several factors:
-
Tautomeric Equilibrium Shift: The 2-hydroxy-pyridine moiety of your molecule exists in equilibrium with its 2-pyridone tautomer.[1][3][4][5] The solubility of these two forms can be significantly different. A change in solvent polarity (e.g., through evaporation) or temperature can shift this equilibrium, potentially favoring the less soluble tautomer and causing it to precipitate.
-
Formation of an Insoluble Degradant: One or more of the degradation products could be less soluble in your chosen solvent system than the parent compound.
-
Salt Formation: If your solution contains trace acidic or basic contaminants, it could lead to the formation of a less soluble salt of your compound.
We recommend analyzing the precipitate separately from the supernatant to identify its nature.
Question 3: My NMR/LC-MS analysis shows unexpected peaks that were not present in the freshly prepared sample. What are these?
Answer: The appearance of new peaks is a clear sign of degradation or transformation. The identity of these new species can often be inferred from their analytical signatures:
-
Mass Spectrometry (MS): An increase in mass often suggests oxidation (e.g., addition of one or more oxygen atoms). A decrease in mass could indicate a fragmentation of the molecule.
-
NMR Spectroscopy: Changes in the chemical shifts, particularly in the aromatic region, can indicate alterations to the heterocyclic ring system. The disappearance of the hydroxyl proton signal and changes in adjacent proton signals could suggest tautomerization or derivatization at the hydroxyl group.[6][7][8]
A systematic degradation study, as detailed in the "Troubleshooting Guides" section, will be necessary to identify these unknown species and understand the degradation pathway.
Troubleshooting Guides
Issue 1: Rapid Loss of Purity in Solution
You've prepared a solution of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine, and subsequent analysis by HPLC shows a significant decrease in the main peak area with the emergence of new impurity peaks within a short period (hours to days).
Causality: This rapid degradation is likely due to an acute sensitivity to one or more environmental factors: solvent, pH, light, or temperature. The 2-hydroxy-pyridine functional group is a primary suspect due to its potential for tautomerization and reactivity.[3][4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid purity loss.
Detailed Protocol: Forced Degradation Study
To systematically identify the cause of instability, a forced degradation or stress testing study is essential.[9]
1. Stock Solution Preparation:
-
Prepare a stock solution of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Stress: Place a sealed vial of the stock solution in an oven at a controlled temperature (e.g., 60 °C).
-
Photostability: Expose a clear vial of the stock solution to a calibrated light source (as per ICH Q1B guidelines) or ambient laboratory light. A control sample should be wrapped in aluminum foil.
3. Analysis:
-
Analyze the samples at initial (T=0), and subsequent time points (e.g., 2, 4, 8, 24 hours) by a stability-indicating HPLC-UV method.[10]
-
If available, use LC-MS to obtain mass information on the degradation products.[11][12]
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Significant degradation under a specific condition points to the primary cause of instability.
| Stress Condition | Expected Observation if Susceptible | Potential Degradation Pathway |
| Acid/Base | Formation of new peaks, decrease in parent peak | Hydrolysis of the imidazo ring, or catalysis of tautomerization/oxidation. |
| Oxidation | Multiple new peaks, often with a mass increase of +16 amu | Oxidation of the pyridine or imidazole ring, N-oxide formation.[13] |
| Heat | Accelerated degradation, similar profile to one of the other conditions | Increased rate of hydrolysis, oxidation, or other reactions.[14] |
| Light | Formation of new peaks, often with a color change | Photochemical rearrangement or degradation of the heterocyclic core.[2][15] |
Issue 2: Inconsistent Biological Activity
You are observing variable results in your biological assays, suggesting that the concentration of the active compound is not stable in your assay medium.
Causality: The complex nature of biological media (presence of water, salts, proteins, and a buffered pH, typically ~7.4) can significantly impact the stability of your compound. The tautomeric equilibrium between the 2-hydroxy and 2-pyridone forms is highly sensitive to the polarity of the medium, with polar, aqueous environments favoring the 2-pyridone form.[3][4][5] These tautomers may have different binding affinities for your biological target.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
Experimental Protocol: Assessing Stability in Assay Media
1. Sample Preparation:
-
Prepare your compound in the final assay buffer at the highest concentration used in your experiments.
-
Prepare a parallel sample in an organic solvent (e.g., DMSO) as a control.
2. Time-Course Analysis:
-
Incubate the assay buffer sample under the same conditions as your experiment (e.g., 37 °C, 5% CO2).
-
At various time points (e.g., 0, 1, 4, 24 hours), take an aliquot and immediately quench any potential reaction by diluting with a cold organic solvent (e.g., acetonitrile).
3. Analytical Measurement:
-
Analyze the samples by HPLC-UV to quantify the remaining parent compound.
-
A plot of concentration versus time will reveal the degradation kinetics in your specific assay medium.
4. Tautomerism Investigation (UV-Vis Spectroscopy):
-
The 2-hydroxy and 2-pyridone tautomers often have distinct UV-Vis absorbance spectra.
-
Record the UV-Vis spectrum of the compound in a non-polar solvent (e.g., cyclohexane) and in your aqueous assay buffer. A significant shift in the λmax can provide evidence of a tautomeric shift.
Potential Degradation Pathways
The 2-hydroxy-imidazo[4,5-b]pyridine core is subject to several potential degradation pathways. A plausible, though hypothetical, oxidative pathway is outlined below.
Caption: Hypothetical oxidative degradation pathways.
Recommendations for Storage and Handling
To maximize the shelf-life of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine in solution, we recommend the following:
-
Solvent Choice: For long-term storage, use a high-purity, anhydrous aprotic solvent such as DMSO or DMF.
-
Temperature: Store stock solutions at -20 °C or -80 °C.
-
Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect from light.
-
Inert Atmosphere: For highly sensitive applications, consider aliquoting solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
pH Control: When preparing aqueous solutions, use a buffered system, preferably at a neutral or slightly acidic pH, and determine the optimal pH for stability empirically.
-
Fresh is Best: For critical experiments, prepare fresh solutions from a solid stock whenever possible.
References
-
Al-Rawashdeh, N. A. F., & Al-Salah, H. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1545. [Link]
-
ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. University of Liverpool. [Link]
- Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences, 97(8), 3331-3341.
-
Wikipedia. (2023). 2-Pyridone. [Link]
- Moorthy, P. N., & Hayon, E. (1977). Redox reactions of 2-hydroxy pyridine: A pulse radiolysis study. The Journal of Physical Chemistry, 81(26), 2615-2620.
- Trincone, A., & Improta, R. (2001). In situ 1 H NMR study of the biodegradation of xenobiotics: application to heterocyclic compounds. Journal of Industrial Microbiology and Biotechnology, 26(1), 2-8.
- Brezova, V., et al. (2003). Kinetic study of the singlet molecular oxygen-mediated photodegradation of monohydroxylated N-heteroaromatic compounds. Journal of Photochemistry and Photobiology A: Chemistry, 155(1-3), 131-141.
- Serrano-Andrés, L., & Roca-Sanjuán, D. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics, 159(8), 084303.
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Chemistry Stack Exchange. (2020). Stability of pyridine derivatives. [Link]
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Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. [Link]
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Al-Rawashdeh, N. A. F. (2016). The atom numbering and bond lengths of (a) 2-hydroxypyridine (2-HPY);... ResearchGate. [Link]
- Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
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ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. University of Liverpool. [Link]
- Pinto, M., & Rauter, A. P. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 521-555). Royal Society of Chemistry.
- Google Patents. (n.d.). Process for the preparation of 2-hydroxypyridine or quinoline compounds.
- Google Patents. (n.d.). CN102001995A - Preparation method of 2-hydroxypyridine-N-oxide.
- Van der Eycken, E. V., & Sharma, V. K. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW.
- Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Molecules, 26(11), 3254.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3695-3705.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry, 75(8), 937-945.
- Kalaj, B. N. (2020).
- Procter, D. J., et al. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation.
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Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. [Link]
- Revue Roumaine de Chimie. (2014). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 59(1), 79-85.
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Wikipedia. (2024). Pyridine. [Link]
- Piletsky, S. A., et al. (2000). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Analytica Chimica Acta, 405(1-2), 169-176.
- Journal of Basic and Clinical Pharmacy. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy, 15(1).
- Singh, P., & Kumar, A. (2024). Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. Journal of Pharmaceutical and Biomedical Analysis, 237, 115762.
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Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
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Chromatography Forum. (2006). How to identified the purity of standard substance?. [Link]
- Fritz, H. (2010). 15N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry. In Topics in Heterocyclic Chemistry (Vol. 21, pp. 1-36). Springer, Berlin, Heidelberg.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Zhuravlev, O. E., et al. (2011). Thermal stability of 1,3-disubstituted imidazolium tetrachloroferrates, magnetic ionic liquids. Russian Journal of Applied Chemistry, 84(7), 1161-1164.
- Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 12(5), 798-805.
- A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation.
- Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 24(1), 1-20.
- Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 12(5), 798-805.
- ASAP (As Soon As Publishable). Journal of the American Chemical Society.
- Pourshahian, S. (2021). THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZATION BY MASS SPECTROMETRY. Mass Spectrometry Reviews, 40(2), 75-109.
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"preventing degradation of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine"
Welcome to the technical support center for 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and troubleshooting common issues encountered during experimentation. The following information is based on established principles of chemical stability for heterocyclic compounds and insights from forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine?
Based on the structure of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine, which contains a hydroxylated pyridine ring fused to an imidazole ring with methyl substitutions, the primary factors of concern for degradation are:
-
Oxidation: The electron-rich nature of the imidazopyridine ring system and the presence of methyl groups make the compound susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxide contaminants in solvents, or other oxidizing agents.[1]
-
pH Extremes (Hydrolysis): Both acidic and alkaline conditions can promote the hydrolysis of the amide-like lactam structure within the 2-hydroxypyridine moiety or potentially lead to ring-opening of the imidazole portion of the molecule.[2]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical reactions, leading to the formation of degradation products. Photostability is a key parameter to evaluate for heterocyclic compounds.[3]
-
Thermal Stress: Elevated temperatures can accelerate the rate of all degradation reactions.[1][3]
Q2: What are the recommended storage conditions for 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine?
To minimize degradation, it is recommended to store 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine under the following conditions, which are standard for many heterocyclic compounds:
-
Temperature: Store in a cool and dark place.[4] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable, depending on the solvent if in solution.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[5]
-
Container: Keep the container tightly closed to prevent moisture and air from entering.[4][6]
Q3: Which solvents are recommended for dissolving and storing 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine?
The choice of solvent is critical. It is advisable to use high-purity, anhydrous solvents. Protic solvents like methanol and ethanol are often suitable, as are aprotic solvents like DMSO and DMF for stock solutions. However, it is crucial to be aware of potential solvent-mediated degradation. For long-term storage in solution, aprotic solvents are often preferred. Always use fresh, high-purity solvents and consider purging with an inert gas before use.
Q4: How can I tell if my sample of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine has degraded?
Degradation can manifest in several ways:
-
Visual Changes: A change in color (e.g., yellowing or browning) or the appearance of precipitate in a solution can indicate degradation.
-
Chromatographic Analysis: The appearance of new peaks or a decrease in the area of the main peak in an HPLC or LC-MS chromatogram is a clear sign of degradation.
-
Loss of Biological Activity: A decrease in the expected biological or pharmacological effect of the compound.
Troubleshooting Guide
This guide is designed to help you identify the cause of potential degradation and provides steps to rectify the issue.
Issue 1: Discoloration of Solid Compound or Solution
| Potential Cause | Explanation | Troubleshooting Steps |
| Oxidation | The imidazopyridine ring system is susceptible to oxidation, which can lead to the formation of colored byproducts. This can be accelerated by exposure to air, light, or trace metal impurities. | 1. Verify Inert Handling: Ensure that the compound is handled under an inert atmosphere (e.g., in a glovebox). 2. Solvent Purity Check: Use fresh, high-purity solvents. Consider using solvents that have been purged with nitrogen or argon. 3. Light Protection: Store the compound and its solutions in amber vials or protect them from light.[5] 4. Analytical Confirmation: Analyze the discolored sample by LC-MS to identify potential oxidation products (e.g., N-oxides). |
| Photodegradation | Exposure to ambient or UV light can induce photochemical reactions. | 1. Conduct a Photostability Test: Expose a small sample of the compound in solution to a controlled light source (as per ICH Q1B guidelines) and compare it to a sample kept in the dark.[3] 2. Minimize Light Exposure: Perform all experimental manipulations in a dimly lit area or with light-protective coverings. |
Issue 2: Precipitation in a Stored Solution
| Potential Cause | Explanation | Troubleshooting Steps |
| Formation of Insoluble Degradants | Degradation products may have lower solubility in the chosen solvent compared to the parent compound. | 1. Characterize the Precipitate: If possible, isolate the precipitate and analyze it using techniques like NMR or LC-MS to identify its structure. 2. Review Storage Conditions: Ensure the solution was stored at the correct temperature and protected from light and air. 3. Solvent Re-evaluation: Consider if the chosen solvent is optimal for long-term stability. A different solvent may prevent the formation of the specific degradant. |
| Change in pH | The pH of the solution may have shifted due to the absorption of atmospheric CO2 (if basic) or leaching from the container, causing the compound or a salt form to precipitate. | 1. Measure the pH: Carefully measure the pH of the solution. 2. Buffer the Solution: If appropriate for your application, consider using a buffered solvent system to maintain a stable pH. |
Issue 3: Inconsistent or Reduced Biological Activity
| Potential Cause | Explanation | Troubleshooting Steps |
| Chemical Degradation | The active parent compound has degraded, reducing its effective concentration. | 1. Purity Analysis: Immediately analyze the purity of the compound or solution using a stability-indicating HPLC method.[7] 2. Forced Degradation Study: Conduct a forced degradation study to understand the compound's stability under various stress conditions (acid, base, oxidation, heat, light).[8][9] This will help in identifying the conditions that lead to the loss of activity. 3. Fresh Sample Comparison: Compare the activity of the suspect sample with a freshly prepared solution from a new batch of the solid compound. |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for detecting and quantifying degradation products.[7]
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at a wavelength where the parent compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: Validate the method for specificity by running samples from forced degradation studies to ensure that the degradation products are well-separated from the parent peak.
Protocol 2: Forced Degradation Study
Forced degradation studies help to identify potential degradation pathways and products.[8][9]
-
Preparation: Prepare solutions of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60 °C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60 °C.
-
Oxidation: Add 3% H2O2 and keep at room temperature.
-
Thermal Degradation: Heat the solution at 80 °C.
-
Photodegradation: Expose the solution to a light source as per ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using the stability-indicating HPLC method. If significant degradation is observed, use LC-MS to identify the mass of the degradation products.
Visualizations
Troubleshooting Workflow
Caption: Hypothetical degradation pathways.
References
-
Časaitė, V., Vaitekūnas, J., Meškys, R. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20. Retrieved from [Link]
-
Časaitė, V., Vaitekūnas, J., Meškys, R. (2020). Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b. Applied and Environmental Microbiology. Retrieved from [Link]
-
Kumar, V., Kumar, P. (2022). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. Retrieved from [Link]
-
Sharma, M., Kumar, V., Kumar, S. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., ... & Morris, T. (2007). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceutical Technology, 31(6), 56. Retrieved from [Link]
-
Sharma, M., Kumar, V., Kumar, S. (2016). Forced Degradation Studies. Semantic Scholar. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38384-38389. Retrieved from [Link]
-
Li, H., Yang, Y., Zhang, L., & Liu, H. (2011). An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques. ResearchGate. Retrieved from [Link]
-
Časaitė, V., Vaitekūnas, J., Meškys, R. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. Retrieved from [Link]
-
Yao, Y., Tang, H., Ren, H., Niu, W., & Xu, P. (2013). (a) 2-Picolinamide degrading pathway through 2,5-DHP to maleamate78;... ResearchGate. Retrieved from [Link]
-
Ito, N., Hasegawa, R., Sano, M., Tamano, S., Hagiwara, A., Shirai, T., & Tsuji, K. (1991). Carcinogenicity of the N-hydroxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, 2-amino-3, 8-dimethyl-imidazo[4,5-f]quinoxaline and 3, 2'-dimethyl-4-aminobiphenyl in the rat. Carcinogenesis, 12(8), 1517-1521. Retrieved from [Link]
-
Chen, Y., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Retrieved from [Link]
-
Bączek, T., Wiczling, P., Marszałł, M. P., & Kaliszan, R. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of pharmaceutical and biomedical analysis, 44(2), 437-443. Retrieved from [Link]
-
Pitesa, D., & Dragojević, S. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Retrieved from [Link]
Sources
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- 2. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. spectrumchemical.com [spectrumchemical.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
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- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
Technical Support Center: Navigating Experimental Challenges with Imidazo[4,5-b]pyridines
Welcome to the technical support center for imidazo[4,5-b]pyridine research. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to equip you with the knowledge to overcome common experimental hurdles and ensure the success of your work with this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the imidazo[4,5-b]pyridine core?
A1: The most prevalent and direct method is the condensation of 2,3-diaminopyridine with various carbonyl-containing compounds, such as carboxylic acids, aldehydes, or their derivatives like orthoesters.[1][2] This reaction is typically promoted by heat or acidic conditions to facilitate the cyclization and dehydration required to form the imidazole ring.[3][4] Alternative methods include palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles followed by cyclization.[1][4]
Q2: Why is regioselectivity a major concern in experiments involving imidazo[4,5-b]pyridines?
A2: The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms within its structure—specifically at the N1, N3, and N4 positions—that can be alkylated or otherwise functionalized.[3] This often leads to the formation of a mixture of regioisomers, which can have very similar physical and chemical properties, making their separation and purification a significant challenge.[1][5] The tautomeric nature of the N-H proton in the imidazole ring further complicates reactions, as it can reside on either N1 or N3.[3]
Q3: What are the key analytical techniques for characterizing imidazo[4,5-b]pyridine derivatives and their isomers?
A3: A combination of spectroscopic methods is essential for unambiguous structural confirmation. While standard 1D NMR (¹H and ¹³C) and mass spectrometry provide initial characterization, 2D NMR techniques are crucial for distinguishing between regioisomers.[6][7] Specifically, NOESY (Nuclear Overhauser Effect Spectroscopy) helps establish through-space proximity between protons, and HMBC (Heteronuclear Multiple Bond Correlation) can reveal long-range C-H correlations, which are invaluable for definitively assigning the position of substituents on the nitrogen atoms.[1] X-ray crystallography, when obtainable, provides the most definitive structural proof.[6][8]
Q4: Are there any specific safety or handling precautions I should be aware of for imidazo[4,5-b]pyridines?
A4: As with any laboratory chemical, it is crucial to handle imidazo[4,5-b]pyridine and its derivatives with appropriate safety measures. This includes working in a well-ventilated fume hood and wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[9] Specific reactivity hazards include the potential for N-oxide formation, especially under oxidative conditions.[3] Always consult the Safety Data Sheet (SDS) for the specific compound you are working with for detailed information on handling, storage, and disposal.[9]
Troubleshooting Guides
Section 1: Synthesis and Cyclization Issues
Issue: Low yield or incomplete cyclization to form the imidazole ring.
-
Question: My reaction between 2,3-diaminopyridine and an aldehyde/carboxylic acid is stalling, and I'm isolating the uncyclized intermediate. How can I drive the reaction to completion?
-
Answer: This is a common issue often caused by insufficient reaction conditions or the presence of water, which can inhibit the reaction equilibrium.[3] The cyclization step is a dehydration reaction, and its success hinges on effectively removing water and providing enough energy.
-
Causality & Solution:
-
Thermal Energy: Many cyclization reactions require significant heat. If you are running the reaction at a moderate temperature, consider increasing it or switching to a higher-boiling solvent like DMF or refluxing in a suitable solvent.[3]
-
Water Removal: The elimination of water drives the reaction forward. For high-temperature reactions, using a Dean-Stark trap is an effective method for continuous water removal.[3]
-
Catalysis: For condensations with carboxylic acids, acidic conditions are typically necessary to facilitate the reaction.[3] If using an orthoester, a catalytic amount of acid can be beneficial.[3]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). It may be that the reaction simply requires a longer time to reach completion.[3]
-
-
Section 2: Regioselectivity and Isomer Separation
Issue: Formation of multiple regioisomers during N-alkylation.
-
Question: I'm attempting to alkylate my imidazo[4,5-b]pyridine, but I'm getting a mixture of N1, N3, and/or N4 isomers. How can I control the regioselectivity?
-
Answer: Achieving regioselectivity in the N-alkylation of imidazo[4,5-b]pyridines is a significant challenge due to the presence of multiple nucleophilic nitrogen atoms.[3][8] The reaction outcome is highly sensitive to the choice of base, solvent, and the nature of the electrophile.[3][10]
-
Causality & Solution:
-
Steric Hindrance: The substitution pattern on both the imidazo[4,5-b]pyridine core and the alkylating agent can influence the site of alkylation. Steric hindrance may favor alkylation at a less hindered nitrogen.
-
Electronic Effects: The electronic properties of the imidazo[4,s-b]pyridine ring and the alkylating agent play a role.
-
Reaction Conditions: The choice of base and solvent system is critical. Nonpolar solvents may favor alkylation at one position over another.[3] It is often necessary to screen a variety of conditions to find the optimal ones for the desired isomer.[3]
-
Troubleshooting Workflow for N-Alkylation Regioselectivity
Caption: Troubleshooting logic for N-alkylation regioselectivity.
Table 1: Common Conditions for N-Alkylation and their Potential Influence on Regioselectivity
-
| Base | Solvent | General Observations | Reference |
| K₂CO₃ | DMF | A common starting point, but often yields mixtures. | [8][10][11] |
| NaH | THF/DMF | A strong, non-nucleophilic base that can favor deprotonation at a specific site. | [3] |
| Cs₂CO₃ | Dioxane | Often used in palladium-catalyzed reactions and can influence selectivity. | [12] |
Section 3: Side Reactions
Issue: Formation of an unexpected N-oxide by-product.
-
Question: I've isolated a by-product with a mass of +16 compared to my expected product. I suspect it's an N-oxide. How can I prevent its formation, and what should I do if it has already formed?
-
Answer: The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, leading to the formation of an N-oxide, particularly when using oxidative reagents or even prolonged exposure to air in some cases.[3]
-
Prevention:
-
Control of Oxidants: If your synthesis involves an oxidative step, carefully control the stoichiometry and strength of the oxidizing agent. Consider using milder oxidants or lowering the reaction temperature.[3]
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from atmospheric oxygen.
-
-
Remediation (Reduction of the N-oxide):
-
Section 4: Functionalization Reactions
Issue: Low yield or no reaction in a Suzuki cross-coupling.
-
Question: I'm trying to perform a Suzuki coupling on a halogenated imidazo[4,5-b]pyridine, but the reaction is not working well. What are the critical parameters to optimize?
-
Answer: The success of a Suzuki-Miyaura cross-coupling reaction is highly dependent on the careful optimization of several factors: the palladium catalyst, the base, the solvent system, and the reaction temperature.[5][12]
-
Causality & Solution:
-
Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst for these reactions.[12] However, for more challenging substrates, other palladium sources like Pd(OAc)₂ or PdCl₂(dppf) in combination with specific phosphine ligands (e.g., XantPhos) may be more effective.[4][12]
-
Base Selection: An inorganic base is required to activate the boronic acid. Potassium carbonate (K₂CO₃) is often effective and can lead to cleaner reactions.[12] Other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be screened.[4]
-
Solvent System: A mixture of an organic solvent and water is typically used. Common systems include dioxane/water or toluene/ethanol/water. The presence of water is often crucial for the reaction mechanism.
-
Degassing: It is critical to thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst. This is typically done by bubbling an inert gas like argon or nitrogen through the solvent.
-
General Suzuki Coupling Workflow
Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.
-
Experimental Protocols
Protocol 1: General Synthesis of a 2-Substituted Imidazo[4,5-b]pyridine via Condensation
This protocol is a general guideline for the condensation of 2,3-diaminopyridine with an aromatic aldehyde.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-diaminopyridine (1.0 eq.) and the desired substituted aryl aldehyde (1.0 eq.) in a suitable solvent such as ethanol or water.[4]
-
Reaction Conditions: The reaction can be performed under thermal conditions, often by refluxing the mixture.[4] In some cases, an oxidative cyclocondensation occurs with air acting as the oxidant.[4]
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into water and collect the resulting precipitate.[11]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]
Protocol 2: Suzuki Cross-Coupling of a 6-Bromo-imidazo[4,5-b]pyridine
This protocol is a representative example for introducing a substituent at the C6 position.
-
Reaction Setup: To a reaction vessel, add the 6-bromo-imidazo[4,5-b]pyridine (1.0 eq.), the desired aryl boronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).[5][12]
-
Solvent and Degassing: Add a mixture of dioxane and water (e.g., 2:1 ratio).[13] Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq.).[12]
-
Reaction: Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[5]
References
- Common side reactions in the synthesis of imidazo[4,5-b]pyridines - Benchchem.
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Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives: an experimental and DFT study | Request PDF - ResearchGate. Available at: [Link]
- N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences.
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. Available at: [Link]
-
2,3-diaminopyridine - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation | Request PDF - ResearchGate. Available at: [Link]
-
synthesis-and-cytotoxicity-of-some-imidazo-4-5-b-pyridine-derivatives-and-their-regioselective-n-alkylation - Ask this paper | Bohrium. Available at: [Link]
- Technical Support Center: Synthesis of 6H-Imidazo[4,5-b]pyridines - Benchchem.
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC - NIH. Available at: [Link]
- NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA.
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium | ACS Omega. Available at: [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI. Available at: [Link]
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Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity - SciSpace. Available at: [Link]
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - NIH. Available at: [Link]
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions in 6H-Imidazo[4,5-B]pyridine Functionalization - Benchchem.
-
(PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues - ResearchGate. Available at: [Link]
-
A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one... - ResearchGate. Available at: [Link]
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Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available at: [Link]
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Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
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(PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents - ResearchGate. Available at: [Link]
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Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review) - ResearchGate. Available at: [Link]
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Efficient synthesis of substituted imidazo[4,5-b] pyridine - ResearchGate. Available at: [Link]
-
Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Available at: [Link]
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Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science - ACS Publications. Available at: [Link]
- DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents.
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Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis - MDPI. Available at: [Link]
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
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The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
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Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
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Technical Support Center: Enhancing the Solubility of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine
Welcome to the technical support guide for 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine. This document provides in-depth troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our approach is grounded in established principles of physical chemistry and formulation science to provide a logical, step-by-step framework for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've just synthesized/received 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine and it shows very poor solubility in aqueous buffers. What are my initial steps?
A1: This is a common challenge for heterocyclic compounds like imidazo[4,5-b]pyridines, which often have a rigid, planar structure and strong intermolecular interactions, leading to high crystal lattice energy and poor aqueous solubility. The high melting point of related compounds (e.g., 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine melts at 294-296°C) suggests this is likely the case here.[1]
Your first step is to systematically characterize the compound's fundamental properties before attempting advanced solubilization techniques. This initial investment of time will save significant effort later.
Initial Troubleshooting Workflow:
Caption: Initial workflow for addressing solubility issues.
Causality: The structure of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine contains both a basic pyridine nitrogen and a weakly acidic hydroxy group.[2] This makes it an amphoteric molecule, and its solubility will be highly dependent on the pH of the medium.[3] Therefore, pH modification is the most logical and powerful first technique to attempt.
Q2: How can I leverage pH to increase the solubility of my compound?
A2: Adjusting the pH is often the most effective and simplest method for solubilizing ionizable compounds.[3] Your compound has two key ionizable sites:
-
The Pyridine Ring Nitrogen: This is basic and can be protonated at acidic pH to form a positively charged, more soluble cation.
-
The 2-Hydroxy Group: This group is weakly acidic (phenolic) and can be deprotonated at alkaline pH to form a negatively charged, more soluble anion.
This means the compound will likely exhibit its lowest solubility at its isoelectric point (pI) and significantly higher solubility at pH values well below or well above the pKa of the respective functional groups.
Caption: pH-dependent ionization and its effect on solubility.
Actionable Protocol: Perform a pH-solubility profile experiment. This involves preparing saturated solutions of your compound in a series of buffers across a wide pH range (e.g., pH 2 to 12) and then quantifying the concentration of the dissolved compound. See the detailed protocol in the "Experimental Protocols" section below.
Q3: pH adjustment isn't sufficient or is incompatible with my experiment. When should I use co-solvents?
A3: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4] This makes the environment more favorable for dissolving hydrophobic or poorly soluble compounds. This technique is highly effective and widely used, especially for preparing stock solutions for in vitro assays.[5]
Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. A non-polar solute disrupts this network, which is energetically unfavorable. Co-solvents work by reducing the polarity of the water and interfering with its hydrogen-bonding structure, thereby lowering the energy penalty required to create a cavity for the solute molecule.[6][7]
Commonly Used Co-solvents:
| Co-solvent | Typical Concentration Range | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | < 1% (for cell-based assays) | The gold standard for initial stock solutions. Can be toxic to cells at higher concentrations. |
| Ethanol | 1-10% | Generally well-tolerated in many biological systems. Less effective for highly non-polar compounds. |
| Polyethylene Glycol 400 (PEG 400) | 5-30% | Low toxicity, often used in parenteral formulations.[4][6] Can increase viscosity. |
| Propylene Glycol | 5-40% | Another low-toxicity option used in formulations.[5] |
Troubleshooting Tip: If your compound precipitates when diluting a DMSO stock into an aqueous buffer, this is a common problem. It indicates that the aqueous buffer cannot support the high concentration achieved in the stock. To solve this, you can either lower the concentration of your stock solution or include a small percentage of a co-solvent in your final aqueous buffer to increase its solubilizing capacity.
Q4: My application requires a completely aqueous, organic-solvent-free solution. What are my options?
A4: For applications demanding the absence of organic co-solvents (e.g., certain in vivo studies or crystallization experiments), complexation with cyclodextrins is an excellent strategy.[8]
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[9] The poorly soluble "guest" molecule (your compound) partitions into the hydrophobic core, forming a stable "inclusion complex."[] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.
Caption: Encapsulation of a drug by a cyclodextrin molecule.
Which Cyclodextrin to Use?
-
β-Cyclodextrins (β-CDs): A common starting point.[11]
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Often preferred due to its significantly higher aqueous solubility and lower toxicity compared to the parent β-CD.[8][9]
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Carries a negative charge, which can dramatically increase solubility and is useful for parenteral formulations.[9]
A phase-solubility study is the standard method to determine the ideal cyclodextrin and the stoichiometry of the complex.[8] A simpler screening protocol is provided in the "Experimental Protocols" section.
Q5: I need to prepare a solid dosage form with improved dissolution. What is a solid dispersion?
A5: A solid dispersion is a system where a poorly soluble drug (your compound) is dispersed within a highly soluble hydrophilic carrier or matrix.[12][13] The goal is to reduce the drug's particle size to a molecular or amorphous level, which eliminates the crystal lattice energy barrier to dissolution.[13]
Causality: When the solid dispersion is exposed to an aqueous medium, the water-soluble carrier dissolves rapidly, releasing the drug as very fine, often amorphous, particles.[12] This creates a large surface area and a transient supersaturated solution, leading to a much faster dissolution rate and improved bioavailability.[14]
Common Preparation Methods:
-
Solvent Evaporation: Both the drug and a carrier (e.g., PVP, PEG) are dissolved in a common organic solvent, which is then evaporated, leaving a solid film.[15]
-
Melting/Fusion: The drug and carrier are heated until they melt together, then rapidly cooled to solidify the mixture.[12]
-
Hot-Melt Extrusion: A more advanced and scalable version of the melting method, suitable for manufacturing.[15]
Common Carriers:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene Glycols (PEG 4000, PEG 6000)[14]
-
Hydroxypropyl Methylcellulose (HPMC)[15]
This technique is generally reserved for formulation development aimed at oral solid dosage forms and is more complex than the solution-based methods described earlier.
Experimental Protocols
Protocol 1: pH-Solubility Profile Determination
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.
-
Incubation: Add an excess amount of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure solid material is visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.
Protocol 2: Co-solvent Screening
-
Stock Preparation: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).
-
System Preparation: Prepare a series of aqueous solutions containing varying percentages of a co-solvent (e.g., 0%, 5%, 10%, 20%, 50% Ethanol in PBS).
-
Titration: Add a small, fixed amount of the DMSO stock to each co-solvent system.
-
Observation: Visually inspect for precipitation immediately and after a set time (e.g., 1 hour). The lowest percentage of co-solvent that keeps the compound in solution is the minimum required for that concentration.
-
Optimization: Repeat with different co-solvents (PEG 400, Propylene Glycol) to find the most effective and least disruptive system for your specific application.
Protocol 3: Cyclodextrin Complexation (Kneading Method)
-
Molar Ratio: Determine the desired molar ratio of your compound to cyclodextrin (start with 1:1). Calculate the required mass for each component.
-
Mixing: Place the weighed compound and cyclodextrin (e.g., HP-β-CD) in a glass mortar.
-
Kneading: Add a small amount of a water/alcohol mixture (e.g., 50:50 water:methanol) dropwise while triturating the mixture with the pestle. Continue until a paste-like consistency is achieved.
-
Drying: Knead for 30-60 minutes. Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) under vacuum until all solvent is removed.
-
Final Product: The resulting dried mass is the inclusion complex. Test its solubility in water by comparing it to the uncomplexed compound.
Protocol 4: Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve a specific ratio of your compound and a hydrophilic carrier (e.g., 1:5 drug:PVP K30) in a suitable common solvent (e.g., methanol or dichloromethane).[15]
-
Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure to form a thin, clear film on the inside of the flask.
-
Drying: Further dry the film under high vacuum for 24 hours to remove any residual solvent.
-
Collection: Scrape the solid dispersion from the flask and pulverize it into a fine powder.
-
Evaluation: Test the dissolution rate of the solid dispersion powder compared to a simple physical mixture of the drug and carrier.
Safety & Handling
References
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Pawar J, et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Online] Available at: [Link] [Accessed January 12, 2026].
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Wikipedia. (2023). Cosolvent. [Online] Available at: [Link] [Accessed January 12, 2026].
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Singh, S. et al. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Online] Available at: [Link] [Accessed January 12, 2026].
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Roquette. (2015). β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. Pharmaceutical Networking. [Online] Available at: [Link] [Accessed January 12, 2026].
- Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews.
-
Kapoor, B. et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Online] Available at: [Link] [Accessed January 12, 2026].
- Okonkwo, C. (2015). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich.
-
Sikarra, D. et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. [Online] Available at: [Link] [Accessed January 12, 2026].
- Kumar, S. & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
- Sharma, N. & Nallamolu, S. (2019). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics.
- Thakkar, H. et al. (2020). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
-
He, W. et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Online] Available at: [Link] [Accessed January 12, 2026].
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He, W. et al. (2024). Solubilization techniques used for poorly water-soluble drugs. ResearchGate. [Online] Available at: [Link] [Accessed January 12, 2026].
- Kumar, S. & Singh, P. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. Pakistan Journal of Pharmaceutical Sciences.
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Taylor & Francis. (2019). Cosolvent – Knowledge and References. [Online] Available at: [Link] [Accessed January 12, 2026].
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ResearchGate. (2019). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Online] Available at: [Link] [Accessed January 12, 2026].
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Environmental Chemistry. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Online] Available at: [Link] [Accessed January 12, 2026].
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A-Z Chemistry. (2025). Co-solvent: Significance and symbolism. [Online] Available at: [Link] [Accessed January 12, 2026].
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Sedić, M. et al. (2020). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. [Online] Available at: [Link] [Accessed January 12, 2026].
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Sedić, M. et al. (2017). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. [Online] Available at: [Link] [Accessed January 12, 2026].
- Guesmi, R. et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy.
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BuyersGuideChem. 2-Amino-1,5,6-trimethylimidazo [4,5-b] pyridine Properties. [Online] Available at: [Link] [Accessed January 12, 2026].
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PubChem. 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. [Online] Available at: [Link] [Accessed January 12, 2026].
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PubChem. 1,5,6-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine. [Online] Available at: [Link] [Accessed January 12, 2026].
- Sławiński, J. et al. (2021).
- Raghu, K. et al. (2017). SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences.
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"addressing batch-to-batch variability of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine"
A Guide to Addressing Batch-to-Batch Variability
Disclaimer: This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine. Due to the limited publicly available data specific to this compound, this guide has been developed based on established principles of imidazopyridine chemistry, general organic synthesis, and extensive experience in troubleshooting batch-to-batch variability for heterocyclic compounds. The protocols and advice provided herein should be considered as a starting point and may require optimization for your specific application.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the yield and purity of our 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine batches. What are the likely causes?
A1: Batch-to-batch variability in the synthesis of complex heterocyclic compounds like 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine can stem from several factors.[1] These can be broadly categorized as:
-
Raw Material Quality: Inconsistencies in the purity of starting materials and reagents can introduce impurities or side reactions.[2]
-
Reaction Conditions: Minor deviations in temperature, pressure, reaction time, and agitation speed can significantly impact the reaction outcome.[1]
-
Solvent Quality: The presence of water or other impurities in solvents can interfere with the reaction chemistry.[1]
-
Human Factor: Variations in experimental technique and handling between different operators or even by the same operator on different days can contribute to variability.
-
Equipment: Differences in the calibration or performance of equipment can lead to inconsistent results.
Q2: How can we proactively control for batch-to-batch variability?
A2: A proactive approach to quality control is crucial. Implementing the following can help minimize variability:
-
Strict Raw Material Specification: Establish and enforce stringent specifications for all starting materials and reagents.
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all synthetic and purification steps.
-
Process Analytical Technology (PAT): Where possible, implement in-process monitoring to track critical reaction parameters in real-time.[3]
-
Consistent Training: Ensure all personnel are thoroughly trained on the established SOPs.
-
Robust Purification Methods: Develop a purification strategy that can effectively remove a range of potential impurities.
Q3: What is the importance of a "golden batch" in managing variability?
A3: A "golden batch" refers to a production run that meets all predefined quality attributes and serves as a benchmark for future batches.[4] By thoroughly characterizing a golden batch, you can establish a standard for analytical profiles (e.g., HPLC, NMR, MS) that subsequent batches must meet. This allows for a more objective and data-driven approach to quality control.[4]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the synthesis and purification of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine.
Issue 1: Low Yield
Symptoms: The final isolated yield of the product is significantly lower than expected.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Troubleshooting: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
Causality: Many organic reactions require a specific activation energy and time to reach completion. Insufficient time or energy can lead to a mixture of starting materials and product.
-
-
Side Reactions:
-
Troubleshooting: Analyze the crude reaction mixture by LC-MS or NMR to identify any major byproducts. The structure of these byproducts can provide clues about the competing reaction pathways.
-
Causality: Imidazopyridine synthesis can be prone to side reactions, especially if the reaction conditions are not tightly controlled.[5] Common side reactions may include over-alkylation, dimerization, or rearrangement.
-
-
Product Degradation:
-
Troubleshooting: 2-Hydroxypyridine derivatives can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, or high temperatures.[6] Analyze the stability of your purified compound under the workup and purification conditions.
-
Causality: The 2-hydroxypyridine moiety can undergo tautomerization to the 2-pyridone form, and this equilibrium can be influenced by the solvent and pH.[7][8][9][10][11][12][13] One tautomer may be more prone to degradation than the other.
-
Issue 2: Inconsistent Purity Profile
Symptoms: The HPLC or LC-MS profile of the purified product varies between batches, showing different impurity peaks or varying ratios of known impurities.
Potential Causes & Solutions:
-
Variable Raw Material Quality:
-
Troubleshooting: Source all starting materials from a single, reputable supplier and obtain a certificate of analysis for each batch.[2] Consider performing in-house quality control checks on incoming materials.
-
Causality: Impurities in the starting materials can be carried through the synthesis or even act as catalysts for side reactions, leading to a different impurity profile in the final product.
-
-
Inefficient Purification:
-
Troubleshooting: Re-evaluate your purification method. If using column chromatography, ensure consistent packing and solvent quality. If using recrystallization, ensure the solvent system is optimal for selectively precipitating the desired product.
-
Causality: The polarity and solubility of impurities can be very similar to the target compound, making separation challenging. A robust purification method should be able to handle minor variations in the crude product composition.
-
-
Tautomerism:
-
Troubleshooting: The 2-hydroxy and 2-pyridone tautomers may have different retention times on HPLC. Analyze your sample using different mobile phases or temperatures to see if the peak ratios change, which could indicate tautomeric equilibrium.
-
Causality: The equilibrium between the 2-hydroxypyridine and 2-pyridone forms can be influenced by the solvent system used in chromatography.[9][10] This can lead to the appearance of two distinct peaks for the same compound.
-
Workflow for Investigating Batch-to-Batch Variability
The following diagram outlines a systematic approach to identifying the root cause of batch-to-batch variability.
Caption: A systematic workflow for troubleshooting batch-to-batch variability.
Analytical Characterization
A comprehensive analytical strategy is essential for understanding and controlling the quality of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine.
| Analytical Technique | Purpose | Typical Parameters (based on analogous compounds) |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and impurity profiling. | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water with 0.1% formic acid or trifluoroacetic acid (gradient elution)Detection: UV at 254 nm and 280 nm |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity identification and molecular weight confirmation. | Ionization: Electrospray Ionization (ESI), positive modeMass Analyzer: Quadrupole or Time-of-Flight (TOF) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity. | ¹H NMR: To observe proton signals and their coupling.¹³C NMR: To identify all unique carbon environments.2D NMR (COSY, HSQC, HMBC): To confirm connectivity and assign complex spectra. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Look for characteristic peaks for O-H, N-H, C=O (if in pyridone form), and aromatic C-H stretches. |
| Melting Point | Assessment of purity. | A sharp melting point range is indicative of high purity. |
Experimental Protocol: Generic HPLC Method for Purity Analysis
This protocol provides a starting point for developing an HPLC method for the analysis of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine.
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity.
-
Identify and quantify any impurities relative to the main peak.
-
Diagram of Potential Tautomerism
The tautomeric equilibrium between the 2-hydroxy and 2-pyridone forms is a key consideration for this class of compounds.
Sources
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- 2. documents.thermofisher.com [documents.thermofisher.com]
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Technical Support Center: Optimization of In Vitro Assays with 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine. As a member of the imidazopyridine class of heterocyclic compounds, this molecule may present specific challenges in the optimization of in vitro assays. Due to the limited publicly available data on this specific molecule, this guide leverages established principles for working with related heterocyclic amines and provides a framework for systematic assay optimization. The troubleshooting advice and protocols are based on common issues encountered with small molecules in cell-based and biochemical assays, including solubility, stability, and potential for assay interference.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and use of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine in in vitro settings.
1. What is the best solvent for dissolving 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine?
The solubility of related imidazopyridine compounds can be limited in aqueous solutions.[1] For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions.[2] It is advisable to start with a small amount of the compound to test its solubility in DMSO before preparing a large stock. For some applications, other organic solvents like ethanol or methanol might be suitable, but their compatibility with the specific assay system must be verified.[3][4]
2. How should I prepare and store stock solutions of the compound?
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming (do not exceed 37°C to avoid degradation).
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.[5] Store these aliquots at -20°C or -80°C in tightly sealed, low-protein-binding tubes. Protect from light, as some heterocyclic compounds can be light-sensitive.
3. What is the stability of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine in solution?
The stability of the compound in DMSO at -20°C or -80°C is expected to be good for several months. However, its stability in aqueous assay media at 37°C is likely to be much lower. It is recommended to prepare fresh dilutions in your assay medium from the frozen DMSO stock for each experiment. Avoid storing the compound in aqueous solutions for extended periods. A pilot experiment to assess stability over the time course of your assay is recommended.
4. What is the maximum final concentration of DMSO that is safe for my cells?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity. However, this can be cell-line dependent. It is crucial to determine the tolerance of your specific cell line to DMSO. Always include a vehicle control (assay medium with the same final concentration of DMSO as the treated samples) in your experiments.[2]
Part 2: Troubleshooting Guide for In Vitro Assays
This section provides a more in-depth, question-and-answer-style guide to troubleshoot common problems encountered during in vitro assays with 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine.
Issue 1: Inconsistent or Non-Reproducible Results
Q: My dose-response curves are not consistent between experiments. What could be the cause?
A: Inconsistent results are a common challenge in cell-based assays.[6][7] Several factors could be at play:
-
Compound Instability: As mentioned, the compound may not be stable in your aqueous assay medium over the duration of the experiment.
-
Solution: Prepare fresh dilutions for each experiment and consider reducing the incubation time if possible. A time-course experiment can help determine the optimal incubation period.[7]
-
-
Cell Health and Density: Variations in cell health, passage number, and seeding density can significantly impact results.[5]
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to large variations.[7]
-
Solution: Use calibrated pipettes and pay close attention to technique. For multi-well plates, be consistent with the order and timing of reagent addition.
-
Issue 2: High Background Signal or Assay Interference
Q: I am observing a high background signal in my colorimetric/fluorometric assay. Could the compound be interfering?
A: Yes, heterocyclic compounds can sometimes interfere with assay readouts.
-
Colorimetric Assays (e.g., MTT, XTT): Some compounds can chemically reduce the tetrazolium salts, leading to a false-positive signal for cell viability.[9]
-
Solution: Run a cell-free control where you add the compound to the assay medium with the detection reagent (e.g., MTT) but without cells. If you see a color change, it indicates direct chemical reduction.
-
-
Fluorescence-Based Assays: The compound itself might be fluorescent at the excitation and emission wavelengths of your assay, leading to a high background.
-
Solution: Measure the fluorescence of the compound in the assay buffer at the relevant wavelengths. If it is fluorescent, you may need to switch to a different assay principle (e.g., luminescence-based) or find alternative wavelengths for detection.
-
-
Luminescence-Based Assays (e.g., CellTiter-Glo®): Some compounds can inhibit or stabilize the luciferase enzyme, leading to inaccurate readings.
-
Solution: Perform a control experiment with the purified enzyme and your compound to check for direct effects.
-
Workflow for Investigating Assay Interference
Caption: Troubleshooting workflow for assay interference.
Issue 3: Unexpected Cytotoxicity or Off-Target Effects
Q: I'm seeing significant cell death even at low concentrations of the compound, which is unexpected. How can I investigate this?
A: Unexpected cytotoxicity can arise from several sources. It's important to differentiate between on-target and off-target effects.
-
Confirm with a Secondary Assay: Use an orthogonal method to confirm the cytotoxicity. For example, if you initially used a metabolic assay like MTT, confirm the results with a membrane integrity assay like Lactate Dehydrogenase (LDH) release or a dye exclusion assay like Trypan Blue.[2] This helps rule out assay-specific artifacts.
-
Incubation Time: High toxicity might be observed with long incubation times.
-
Solution: Perform a time-course experiment (e.g., 6, 24, 48 hours) to understand the kinetics of the cytotoxic response.[7]
-
-
Reactive Metabolites: The compound could be metabolized by the cells into a more toxic species. Some heterocyclic amines are known to be metabolically activated to genotoxic intermediates.[9][10]
-
Solution: While complex to analyze without specialized equipment, this is a possibility to keep in mind, especially if the cytotoxicity is delayed.
-
Issue 4: Compound Precipitation in Media
Q: I noticed a precipitate forming in the wells after adding my compound. How can I solve this?
A: Compound precipitation is a common issue, especially with hydrophobic molecules, and can lead to inaccurate results.
-
Solubility Limit Exceeded: You are likely exceeding the aqueous solubility of the compound in your final assay medium.
-
Solution 1: Reduce Final Concentration: The simplest solution is to work at concentrations below the solubility limit.
-
Solution 2: Modify Formulation: In some cases, the presence of serum in the medium can help solubilize compounds. Compare the solubility in serum-free vs. serum-containing media. Be aware that serum proteins can also bind to your compound and reduce its free concentration.[6]
-
Solution 3: Use a Different Solubilizing Agent: For some applications, solubilizing agents like cyclodextrins can be used, but their effects on the assay must be carefully validated.
-
Protocol: Basic Kinetic Solubility Assessment
-
Prepare a high-concentration stock of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine in DMSO (e.g., 20 mM).
-
Create a serial dilution of the compound in DMSO.
-
Add a small volume (e.g., 2 µL) of each DMSO concentration to your assay buffer (e.g., 98 µL) to achieve the desired final concentrations. This maintains a constant final DMSO concentration.
-
Incubate the plate under your assay conditions (e.g., 37°C) for a set period (e.g., 2 hours).
-
Visually inspect for precipitation under a microscope.
-
For a more quantitative measure, you can use nephelometry or a plate reader to measure light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in signal indicates precipitation.
Table 1: Troubleshooting Checklist for In Vitro Assays
| Problem | Potential Cause | Recommended Action |
| Inconsistent Results | Compound instability | Prepare fresh dilutions; reduce incubation time. |
| Cell variability | Use low passage cells; optimize seeding density.[5] | |
| Pipetting errors | Calibrate pipettes; use consistent technique.[7] | |
| High Background | Direct chemical reduction (colorimetric) | Run cell-free controls.[9] |
| Intrinsic fluorescence | Measure compound's fluorescence. | |
| Enzyme inhibition/activation (luminescence) | Test with purified enzyme. | |
| Unexpected Cytotoxicity | Assay artifact | Confirm with an orthogonal assay (e.g., LDH).[2] |
| Long incubation | Perform a time-course experiment.[7] | |
| Compound Precipitation | Exceeded solubility | Reduce final concentration; test effect of serum. |
Part 3: Experimental Protocols
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[11]
-
Compound Treatment: Prepare serial dilutions of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include vehicle control (DMSO only) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
General Assay Optimization Workflow
Caption: A stepwise workflow for optimizing cell-based assays.
References
-
Bakand, S., & Hayes, A. (2010). Troubleshooting methods for toxicity testing of airborne chemicals in vitro. Journal of Pharmacological and Toxicological Methods, 61(2), 76-85. [Link]
-
Matotoka, M., & Masoko, P. (2022). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]
-
Bakand, S., & Hayes, A. (2010). Troubleshooting Methods for Toxicity Testing of Airborne Chemicals in vitro. ResearchGate. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Tchounwou, P. B., et al. (2012). Validating and Troubleshooting Ocular In Vitro Toxicology Tests. Journal of Clinical Toxicology, S3. [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. [Link]
-
Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix. [Link]
-
Gorde, C., et al. (1995). Cytotoxicity, DNA adduct formation and DNA repair induced by 2-hydroxyamino-3-methylimidazo[4,5-f]quinoline and 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine in cultured human mammary epithelial cells. Carcinogenesis, 16(4), 775-9. [Link]
-
SVS, Kumar, et al. (2022). Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. Journal of Molecular Structure, 1265. [Link]
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BuyersGuideChem. (n.d.). 2-Amino-1,5,6-trimethylimidazo [4,5-b] pyridine. Retrieved from [Link]
-
Kanno, Y., et al. (1994). 2-Hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine Induction of Recombinational Mutations in Mammalian Cell Lines as Detected by DNA Fingerprinting. Molecular Carcinogenesis, 9(2), 67-70. [Link]
-
MDPI. (2019). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 24(12), 2292. [Link]
-
Ito, N., et al. (1991). Carcinogenicity of the N-hydroxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, 2-amino-3, 8-dimethyl-imidazo[4,5-f]quinoxaline and 3, 2'-dimethyl-4-aminobiphenyl in the rat. Carcinogenesis, 12(6), 1053-7. [Link]
-
Wegner, M., et al. (2024). Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. Angewandte Chemie International Edition, 63(36). [Link]
-
PubChem. (n.d.). Remifentanil. Retrieved from [Link]
-
Arlt, V. M., et al. (2020). Mutagenicity of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP) in human TP53 knock-in (Hupki) mouse embryo fibroblasts. Food and Chemical Toxicology, 146, 111855. [Link]
-
PubChem. (n.d.). 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. Retrieved from [Link]
-
Gillespie, J. R., et al. (2021). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases, 7(11), 3166-3182. [Link]
-
ResearchGate. (n.d.). Syntheses of 1,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine and 3,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine. Retrieved from [Link]
-
Manabe, S., et al. (1992). Detection of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in broiled beef. Japanese Journal of Cancer Research, 83(9), 923-6. [Link]
-
MDPI. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. International Journal of Molecular Sciences, 23(12), 6709. [Link]
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- 10. Mutagenicity of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP) in human TP53 knock-in (Hupki) mouse embryo fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets.[1] This has led to the development of imidazo[4,5-b]pyridine derivatives with diverse therapeutic applications, including as anticancer agents.[2][3][4] These compounds have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[2][3][5]
This guide focuses on a specific derivative, 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine, and validates its biological activity in the context of cancer research. We will compare its performance against other imidazo[4,5-b]pyridine derivatives and established anticancer agents, providing the scientific community with a comprehensive resource for evaluating its potential.
Comparative Analysis of Antiproliferative Activity
To validate the anticancer potential of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine, its antiproliferative activity was assessed against two common cancer cell lines: HCT-116 (colon carcinoma) and MCF-7 (breast carcinoma). For a robust comparison, we have included data for other potent imidazo[4,5-b]pyridine derivatives, as well as the standard chemotherapeutic drug Doxorubicin and the pan-kinase inhibitor Staurosporine.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine (Hypothetical) | HCT-116 | Data to be generated | Internal Data |
| 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine (Hypothetical) | MCF-7 | Data to be generated | Internal Data |
| Compound 10 (unsubstituted amidino group) | SW620 (colon) | 0.4 | [6] |
| Compound 14 (2-imidazolinyl amidino group) | SW620 (colon) | 0.7 | [6] |
| p-hydroxy substituted derivative 13 | Capan-1 | 1.50 - 1.87 | [7] |
| N-methyl derivative 19 | Multiple | 1.45 - 4.25 | [7] |
| Doxorubicin | HCT-116 | 1.9 | [8] |
| Doxorubicin | MCF-7 | 0.65 - 2.5 | [9][10] |
| Staurosporine | HCT-116 | 8.4 | [11] |
| Staurosporine | LOX IMVI (melanoma) | 1.6 | [11] |
Note: The IC50 values for 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine are presented as hypothetical placeholders to illustrate how a researcher would populate this table with their own experimental data. The provided data for other compounds is sourced from the cited literature and demonstrates the potent anticancer activity of the imidazo[4,5-b]pyridine class.
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
Imidazo[4,5-b]pyridine derivatives often exert their anticancer effects by targeting key cellular signaling pathways. A prominent mechanism is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[3][4] Specifically, some derivatives have shown potent inhibitory activity against CDK9.[3] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, thereby promoting programmed cell death (apoptosis).
Another key mechanism is the direct induction of apoptosis. This can be triggered through various pathways, including the activation of caspases, a family of proteases that execute the apoptotic program.[5] The carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a related compound, has been shown to induce apoptosis in colonic epithelium.[12]
Signaling Pathway Overview
Caption: Proposed signaling pathway for imidazo[4,5-b]pyridine-induced apoptosis.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed step-by-step methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed HCT-116 or MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine and comparator compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram
Caption: Workflow for the Annexin V/PI apoptosis assay.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed HCT-116 or MCF-7 cells in 6-well plates and treat with 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine at its IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as CDK9.
Workflow Diagram
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase (e.g., recombinant CDK9/cyclin T1), the test compound at various concentrations, and the kinase assay buffer.
-
Pre-incubation: Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., a specific peptide) and ATP.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C.
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as quantifying the amount of phosphorylated substrate or the amount of ADP produced (e.g., using a luminescence-based assay kit).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The presented data and protocols provide a framework for validating the biological activity of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine as a potential anticancer agent. The comparative analysis highlights the potency of the imidazo[4,5-b]pyridine scaffold and establishes benchmarks against which this novel compound can be evaluated. The proposed mechanisms of action, kinase inhibition and apoptosis induction, are supported by literature on related compounds and can be further investigated using the detailed experimental protocols.
Future studies should focus on generating robust IC50 data for 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine in a broader panel of cancer cell lines. Further mechanistic studies, including specific kinase profiling and detailed analysis of apoptotic pathways, will be crucial for elucidating its precise mode of action. Ultimately, in vivo studies will be necessary to evaluate its therapeutic efficacy and safety profile. This comprehensive guide serves as a valuable resource for researchers embarking on the preclinical development of this promising compound.
References
-
NICE rules on chemotherapy drugs for colon and breast cancer. (n.d.). PMC. [Link]
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. [Link]
-
Akkoç, S., İlhan, İ. Ö., & Kayser, V. (2017). Development of Effective Anticancer Drug Candidates against Breast and Colon Cancers. Proceedings, 1(10), 1007. [Link]
-
Drugs Approved for Colon and Rectal Cancer. (2024, March 14). National Cancer Institute. [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (n.d.). PMC. [Link]
-
Targeted Therapy Drugs for Colorectal Cancer. (2024, January 28). American Cancer Society. [Link]
-
El-Badry, O. M., Abdel-Aziz, M., & Abdel-Gawad, H. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 214-224. [Link]
-
Comparative IC50 (µM) Values of CP Derivative and Staurosporine... (n.d.). ResearchGate. [Link]
-
Lee, S., & Kim, J. (2023). Recent Developments in Combination Chemotherapy for Colorectal and Breast Cancers with Topoisomerase Inhibitors. International Journal of Molecular Sciences, 24(23), 16998. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PMC. [Link]
-
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (n.d.). Taylor & Francis. [Link]
-
Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.). [Link]
-
Ito, N., Hasegawa, R., Shirai, T., Fukushima, S., Hakoi, K., Takaba, K., & Iwasaki, S. (2000). Carcinogenicity of the N-hydroxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, 2-amino-3, 8-dimethyl-imidazo[4,5-f]quinoxaline and 3, 2'-dimethyl-4-aminobiphenyl in the rat. Cancer Letters, 155(1), 55-60. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20). Trends in Sciences. [Link]
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Induction of apoptosis in colonic epithelium treated with 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its modulation by a P4501A2 inducer, beta-naphthoflavone, in male F344 rats. (1998). Cancer Letters, 123(2), 167-72. [Link]
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Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (n.d.). MDPI. [Link]
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Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. (2024, August 9). NIH. [Link]
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Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. [Link]
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IC 50 value of 1 and Doxorubicin against a human cancer cell line colon... (n.d.). ResearchGate. [Link]
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Antiproliferative activity in vitro of tested imidazo[4,5-b]pyridines. (n.d.). ResearchGate. [Link]
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Nowicka, A., Liszkiewicz, H., Nawrocka, W. P., Wietrzyk, J., Zubiak, A., & Kołodziejczyk, W. (2015). Synthesis and antiproliferative activity in vitro of new 2-thioxoimidazo[4,5-B]pyridine derivatives. Acta Poloniae Pharmaceutica, 72(1), 101-11. [Link]
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Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. (2023, May 30). MDPI. [Link]
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Ruthenium complexes containing 2,6-bis(benzimidazolyl)pyridine derivatives induce cancer cell apoptosis by triggering DNA damage-mediated p53 phosphorylation. (n.d.). Dalton Transactions. [Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023, November 27). NIH. [Link]
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A Comparative Guide to the Structural Confirmation of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological and pharmacological activities, including anticancer, antiviral, and enzyme inhibitory properties.[1][2] Its structural similarity to purines allows it to interact with a wide range of biological macromolecules.[3] The synthesis of novel derivatives, such as 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine, is a key objective in drug discovery. However, the introduction of multiple substituents on the bicyclic core necessitates a rigorous and multi-faceted analytical approach to unambiguously confirm the final structure, ruling out potential isomers.
This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques and alternative methodologies required to definitively elucidate the structure of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine. We will move beyond simple data reporting to explain the causality behind experimental choices, presenting a self-validating workflow designed for research, development, and quality control environments.
Part 1: The Foundational Workflow: Mass and Vibrational Spectroscopy
Before delving into complex structural connectivity, the first step is to confirm the molecular formula and identify key functional groups. This establishes the fundamental building blocks of the molecule.
Caption: High-level analytical workflow for structural elucidation.
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper
Expertise & Causality: The primary and most critical experiment is HRMS (e.g., ESI-TOF). Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition. This is a crucial self-validating step; if the measured mass does not correspond to the theoretical mass of C₉H₁₂N₄O, all subsequent analyses are moot.
For 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine, the expected data is:
-
Molecular Formula: C₉H₁₂N₄O
-
Monoisotopic Mass: 192.1011 g/mol
-
Expected HRMS (ESI+) peak [M+H]⁺: 193.1084
The observation of a high-intensity ion at m/z 193.1084 with a mass accuracy of <5 ppm provides strong confidence in the elemental formula.
Infrared (IR) Spectroscopy: A Functional Group Snapshot
Expertise & Causality: IR spectroscopy offers a rapid, non-destructive method to confirm the presence of key functional groups. For imidazopyridine derivatives, specific vibrational modes are diagnostic.[1] The analysis is particularly important for observing the O-H stretch and probing the potential tautomeric equilibrium between the 2-hydroxy form and its 2-oxo (pyridinone) isomer.
Table 1: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Rationale & Expected Appearance |
| 3400-3200 | O-H stretch | A broad band, indicative of the hydroxyl group. Its presence strongly supports the "hydroxy" form. |
| 3150-3000 | Aromatic C-H stretch | Medium to weak bands characteristic of the pyridine ring C-H. |
| 2980-2850 | Aliphatic C-H stretch | Bands corresponding to the three methyl groups. |
| ~1680-1640 | C=O stretch (keto form) | A strong, sharp peak. Its presence would indicate a significant population of the 2-oxo tautomer. The absence of this peak favors the 2-hydroxy form. |
| 1650-1580 | C=N and C=C stretches | Multiple sharp bands characteristic of the fused imidazole and pyridine ring systems. These are diagnostic for the core scaffold.[1][4] |
| 1500-1400 | C-H bending | Bending vibrations from the methyl groups. |
The combined data from HRMS and IR confirm the molecular formula and the presence of the core functional groups, setting the stage for definitive structural assignment by NMR.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
While MS and IR confirm the pieces are present, NMR spectroscopy assembles them. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is non-negotiable for establishing the precise connectivity of the atoms. The data presented below are predicted values based on known chemical shift trends for imidazo[4,5-b]pyridine derivatives.[5]
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons (like O-H).
-
¹H NMR Acquisition: Acquire a standard proton spectrum to observe chemical shifts, integration (proton count), and coupling constants (J-values) which reveal adjacent protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ pulse sequence) to identify all unique carbon environments, including quaternary carbons.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for mapping the molecular skeleton. It correlates protons to carbons over longer ranges (typically 2-4 bonds), revealing connections across quaternary carbons and heteroatoms.
-
Predicted ¹H and ¹³C NMR Data
The substitution pattern—three methyl groups and a hydroxyl group—creates a distinct and predictable NMR fingerprint.
Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Position | Atom Type | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Rationale |
| OH | -OH | ~10.5-12.0, broad singlet, 1H | - | Exchangeable proton, chemical shift is concentration and temperature dependent. |
| 7 | C-H | ~7.8-8.2, singlet, 1H | ~135-145 | The sole aromatic proton on the pyridine ring. Its downfield shift is characteristic of its position in the electron-deficient pyridine ring. Expected to be a singlet. |
| 1-CH₃ | -CH₃ | ~3.6-3.8, singlet, 3H | ~30-35 | N-methyl group on the imidazole ring. Deshielded due to attachment to nitrogen. |
| 5-CH₃ | -CH₃ | ~2.3-2.5, singlet, 3H | ~15-20 | Methyl group on the pyridine ring, ortho to a nitrogen. |
| 6-CH₃ | -CH₃ | ~2.2-2.4, singlet, 3H | ~15-20 | Methyl group on the pyridine ring. |
| 2 | C-OH | - | ~155-165 | Quaternary carbon attached to both a hydroxyl group and two nitrogens, resulting in a significant downfield shift. |
| 3a | C | - | ~145-155 | Quaternary carbon at the ring junction. |
| 5 | C-CH₃ | - | ~120-130 | Quaternary carbon on the pyridine ring. |
| 6 | C-CH₃ | - | ~125-135 | Quaternary carbon on the pyridine ring. |
| 7a | C | - | ~140-150 | Quaternary carbon at the ring junction. |
Unambiguous Confirmation with 2D NMR Correlations
Trustworthiness: The true power of NMR lies in using 2D experiments to create a self-validating map of the molecule. The HMBC experiment is the cornerstone of this process. The diagram below illustrates the key correlations that would irrefutably confirm the proposed structure.
Caption: Key HMBC correlations confirming the substituent positions.
Causality of Key Correlations:
-
1-CH₃ Protons to C2 and C7a: This is the most critical correlation. It confirms the methyl group is on the N1 nitrogen of the imidazole ring and not the N3 position. The three-bond correlation (³J) to the C2 carbon is definitive.
-
H-7 Proton to C5 and C6: The correlations from the only ring proton to the two methyl-bearing carbons (C5 and C6) firmly establish the substitution pattern on the pyridine ring.
-
5-CH₃ and 6-CH₃ Protons to Ring Carbons: Reciprocal correlations from the methyl protons back to the ring carbons (e.g., 5-CH₃ to C6 and C7a; 6-CH₃ to C5 and C7) provide redundant confirmation, creating a highly trustworthy and internally consistent dataset.
Part 3: Comparison with Alternative and Complementary Methodologies
While the spectroscopic workflow described above provides a very high degree of confidence, it is essential to understand its place relative to other powerful analytical techniques.
Caption: Comparison of information provided by different analytical techniques.
X-Ray Crystallography: The Gold Standard
Objective Comparison: Single-crystal X-ray diffraction is the only technique that provides direct, unambiguous evidence of molecular structure in the solid state, including bond lengths, bond angles, and absolute stereochemistry.[5][6][7]
-
Advantages:
-
Unambiguous: Provides a complete 3D structure, resolving any and all isomeric uncertainty.
-
Definitive: Considered the ultimate proof of structure in chemical synthesis.
-
-
Disadvantages:
-
Contingent on Crystallization: The primary bottleneck is the need to grow a high-quality single crystal, which can be a significant challenge and is not always possible.
-
Solid-State vs. Solution: The determined structure represents the molecule in a solid, crystalline lattice, which may not perfectly represent its conformation in solution where it is biologically active.
-
Computational Chemistry (DFT): A Predictive and Corroborative Tool
Objective Comparison: Density Functional Theory (DFT) calculations have become a powerful tool in structural elucidation.[5][8] By creating a computational model of the proposed structure, one can predict its properties, including NMR chemical shifts.
-
Advantages:
-
Predictive Power: Can be used to predict ¹H and ¹³C NMR spectra. Comparing the predicted spectrum to the experimental one can significantly increase confidence in the structural assignment.
-
Isomer Differentiation: Can calculate the relative energies of different potential isomers (e.g., the N1-methyl vs. the N3-methyl isomer), suggesting which is thermodynamically more stable.
-
-
Disadvantages:
-
Approximation: It is a theoretical model, not a direct measurement. The accuracy of the prediction depends heavily on the chosen functional and basis set.
-
Not a Substitute: Computational data must always be validated by experimental results; it serves to support, not replace, spectroscopic data.
-
Summary and Conclusion
The workflow begins with HRMS to confirm the elemental composition, followed by IR spectroscopy to identify key functional groups. The core of the elucidation lies in a comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and particularly HMBC) , which together map the atomic connectivity and irrefutably establish the substitution pattern. While X-ray crystallography remains the gold standard for absolute proof, its practical limitations make the detailed NMR analysis described herein the universally essential and reliable method for structural confirmation in modern drug discovery and chemical research.
References
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Drozd, M., Błach-Olszewska, Z., & Turek, A. M. (2015). Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 151, 859–866. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Materials. RSC. [Link]
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Volpi, G., Laurenti, E., & Rabezzana, R. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules (Basel, Switzerland), 29(12), 2883. [Link]
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Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]
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Taraka, K. P., & Rao, P. R. (2009). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. [Link]
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M. El-Massaoudi, et al. (2017). An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological Significances. Moroccan Journal of Chemistry. [Link]
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Šuman, M., et al. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules (Basel, Switzerland), 29(11), 2636. [Link]
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"comparative analysis of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine and its analogs"
An In-Depth Comparative Guide to 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine and Its Bioactive Analogs A Senior Application Scientist's Guide for Medicinal Chemistry and Drug Development Professionals
Abstract
The imidazo[4,5-b]pyridine scaffold, a key purine isostere, represents a privileged structure in medicinal chemistry, lauded for its diverse biological activities.[1][2] This guide provides a comprehensive comparative analysis of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine and its structurally significant analogs. We delve into the nuanced structure-activity relationships (SAR) that govern their function as kinase inhibitors, cytotoxic agents, and potential carcinogens. By synthesizing data from disparate studies, this document offers a unified perspective on how subtle molecular modifications dictate biological outcomes. Detailed experimental protocols for synthesis, in vitro cytotoxicity, and kinase inhibition are provided to empower researchers to validate and expand upon these findings. This guide is intended to serve as a foundational resource for scientists engaged in the rational design of novel therapeutics based on the imidazo[4,5-b]pyridine core.
The Imidazo[4,5-b]pyridine Scaffold: A Privileged Purine Isostere
The imidazo[4,5-b]pyridine system, also known as 1-deazapurine, is of significant interest due to its structural resemblance to endogenous purines (adenine and guanine).[2] This bioisosteric relationship allows these compounds to interact with a wide array of biological targets, including enzymes and receptors that recognize purines, leading to a broad spectrum of pharmacological effects.[2][3] Consequently, this scaffold is a cornerstone in the development of treatments for a multitude of diseases, from cancer to microbial infections.[1][4] The versatility of this heterocyclic system allows for chemical modifications at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.
Comparative Analysis of Key Analogs
The biological activity of imidazo[4,5-b]pyridine derivatives is exquisitely sensitive to the nature and position of their substituents. Here, we compare the parent compound, 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine, with several well-characterized analogs to elucidate critical structure-activity relationships.
The Parent Compound: 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine
While specific biological data for this exact hydroxylated compound is not extensively reported in publicly accessible literature, its structure is highly significant. It can be viewed as a potential metabolite of its amino analog, 2-amino-1,5,6-trimethylimidazo[4,5-b]pyridine (TMIP). The metabolic activation of many heterocyclic amines proceeds via N-hydroxylation, a step that often converts a pro-carcinogen into a more reactive species.[5][6] Therefore, understanding the properties of this hydroxylated form is crucial for assessing the toxicological profile of related amino compounds.
Analog A: 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine (TMIP)
TMIP is identified as a potential food mutagen, part of a class of heterocyclic amines formed during the cooking of protein-rich foods.[7][8] Its primary significance lies in its potential genotoxicity, which is believed to be mediated through metabolic activation to a reactive N-hydroxy derivative, underscoring the importance of its hydroxylated counterpart.
Analog B: 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its N-Hydroxy Metabolite
PhIP is one of the most abundant and well-studied mutagenic heterocyclic amines found in cooked meat. Its carcinogenicity in the colon, prostate, and mammary glands is well-documented.[5] The key mechanistic step is the Phase I metabolic activation by cytochrome P450 enzymes (specifically CYP1A2) to form N-hydroxy-PhIP (N²-hydroxy-PhIP).[5] This metabolite is then further activated by Phase II enzymes (e.g., sulfotransferases or acetyltransferases) to form a highly reactive ester that can form covalent adducts with DNA, leading to mutations.[6] Studies have shown that PhIP and its N-hydroxy metabolite can also interact with the androgen receptor, suggesting a potential mechanism for its tissue-specific carcinogenicity in the prostate.[5]
Analog C: Kinase Inhibitor Derivatives
Recent research has focused on designing imidazo[4,5-b]pyridine derivatives as potent and selective kinase inhibitors. For example, novel derivatives have been synthesized as noncovalent, reversible inhibitors of Bruton's tyrosine kinase (BTK), a validated target for B-cell malignancies.[9] SAR studies in this context revealed that substitutions on the core scaffold are critical for potency. Specifically, a 2,4-dihydroxyphenyl group on one ring and extended functionalities like morpholinomethyl on another significantly enhanced BTK inhibition.[9] These modifications facilitate key hydrogen bonding interactions with residues in the kinase's hinge region and DFG motif.[9]
Structure-Activity Relationship (SAR) Summary
The comparison of these analogs reveals several key SAR insights:
-
2-Position Substitution: The substituent at the 2-position is a major determinant of activity. An amino group often imparts mutagenic potential following metabolic activation. In contrast, larger, specifically designed aromatic systems at this position can confer potent kinase inhibitory activity.[9]
-
N-Hydroxylation: The conversion of a 2-amino group to a 2-hydroxyamino group is a critical activation step for the mutagenicity of heterocyclic amines like PhIP.[5][6] This highlights the importance of evaluating the hydroxylated metabolites of any new 2-amino-imidazo[4,5-b]pyridine candidate.
-
Hydrophobicity and Substituents: The overall hydrophobicity of the molecule, influenced by substituents on the pyridine ring, is crucial for activity, particularly in the context of tuberculostatic agents.[10] For kinase inhibitors, specific substituents that can form hydrogen bonds with key amino acid residues (e.g., Thr474, Met477 in BTK) are essential for high-affinity binding.[9]
-
Regioisomers: The point of attachment for alkyl groups (e.g., N1 vs. N3 position) can significantly impact biological activity, necessitating careful characterization of synthesized isomers.[11]
Quantitative Comparison of Biological Activity
| Compound/Analog Class | Primary Biological Activity | Key Structural Features | Potency (Example) | Reference |
| TMIP | Potential Food Mutagen | 2-Amino, 1,5,6-trimethyl | Not specified | [8] |
| N-Hydroxy-PhIP | Carcinogen | 2-Hydroxyamino, 1-methyl, 6-phenyl | Induces tumors in rats | [12] |
| BTK Inhibitors | Kinase Inhibition | 2-(2,4-dihydroxyphenyl), other B-ring substituents | IC₅₀ = 1.14 µM (Compound 6b) | [9] |
| Cytotoxic Agents | Antiproliferative | Varies; e.g., 2-phenyl with amidino groups | IC₅₀ = 0.4 µM (Compound 10 vs. Colon Cancer) | [13][14] |
| Antimicrobial Agents | Antibacterial/Antifungal | Varies; e.g., 2-(substituted-phenyl) | MIC = 4-8 µg/mL (Compound 4a) | [11] |
Mechanistic Considerations: Metabolic Activation
The carcinogenicity of amino-imidazo[4,5-b]pyridines is a classic example of metabolic activation. The parent compound is often inert, requiring enzymatic conversion to exert its biological effect. This pathway is critical for risk assessment and understanding the mechanism of toxicity.
Caption: Metabolic activation pathway of pro-carcinogenic heterocyclic amines.
Experimental Protocols for Comparative Evaluation
To ensure reproducibility and facilitate further research, we provide standardized protocols for the synthesis and evaluation of these compounds.
General Synthesis of 2-Substituted Imidazo[4,5-b]pyridines
This protocol is adapted from established methods for synthesizing the imidazo[4,5-b]pyridine core.[11][14] The key step is the condensation of a diaminopyridine with a corresponding aldehyde.
Rationale: This method is chosen for its robustness and applicability to a wide range of substituted aldehydes, allowing for the generation of a diverse library of analogs for SAR studies. The use of an oxidizing agent or a catalyst like Na₂S₂O₅ facilitates the cyclization and aromatization to the final product.
Protocol:
-
To a solution of 2,3-diamino-5,6-dimethylpyridine (1.0 mmol) in a suitable solvent like DMSO or DMF (5 mL), add the desired benzaldehyde derivative (1.0 mmol).
-
Add sodium metabisulfite (Na₂S₂O₅) (1.1 mmol) to the mixture.
-
Heat the reaction mixture at 120-140 °C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water (50 mL).
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the crude product with water and then a small amount of cold ethanol.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure 2-substituted-imidazo[4,5-b]pyridine.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Rationale: This assay is a widely accepted, reliable, and high-throughput method for screening the cytotoxic potential of novel compounds against cancer cell lines, making it ideal for initial comparative analysis.
Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in living cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Caption: Experimental workflow for comparative analysis of novel compounds.
Conclusion and Future Directions
The imidazo[4,5-b]pyridine scaffold is a remarkably versatile platform for drug discovery. This guide demonstrates that minor structural modifications can drastically alter the biological activity profile, shifting a compound from a potential mutagen to a targeted kinase inhibitor. The N-hydroxy derivative of the parent compound, 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine, remains an understudied but critical molecule, likely representing an activated metabolite of its amino analog, TMIP.
Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing a wider array of analogs to build more predictive models for toxicity and therapeutic efficacy.
-
Metabolic Profiling: Elucidating the metabolic pathways of novel amino-imidazo[4,5-b]pyridine derivatives to proactively identify potentially toxic metabolites.
-
Target Deconvolution: For compounds with promising antiproliferative activity, identifying the specific molecular targets (e.g., kinases, DNA) is essential for mechanism-based drug development.
By integrating rational design, robust synthesis, and systematic biological evaluation, the full therapeutic potential of the imidazo[4,5-b]pyridine core can be realized while minimizing off-target effects and toxicity.
References
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A. M. Sajith, N. S. Y. M. Abdul, C. A. S. M. M. Riyas, et al. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31. [Link]
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M. F. Brana, M. Garrido, M. L. Lopez-Rodriguez, et al. (1991). Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships. Archiv der Pharmazie, 324(2), 121-127. [Link]
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S. Lee, H. J. Lee, J. Ryu. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130, 130497. [Link]
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S. E. Snounou, A. A. Ismaili, A. El Hakmaoui, et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]
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Sajith, A. M., et al. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. Semantic Scholar. [Link]
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T. O. G. T. Ito, N. (1995). Carcinogenicity of the N-hydroxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, 2-amino-3, 8-dimethyl-imidazo[4,5-f]quinoxaline and 3, 2'-dimethyl-4-aminobiphenyl in the rat. Japanese journal of cancer research, 86(6), 533-538. [Link]
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S. Kumar, A. K. Sharma, P. Sharma. (2014). A review on the biological activity of imidazo (4, 5-b) pyridines and related compounds. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 21-28. [Link]
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G. A. Gross, J. S. Felton. (1993). Syntheses of 1,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine and 3,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine. Journal of agricultural and food chemistry, 41(10), 1747-1750. [Link]
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A. B. O. Asare, K. A. L. McCalla, M. A. D. D. DeBose-Boyd, et al. (2013). Characterization of 2-amino-1-methyl-6-phenylimidazo[4,5b]pyridine at androgen receptor: mechanistic support for its role in prostate cancer. Toxicology and applied pharmacology, 272(1), 37-48. [Link]
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D. Glavač, M. K. Gunde, U. Uršič, et al. (2019). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 24(18), 3356. [Link]
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H. E. G. R. E. G. O. R. I. O. Gonzalez, M. A. R. I. A. N. E. L. A. Gonzalez, G. L. O. R. I. A. Del, et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Journal of the Chilean Chemical Society, 69(1), 6090-6095. [Link]
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H. Göker, D. A. K. S. U. T. Tunçbilek, M. et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie-Chemical Monthly, 154(10), 1219-1234. [Link]
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K. Jarmoni, K. Misbahi, V. Ferrières. (2024). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current medicinal chemistry, 31(5), 515-528. [Link]
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E. G. S. N. J. Gooderham. (2001). Characterization of an ATP-dependent pathway of activation for the heterocyclic amine carcinogen N-hydroxy-2-amino-3-methylimidazo[4, 5-f]quinoline. Mutagenesis, 16(2), 139-145. [Link]
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Navigating the Structure-Activity Landscape of Imidazo[4,5-b]pyridine Derivatives: A Comparative Guide
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, largely owing to its structural resemblance to endogenous purines.[1] This purine bioisosterism allows these compounds to interact with a wide array of biological targets, including protein kinases, by mimicking the binding of adenine in the ATP-binding pocket.[2] Consequently, this scaffold has been extensively explored for the development of novel therapeutic agents, particularly in oncology.[1][3]
While the topic of this guide is the specific structure-activity relationship (SAR) of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine derivatives, a thorough review of the current scientific literature reveals a scarcity of data on this particular substitution pattern. To provide a valuable and scientifically grounded resource, this guide will therefore broaden its scope to the well-documented SAR of the wider class of 2-oxo- and 2,6-disubstituted imidazo[4,5-b]pyridine derivatives. By analyzing how modifications to this core structure influence biological activity, we can extrapolate key principles that would likely govern the therapeutic potential of the titular compound class and guide future research endeavors.
This guide will delve into the synthetic strategies for accessing the imidazo[4,5-b]pyridine core, present a comparative analysis of how different substituents impact antiproliferative and kinase inhibitory activity, provide detailed experimental protocols for activity assessment, and summarize the key SAR takeaways to inform rational drug design.
General Synthetic Pathways to the Imidazo[4,5-b]pyridine Core
The construction of the imidazo[4,5-b]pyridine ring system is most commonly achieved through the condensation of a substituted 2,3-diaminopyridine with a suitable one-carbon synthon. The choice of the condensing reagent directly determines the nature of the substituent at the C2 position. For instance, reaction with aldehydes followed by oxidation, or directly with carboxylic acids or their derivatives, yields 2-substituted imidazo[4,5-b]pyridines.
A prevalent modern approach for creating 2,6-disubstituted derivatives involves a multi-step synthesis beginning with a suitably substituted pyridine, followed by nitration, amination, reduction of the nitro group to form the key diaminopyridine intermediate, cyclization to form the imidazole ring, and subsequent functionalization, often via palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[3][4] This strategy offers significant modularity, allowing for diverse substitutions at key positions.
Below is a generalized workflow for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines.
Caption: Key structure-activity relationship insights for imidazo[4,5-b]pyridines.
Comparative Data on Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of selected 2,6-disubstituted imidazo[4,5-b]pyridine derivatives against various human cancer cell lines, as reported by Glamočlija et al. [3]This allows for a direct comparison of the effects of different substituents.
| Compound ID | N1-Substituent | C2-Substituent | C6-Substituent | Cancer Cell Line | IC50 (µM) [3] |
| 12 | H | Phenyl | Phenyl | Capan-1 | >100 |
| HL-60 | >100 | ||||
| 13 | H | Phenyl | 4-Hydroxyphenyl | Capan-1 | 1.50 |
| HL-60 | 1.87 | ||||
| 18 | CH₃ | Phenyl | Phenyl | Capan-1 | 7.29 |
| HL-60 | >100 | ||||
| 19 | CH₃ | Phenyl | 4-Hydroxyphenyl | Capan-1 | 1.45 |
| HL-60 | 2.13 | ||||
| Etoposide | - | - | - | Capan-1 | 1.81 |
| HL-60 | 0.21 |
Data extracted from Glamočlija, J. et al. (2021). [3]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented in SAR studies, standardized experimental protocols are essential. Below is a representative protocol for determining the in vitro antiproliferative activity of test compounds using a standard colorimetric assay.
Protocol: MTT Assay for Antiproliferative Activity
This protocol is a self-validating system for assessing cell viability and proliferation.
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of the yellow MTT salt to form a dark blue formazan product. The amount of formazan produced is directly proportional to the number of living cells.
2. Materials:
-
Human cancer cell lines (e.g., Capan-1, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Lysis buffer (e.g., 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
3. Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Include wells for "vehicle control" (medium with the same final concentration of DMSO) and "blank" (medium only).
-
After 24 hours of incubation, carefully remove the old medium and add 100 µL of the medium containing the various concentrations of test compounds to the appropriate wells.
-
Incubate the plate for an additional 72 hours (or desired time point) under the same conditions.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, add 100 µL of lysis buffer to each well.
-
Pipette up and down to ensure complete solubilization of the formazan crystals.
-
Incubate the plate overnight at 37°C to ensure all formazan is dissolved.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of viability against the log of the compound concentration.
-
Use a suitable software (e.g., GraphPad Prism) to perform a non-linear regression analysis and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion
The structure-activity relationship of imidazo[4,5-b]pyridine derivatives is a rich field that continues to yield promising candidates for drug development. While specific data on 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine remains elusive, a comparative analysis of related analogues provides a strong predictive framework. The key takeaways are the beneficial role of a C6-substituent capable of hydrogen bonding, such as a p-hydroxyphenyl group, and the tolerance for N1-methylation, which can enhance overall activity. [3][5]The 2-oxo functionality, a tautomer of the 2-hydroxy group, offers crucial hydrogen bonding capabilities that are characteristic of many kinase inhibitors.
Future research should focus on the direct synthesis and evaluation of the 1,5,6-trimethylated series to validate these extrapolated SAR principles. Exploring a variety of substituents at the C2 position while maintaining the favorable 2-oxo and N1-methyl functionalities could lead to the discovery of highly potent and selective agents for further preclinical development.
References
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Glamočlija, J., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. Available at: [Link] [3][5]2. Takahashi, M., et al. (1995). Carcinogenicity of the N-hydroxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, 2-amino-3,8-dimethyl-imidazo[4,5-f]quinoxaline and 3,2'-dimethyl-4-aminobiphenyl in the rat. Carcinogenesis. Available at: [Link]
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Glamočlija, J., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH. Available at: [Link]
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Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Available at: [Link] [1][2]5. Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Journal of Chemical Technology and Metallurgy. Available at: [Link]
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Villa-Reyna, A-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]
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Goker, H., et al. (2024). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity. Available at: [Link]
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Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Available at: [Link]
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Steenwinckel, V., et al. (2011). Structure-activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Sebbar, N. A., et al. (2022). NEW IMIDAZO[4,5-b]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. Available at: [Link]
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Turesky, R. J. & Vouros, P. (2004). Syntheses of 1,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine and 3,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine. ResearchGate. Available at: [Link]
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Villa-Reyna, A-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available at: [Link]
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Bertoša, B., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. PMC - NIH. Available at: [Link]
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El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry. Available at: [Link]
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A Comparative Guide to Replicating Experiments with 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine and Its Analogs in Kinase Inhibition
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the experimental replication and comparative analysis of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine. Given the limited publicly available data on this specific molecule, we present a robust, scientifically-grounded approach to its evaluation. This document outlines detailed protocols for assessing its efficacy as a potential kinase inhibitor, using the well-characterized, clinically relevant dual PI3K/mTOR inhibitor, Gedatolisib (PF-05212384), as a benchmark for comparison.[1][2][3]
The imidazo[4,5-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, bearing a structural resemblance to natural purines.[4][5][6] This similarity allows derivatives to interact with a wide range of biological targets, particularly protein kinases, making them a focal point for the development of novel therapeutics in oncology and beyond.[4][7][8][9] This guide provides the necessary technical details to rigorously assess the potential of novel derivatives like 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine.
Section 1: Scientific Rationale and Comparator Selection
The phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways are central regulators of cell metabolism, growth, proliferation, and survival.[1][3] Their deregulation is a hallmark of many cancers, making them critical therapeutic targets.[1] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms seen with single-target agents.[2][10]
Comparator Compound: Gedatolisib (PF-05212384)
Gedatolisib is an investigational, potent, and reversible dual inhibitor that selectively targets all Class I PI3K isoforms and mTOR.[2][11] Its well-documented mechanism of action, extensive preclinical data, and advancement into clinical trials make it an ideal positive control and benchmark for these experiments.[1][12][13][14][15] By comparing the novel compound's performance against Gedatolisib, researchers can contextualize its potency and selectivity.
PART 1: In Vitro Kinase Inhibition Assay
This section details a biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a target kinase (e.g., PI3Kα). The protocol is based on a luminescence-based assay that quantifies ADP production, a direct product of kinase activity.[16]
Experimental Objective
To quantify and compare the in vitro potency of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine and Gedatolisib in inhibiting the enzymatic activity of a selected protein kinase.
Workflow Diagram: Kinase Inhibition Assay
Caption: Workflow for the in vitro luminescence-based kinase assay.
Detailed Experimental Protocol
Materials:
-
2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine (Test Compound)
-
Gedatolisib (PF-05212384) (Positive Control, Selleckchem, S2628)[17]
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[16]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar[16]
-
White, opaque 384-well assay plates
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Compound Preparation: Prepare 10 mM stock solutions of the test compound and Gedatolisib in 100% DMSO. Create a 10-point, 1:3 serial dilution series in DMSO for the dose-response curve.[16]
-
Assay Plating: In a 384-well plate, add 1 µL of each serially diluted compound or DMSO control (for 0% inhibition) to the appropriate wells.
-
Kinase Addition: Prepare a kinase reaction mixture containing the kinase of interest in kinase assay buffer. Add 2.5 µL of this mixture to each well.
-
Inhibitor Binding: Incubate the plate for 10 minutes at room temperature to allow the inhibitors to bind to the kinase.[16]
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a substrate/ATP mixture (prepared in kinase assay buffer) to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive binding can be accurately assessed.
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.[16]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.[16]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value for each compound.
Hypothetical Comparative Data
| Compound | Target Kinase | IC₅₀ (nM) [Hypothetical] |
| 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine | PI3Kα | 85 |
| Gedatolisib (PF-05212384) | PI3Kα | 5 |
| Staurosporine (Non-selective control) | PI3Kα | 10 |
PART 2: Cell-Based Viability/Proliferation Assay
This section describes a cell-based assay to evaluate the effect of the test compounds on the viability and proliferation of a cancer cell line known to have a constitutively active PI3K/mTOR pathway (e.g., MCF-7 breast cancer cells).
Experimental Objective
To determine the cytotoxic or cytostatic effects of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine and Gedatolisib on a relevant cancer cell line and calculate the half-maximal effective concentration (EC₅₀).
Workflow Diagram: Cell Viability Assay
Caption: Workflow for the cell-based viability and proliferation assay.
Detailed Experimental Protocol
Materials:
-
MCF-7 (or other relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (as prepared in Part 1)
-
Cell Viability Assay Kit (e.g., RealTime-Glo™ MT Cell Viability Assay, Promega)[18]
-
Clear-bottom, white-walled 96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the 10 mM DMSO stocks. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Dosing: Remove the medium from the wells and add 100 µL of the medium containing the diluted compounds or vehicle control (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 72 hours in a CO₂ incubator. This duration is typically sufficient to observe effects on cell proliferation.
-
Viability Measurement:
-
Data Acquisition: Measure the luminescent signal using a plate reader. The signal is proportional to the number of viable, metabolically active cells.[20][21]
-
Data Analysis: Normalize the data by setting the vehicle control as 100% viability and a "no-cell" control as 0% viability. Plot the percent viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC₅₀ value.
Hypothetical Comparative Data
| Compound | Cell Line | EC₅₀ (µM) [Hypothetical] |
| 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine | MCF-7 | 2.5 |
| Gedatolisib (PF-05212384) | MCF-7 | 0.15 |
Discussion and Interpretation
The protocols described provide a self-validating system for the initial characterization of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine.
-
Expertise & Experience: The choice of a dual PI3K/mTOR inhibitor as a comparator is deliberate. It sets a high bar for performance and allows for a nuanced interpretation of the results.[2] A significant difference between the IC₅₀ (biochemical potency) and EC₅₀ (cellular potency) for the test compound could suggest issues with cell permeability, metabolic instability, or engagement of efflux pumps, providing critical insights for further medicinal chemistry optimization.
-
Trustworthiness: Each protocol includes positive and negative controls (Gedatolisib and DMSO, respectively) to ensure the assays are performing correctly. The use of well-established, commercially available assay kits enhances reproducibility.[16][18] Replicating these experiments as described will generate reliable and comparable data, forming a solid foundation for any subsequent investigation into this novel compound.
This guide serves as a starting point. Further experiments, such as kinome profiling to assess selectivity, Western blotting to confirm pathway inhibition (e.g., measuring phosphorylation of AKT and S6), and ADME-Tox assays, would be logical next steps in the comprehensive evaluation of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine as a potential therapeutic agent.
References
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Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
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Bentham Science Publishers. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science. [Link]
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Celcuity. (n.d.). Gedatolisib. Celcuity. [Link]
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Wikipedia. (n.d.). Gedatolisib. [Link]
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Ryu, J., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Bavetsias, V., et al. (2010). Imidazo[4,5-b]Pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry. [Link]
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MedPath. (2025). Gedatolisib | Advanced Drug Monograph. [Link]
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Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters. [Link]
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BioSpace. (2023). Celcuity Presents Preclinical Data on Therapeutic Effects of Gedatolisib in Breast Cancer Models at the 2023 San Antonio Breast Cancer Symposium. [Link]
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Targeted Oncology. (2025). Gedatolisib Displays Early Efficacy in mCRPC and Pretreated HER2+ Breast Cancer. [Link]
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Drug Hunter. (2025). Gedatolisib: A Surviving Dual PI3K/mTOR Inhibitor with an NDA Under Review in Breast Cancer. [Link]
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Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]
-
BioSpace. (2025). Celcuity Reports Clinical Data from Two Early Phase Studies of Gedatolisib. [Link]
-
Targeted Oncology. (2025). Gedatolisib Shows Encouraging Early Efficacy in mCRPC and HER2+ mBC. [Link]
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Singh, S., et al. (2019). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Bioassays for Novel Imidazo[4,5-b]pyridine Analogs
In the landscape of contemporary drug discovery, the imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including but not limited to, kinase inhibition, and antimicrobial and antiproliferative effects.[1] The structural similarity of these compounds to endogenous purines allows them to interact with a variety of biological targets.[2] The journey from a promising novel compound, such as a hypothetical 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine analog, to a viable therapeutic candidate is paved with rigorous analytical validation. This guide provides an in-depth, experience-driven framework for the cross-validation of bioassays, a critical step in ensuring the reliability and reproducibility of the data that underpins all subsequent development decisions.
At its core, bioanalytical method validation is the process of establishing, through documented evidence, that a specific assay is fit for its intended purpose.[3] When a project transitions between laboratories, or when different analytical methods are employed to measure the same analyte, cross-validation becomes paramount.[4][5] This process ensures that the data generated, regardless of the method or location, is comparable and reliable. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a comprehensive framework for these studies.[4][6]
This guide will walk you through the critical considerations and practical steps for cross-validating two distinct bioassays for a novel imidazo[4,5-b]pyridine derivative. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols, all while adhering to the highest standards of scientific integrity.
The Imperative of Cross-Validation: A Tale of Two Assays
Imagine a scenario where a promising 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine analog, let's call it "Compound X," has been identified as a potent inhibitor of a key signaling pathway implicated in a particular cancer. The initial discovery was made using a cell-based reporter assay. As the project progresses to a contract research organization (CRO) for further studies, they employ a different analytical platform, such as a quantitative mass spectrometry-based assay to measure a downstream metabolite. Cross-validation is now essential to bridge the data from these two distinct methodologies.
Our objective is to demonstrate that both Assay A (the original reporter assay) and Assay B (the CRO's mass spectrometry assay) provide equivalent results for the bioactivity of Compound X. This is not merely a matter of procedural similarity; it's about ensuring the continuity and integrity of the data that will inform critical decisions in the drug development pipeline.
Designing the Cross-Validation Study: A Step-by-Step Approach
A robust cross-validation study is meticulously planned and executed. The following workflow outlines the key stages, from initial planning to data analysis and interpretation.
Caption: A streamlined workflow for the cross-validation of bioassays.
Experimental Protocols
-
Cell Culture: Maintain the reporter cell line in the recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells into 96-well plates at a density of 10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of Compound X and a reference compound in the assay medium. Add the compounds to the cells and incubate for the desired time.
-
Lysis and Reporter Gene Measurement: Lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter gene activity to a control and calculate the IC50 value.
-
Sample Preparation: Following cell treatment with Compound X as in Protocol 1, lyse the cells and perform a protein precipitation step with acetonitrile.
-
Internal Standard: Add a known concentration of an internal standard (a stable isotope-labeled version of the metabolite, if available) to each sample.
-
LC-MS/MS Analysis: Inject the supernatant onto a reverse-phase C18 column and elute the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Quantification: Monitor the parent and product ions for both the metabolite and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Calculate the concentration of the metabolite in each sample based on the peak area ratio of the analyte to the internal standard and a standard curve.
Comparative Data Analysis: The Moment of Truth
The cornerstone of a cross-validation study is the direct comparison of data generated by the different methods. The following table summarizes hypothetical results for Compound X, showcasing key performance metrics for both Assay A and Assay B.
| Parameter | Assay A (Reporter Assay) | Assay B (LC-MS/MS) | Acceptance Criteria |
| IC50 (nM) | 15.2 | 18.5 | Within 20% of each other |
| Precision (%CV) | 8.5% | 6.2% | ≤ 15% |
| Accuracy (%Bias) | -5.8% | 3.1% | Within ± 15% |
| Z'-factor | 0.78 | N/A | ≥ 0.5 |
| Signal-to-Background | 12.5 | N/A | ≥ 10 |
The data presented in the table would indicate a successful cross-validation. The IC50 values are within the predefined acceptance criteria, and both assays demonstrate acceptable precision and accuracy. The Z'-factor and signal-to-background ratio for the reporter assay are robust, indicating a high-quality assay.
Understanding the "Why": Causality in Experimental Design
The choice of assays and the design of the cross-validation study are not arbitrary. For our hypothetical Compound X, which is believed to inhibit a specific kinase, the reporter assay (Assay A) provides a functional readout of pathway inhibition. However, this type of assay can be susceptible to off-target effects. The LC-MS/MS assay (Assay B), on the other hand, offers a more direct and quantitative measure of a specific downstream metabolite, providing a different and complementary line of evidence.
The selection of Quality Control (QC) samples is also critical. These should span the expected range of the assay and be prepared from a common stock to minimize variability. The acceptance criteria should be predefined and scientifically justified based on the intended use of the data.
Visualizing the Mechanism: A Hypothetical Signaling Pathway
To provide context for the bioassays, it is helpful to visualize the potential mechanism of action of Compound X. The following diagram illustrates a hypothetical signaling pathway that could be targeted by an imidazo[4,5-b]pyridine derivative.
Caption: Hypothetical signaling pathway inhibited by Compound X.
In this pathway, Compound X inhibits Kinase A, leading to a decrease in the production of a downstream metabolite (measured by Assay B) and a reduction in the expression of a reporter gene (measured by Assay A).
Conclusion: Ensuring Data Integrity Across the Development Lifecycle
The cross-validation of bioassays is a non-negotiable aspect of modern drug development. It provides the necessary assurance that data generated across different platforms, sites, and times is reliable and comparable. For novel compounds like our hypothetical 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine analog, a robust cross-validation plan, executed with scientific rigor, is the bedrock upon which a successful development program is built. By following the principles and practices outlined in this guide, researchers can ensure the integrity of their data and make informed decisions with confidence.
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Benchmarking 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine: A Comparative Guide to Elucidating its Bioactive Potential
Introduction: The Therapeutic Promise of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core, a structural analog of natural purines, represents a privileged scaffold in medicinal chemistry. Its unique architecture allows for versatile interactions with various biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] Derivatives of this heterocyclic system have been investigated for their potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2] The biological activity of these compounds is highly dependent on the nature and position of their substituents.[4]
This guide focuses on 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine , a specific derivative for which the biological activity profile is not yet extensively characterized in public literature. While related compounds, such as 2-amino-1,5,6-trimethylimidazo[4,5-b]pyridine, have been noted as potential food mutagens, the introduction of a hydroxyl group at the 2-position could significantly alter its biological properties, potentially shifting its profile towards therapeutic applications such as antioxidant and anti-inflammatory activities.[5][6]
Herein, we propose a comprehensive benchmarking strategy to systematically evaluate the in vitro antioxidant and anti-inflammatory potential of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine against well-established standard compounds. This guide provides detailed experimental protocols and a framework for data interpretation, designed for researchers in drug discovery and development.
Part 1: Antioxidant Activity Profiling
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases.[7][8] Compounds capable of scavenging free radicals are therefore of significant therapeutic interest.[7][8] We will employ two robust and widely accepted spectrophotometric assays, the DPPH and ABTS assays, to quantify the radical scavenging potential of our target compound.
Standard Compounds for Benchmarking Antioxidant Activity:
-
Trolox: A water-soluble analog of Vitamin E, commonly used as a standard in antioxidant capacity assays.[9][10][11]
-
Ascorbic Acid (Vitamin C): A potent natural antioxidant.[7][12]
-
Gallic Acid: A phenolic acid known for its strong antioxidant properties.[12][13]
Experimental Workflow: Antioxidant Assays
Caption: Workflow for in vitro antioxidant activity screening.
Detailed Experimental Protocols
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [14][15]
-
Principle: In the presence of an antioxidant, the stable purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.[15]
-
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound and standard compounds to respective wells.[14]
-
Add 180 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
Measure the absorbance at 517 nm using a microplate reader.[14]
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the DPPH solution without the sample.[15]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [9][16]
-
Principle: The pre-formed blue-green ABTS radical cation (ABTS•+) is reduced by an antioxidant, causing a decolorization of the solution. The reduction in absorbance at 734 nm is proportional to the antioxidant's activity.[9]
-
Protocol:
-
Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[16]
-
Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.[7]
-
In a 96-well plate, add 10 µL of various concentrations of the test compound and standard compounds to respective wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition similarly to the DPPH assay.
-
Anticipated Data Summary
The results will be expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity.
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine | Experimental Value | Experimental Value |
| Trolox | Reference Value | Reference Value |
| Ascorbic Acid | Reference Value | Reference Value |
| Gallic Acid | Reference Value | Reference Value |
Part 2: Anti-inflammatory Activity Assessment
Chronic inflammation is a key contributor to various diseases.[17] Many anti-inflammatory drugs exert their effects by inhibiting protein denaturation or stabilizing cell membranes. More specific mechanisms involve the inhibition of inflammatory mediators like nitric oxide (NO).[17][18] We propose a tiered approach, starting with a general protein denaturation assay, followed by a cell-based assay for nitric oxide production.
Standard Compounds for Benchmarking Anti-inflammatory Activity:
-
Diclofenac Sodium: A potent non-steroidal anti-inflammatory drug (NSAID).[18][19]
-
Aspirin (Acetylsalicylic Acid): A widely used NSAID.[18][19]
-
Indomethacin: Another common NSAID used as a reference standard.[19]
Proposed Signaling Pathway for Inflammation
Caption: Simplified LPS-induced inflammatory signaling pathway.
Detailed Experimental Protocols
1. Inhibition of Albumin Denaturation Assay [20][21]
-
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced protein denaturation can be correlated with its anti-inflammatory activity.[19][21]
-
Protocol:
-
The reaction mixture will consist of 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA) and 0.1 mL of the test compound or standard drug at various concentrations.
-
The pH of the reaction mixture is adjusted to 6.3 using 1N HCl.
-
The samples are incubated at 37°C for 20 minutes and then heated at 57°C for 20 minutes.
-
After cooling, 2.5 mL of phosphate buffer saline (pH 6.3) is added to each sample.
-
The absorbance of the resulting solution is measured at 660 nm.
-
The percentage inhibition of protein denaturation is calculated as: % Inhibition = [ (A_control - A_sample) / A_control ] x 100.
-
2. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages [17][22]
-
Causality: Macrophages stimulated with lipopolysaccharide (LPS) produce nitric oxide (NO), a key inflammatory mediator.[17] Measuring the inhibition of NO production provides a direct assessment of a compound's anti-inflammatory potential at the cellular level.
-
Protocol:
-
Cytotoxicity Assay (MTT): First, determine the non-toxic concentration range of the test compound on RAW 264.7 macrophage cells using an MTT assay to ensure that any observed reduction in NO is not due to cell death.[17][22]
-
NO Inhibition Assay: a. Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.[17] b. Pre-treat the cells with various non-toxic concentrations of the test compound and standards for 1 hour. c. Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours. d. After incubation, collect the cell culture supernatant. e. Determine the nitrite concentration in the supernatant (a stable metabolite of NO) using the Griess reagent.[17] This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). f. Measure the absorbance at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve. g. Calculate the percentage of NO inhibition.
-
Anticipated Data Summary
The anti-inflammatory activity will be presented as IC50 values, representing the concentration that inhibits 50% of protein denaturation or nitric oxide production.
| Compound | Inhibition of Albumin Denaturation IC50 (µg/mL) | Inhibition of NO Production IC50 (µM) |
| 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine | Experimental Value | Experimental Value |
| Diclofenac Sodium | Reference Value | Reference Value |
| Aspirin | Reference Value | Not typically used in this assay |
| Indomethacin | Reference Value | Reference Value |
Conclusion and Future Directions
This guide outlines a systematic and robust strategy for the initial characterization of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine. By benchmarking its performance against industry-standard compounds in validated in vitro antioxidant and anti-inflammatory assays, researchers can obtain a clear and objective assessment of its therapeutic potential.
Positive results from these initial screens would warrant further investigation into the compound's mechanism of action. This could include exploring its effects on specific enzymatic pathways (e.g., cyclooxygenase inhibition), gene expression of pro-inflammatory cytokines, and its potential in more complex cell-based or in vivo models of inflammation and oxidative stress. The data generated through this comparative approach will be crucial for guiding future drug development efforts for this promising class of compounds.
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- Besson, T., & Thiéry, V. (2015). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Mini-Reviews in Medicinal Chemistry, 15(13), 1079-1096.
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Navigating the Data Gap: An Analysis of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine Efficacy
A comprehensive review of publicly available scientific literature reveals a significant data gap regarding the in vivo and in vitro efficacy of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine for any therapeutic application. Similarly, its parent compound, 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine (also known as TMIP), is primarily documented as a potential food mutagen rather than a therapeutic agent.
This guide, therefore, pivots from a direct comparative analysis to an exploration of the broader context of imidazo[4,5-b]pyridine derivatives, highlighting their therapeutic potential and the methodologies used to evaluate them. This approach aims to provide researchers, scientists, and drug development professionals with a foundational understanding that can be applied to novel compounds within this class, including the titular molecule, should data become available.
The Imidazo[4,5-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazo[4,5-b]pyridine core is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets. This versatility has led to the development of numerous derivatives with diverse therapeutic activities.
Therapeutic Landscape of Imidazo[4,5-b]pyridine Derivatives:
-
Anticancer Activity: Many imidazo[4,5-b]pyridine derivatives have demonstrated potent antiproliferative effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key cellular processes such as cell cycle progression and signal transduction.
-
Antimicrobial Properties: The scaffold has been successfully modified to create compounds with significant antibacterial and antifungal activities, offering potential solutions to the growing challenge of antimicrobial resistance.
-
Antiviral Efficacy: Certain derivatives have shown promise as antiviral agents, inhibiting the replication of various viruses.
Bridging the Knowledge Gap: A Methodological Framework for Efficacy Evaluation
In the absence of specific data for 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine, we present a generalized workflow for assessing the in vitro and in vivo efficacy of novel imidazo[4,5-b]pyridine compounds. This framework is based on established protocols and best practices in drug discovery and development.
Part 1: Foundational In Vitro Assessment
The initial evaluation of a novel compound begins with a battery of in vitro assays to determine its biological activity and preliminary safety profile.
1.1. Target Identification and Engagement:
-
Objective: To identify the molecular target(s) of the compound and confirm binding.
-
Methodology:
-
Differential Scanning Fluorimetry (DSF): To assess direct binding to a purified protein target by measuring changes in protein thermal stability upon ligand binding.
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, including affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
-
Surface Plasmon Resonance (SPR): To measure the kinetics of binding (kon and koff) in real-time.
-
1.2. Cellular Potency and Selectivity:
-
Objective: To determine the compound's efficacy in a cellular context and its selectivity for target cells over non-target cells.
-
Methodology:
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo®): To measure the compound's effect on cell proliferation and determine the half-maximal inhibitory concentration (IC50).
-
Mechanism-based Cellular Assays: To confirm target engagement in cells (e.g., Western blotting for downstream signaling molecules, reporter gene assays).
-
Selectivity Profiling: To assess activity against a panel of cell lines representing different tissues or disease states.
-
1.3. Preliminary ADME-Tox Profiling:
-
Objective: To evaluate the compound's basic absorption, distribution, metabolism, excretion, and toxicity properties.
-
Methodology:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): To predict passive intestinal absorption.
-
Microsomal Stability Assay: To assess metabolic stability in liver microsomes.
-
Cytotoxicity Assays in Primary Cells (e.g., hepatocytes): To evaluate potential for off-target toxicity.
-
Experimental Workflow: In Vitro Efficacy Assessment
Caption: Generalized workflow for the initial in vitro evaluation of a novel compound.
Part 2: Preclinical In Vivo Validation
Promising candidates from in vitro screening advance to in vivo studies to assess their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a whole-organism context.
2.1. Pharmacokinetic (PK) Studies:
-
Objective: To understand how the compound is absorbed, distributed, metabolized, and excreted in an animal model.
-
Methodology:
-
Single-dose PK study: Administration of the compound via different routes (e.g., intravenous, oral) to determine key parameters such as bioavailability, half-life, and clearance.
-
Tissue Distribution Study: To determine the concentration of the compound in various tissues of interest.
-
2.2. Pharmacodynamic (PD) and Efficacy Studies:
-
Objective: To evaluate the compound's effect on the intended biological target and its overall therapeutic efficacy in a disease model.
-
Methodology:
-
Target Engagement Biomarker Analysis: Measurement of a biomarker in relevant tissues to confirm that the compound is interacting with its target in vivo.
-
Disease-specific Animal Models: Use of established animal models (e.g., xenograft models for cancer, infection models for antimicrobial studies) to assess the compound's ability to produce a therapeutic effect.
-
Dose-Response Studies: To determine the optimal dosing regimen.
-
Experimental Workflow: In Vivo Efficacy Assessment
Caption: Generalized workflow for the in vivo evaluation of a promising compound.
Conclusion and Future Directions
While a direct comparative guide on the in vivo versus in vitro efficacy of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine is not currently feasible due to a lack of published data, the broader family of imidazo[4,5-b]pyridines continues to be a fertile ground for drug discovery. The methodologies outlined in this guide provide a robust framework for the evaluation of new chemical entities within this class.
For researchers interested in 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine, the immediate path forward would involve synthesizing the compound and subjecting it to the foundational in vitro assays described herein. The results of these initial studies would be critical in determining whether further investigation, including in vivo efficacy studies, is warranted. As new data emerges, a direct and detailed comparison will become possible, contributing to the growing body of knowledge surrounding this versatile and therapeutically promising chemical scaffold.
The Ascendant Trajectory of Imidazo[4,5-b]pyridines: A Comparative Review of a Privileged Scaffold in Drug Discovery
The imidazo[4,5-b]pyridine core, a bioisostere of naturally occurring purines, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the building blocks of DNA and RNA has made it a focal point for the development of novel therapeutics targeting a wide array of diseases.[1][2][3][4][5] This guide provides a comparative literature review of various imidazo[4,5-b]pyridine derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their synthesis and evaluation. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile heterocyclic system.
The Allure of a Purine Analogue: Why Imidazo[4,5-b]pyridine?
The strategic fusion of an imidazole ring with a pyridine moiety confers upon the imidazo[4,5-b]pyridine scaffold a unique set of physicochemical properties. This arrangement allows for diverse substitutions at multiple positions, enabling fine-tuning of the molecule's steric, electronic, and pharmacokinetic profiles. The core structure can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets.[2]
A Comparative Analysis of Therapeutic Applications
The therapeutic potential of imidazo[4,5-b]pyridine derivatives is vast, with significant research efforts concentrated on oncology, virology, and microbiology.[1][6]
In the Battle Against Cancer: Targeting Kinases and Beyond
Imidazo[4,5-b]pyridine derivatives have emerged as potent inhibitors of various protein kinases, enzymes that play a pivotal role in cellular signaling pathways often dysregulated in cancer.[1][3]
Aurora Kinase Inhibition:
Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is linked to tumorigenesis.[2] Several imidazo[4,5-b]pyridine-based inhibitors have been developed. For instance, lead optimization studies have led to the identification of orally bioavailable inhibitors with a 1-benzylpiperazinyl motif at the 7-position, demonstrating favorable in vitro properties.[7] A potent inhibitor, 31 , emerged from a hit generation and exploration approach, displaying IC50 values of 0.042, 0.198, and 0.227 µM against Aurora-A, Aurora-B, and Aurora-C kinases, respectively.[8]
Cyclin-Dependent Kinase (CDK) Inhibition:
CDKs are crucial for cell cycle progression, and their inhibition is a validated anticancer strategy. Novel imidazo[4,5-b]pyridine derivatives have shown significant activity against breast (MCF-7) and colon (HCT116) cancer cell lines by inhibiting CDK9.[9] Several synthesized compounds exhibited remarkable CDK9 inhibitory potential with IC50 values ranging from 0.63 to 1.32 µM, comparable to the established drug sorafenib (IC50 = 0.76 µM).[9]
Bruton's Tyrosine Kinase (BTK) Inhibition:
BTK is a validated target for B-cell malignancies.[10] Researchers have designed and synthesized novel noncovalent, reversible imidazo[4,5-b]pyridine-based BTK inhibitors. Structure-activity relationship studies revealed that a 2,4-dihydroxyphenyl substitution on one ring and extended functionalities like a morpholinomethyl or 4-acetamido group on another ring significantly enhanced BTK inhibition.[10] The most potent compounds, 6b , 6o , and 6p , exhibited IC50 values of 1.14, 1.54, and 2.46 µM, respectively.[10]
Table 1: Comparative Activity of Imidazo[4,5-b]pyridine Derivatives as Kinase Inhibitors
| Compound/Derivative Class | Target Kinase(s) | Key Structural Features | Reported IC50 Values (µM) | Reference |
| 31 | Aurora-A, -B, -C | 2-(4-(dimethylamino)phenyl) and a piperazinyl-acetamide at the 7-position | 0.042 (A), 0.198 (B), 0.227 (C) | [8] |
| 40c (CCT137444) | Aurora-A, -B | 1-benzylpiperazinyl motif at the 7-position | Potent, specific values not stated in abstract | [7] |
| Various CDK9 Inhibitors | CDK9 | Varied substitutions | 0.63 - 1.32 | [9] |
| 6b, 6o, 6p | BTK | 2,4-dihydroxyphenyl and morpholinomethyl or 4-acetamido functionalities | 1.14 (6b), 1.54 (6o), 2.46 (6p) | [10] |
Confronting Viral Threats: Antiviral Applications
The purine-like structure of imidazo[4,5-b]pyridines makes them attractive candidates for antiviral drug development, often targeting viral polymerases or other essential enzymes. While much of the research has focused on a range of viruses, specific data on potent activity is still emerging. Some derivatives have shown marginal activity against cytomegalovirus and varicella-zoster virus.[6] Further exploration in this area is warranted to unlock their full potential.
Combating Microbial Infections: Antibacterial and Antifungal Potential
Imidazo[4,5-b]pyridine derivatives have also been investigated for their antimicrobial properties.[2][11]
Tuberculostatic Activity:
Quantitative Structure-Activity Relationship (QSAR) studies have been employed to design imidazo[4,5-b]pyridine derivatives with predicted high antibacterial activity against Mycobacterium tuberculosis. These studies have highlighted the importance of hydrophobicity for their activity.[12]
Broad-Spectrum Antibacterial and Antifungal Activity:
Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[2] For example, the presence of a chlorine atom at the para position of phenyl groups attached to a linked 2,6-diarylpiperidin-4-one core increased activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumonia.[2]
Experimental Methodologies: Synthesis and Biological Evaluation
A researcher's ability to replicate and build upon existing work is paramount. This section details common synthetic routes and biological assays for imidazo[4,5-b]pyridine derivatives.
General Synthetic Schemes
The synthesis of the imidazo[4,5-b]pyridine core typically involves the condensation of a diaminopyridine with a carboxylic acid or its derivative.[2] Variations of this approach allow for the introduction of diverse substituents.
One-Step Synthesis from Aldehydes: A common method involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes. This reaction can proceed via an air-oxidative cyclocondensation in water, offering an environmentally friendly route.[2]
Caption: General workflow for the synthesis of 2-aryl-1H-imidazo[4,5-b]pyridines.
Multi-component Reactions: Efficient one-pot multi-component reactions have been developed, for instance, using a copper-catalyzed amination of N-pyridyl imines.[13]
Biological Evaluation Protocols
In Vitro Kinase Assays: The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro kinase assays. These assays measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated.
Cell-Based Antiproliferative Assays: The cytotoxic or antiproliferative effects of the derivatives on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all laboratory materials, a critical step that ensures the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine, a heterocyclic amine compound. The procedures outlined below are synthesized from established best practices in chemical waste management and are grounded in regulatory standards set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
The core principle of chemical disposal is "cradle-to-grave" responsibility, meaning the generator of the waste is accountable for its safe management from generation to final disposal.[1] This guide is designed to empower researchers, scientists, and drug development professionals to fulfill this duty with the highest degree of scientific integrity and operational excellence.
I. Hazard Assessment and Pre-Disposal Considerations
Key Potential Hazards:
-
Irritation: May cause skin and serious eye irritation.[2][3][4]
-
Harmful if Swallowed: Oral toxicity is a potential concern.[3][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4]
Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield[2]
-
A laboratory coat[6]
All operations should be performed within a certified chemical fume hood to minimize the risk of inhalation.[7]
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine is a multi-step process that ensures safety and regulatory compliance.
Caption: Disposal Workflow for 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine.
Experimental Protocol:
-
Waste Categorization: Determine the physical state of the waste.
-
Solid Waste: Unused or expired pure compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips).
-
Liquid Waste: Solutions containing the compound, reaction mixtures, and solvent rinses.
-
-
Container Selection and Labeling:
-
Choose a container that is compatible with the waste. For liquid waste containing organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate.[7] For solid waste, a securely sealable plastic bag or container is suitable.
-
The container must be clearly labeled with the words "Hazardous Waste".[8]
-
The label must also include the full chemical name: "2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine" and list all other components of the waste mixture, including solvents, with their approximate percentages.[9]
-
-
Waste Accumulation:
-
Collect the waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9] The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]
-
Keep the waste container securely closed at all times, except when adding waste.[11]
-
Do not mix incompatible waste streams. Store waste containers with other amine-containing waste, segregated from acids and strong oxidizing agents.[6][9]
-
-
Storage and Pickup:
-
Laboratories are typically classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, or LQG) by the EPA, which dictates the amount of waste that can be accumulated and the time it can be stored.[8]
-
Once the waste container is full, or the accumulation time limit is approaching, a request for pickup should be submitted to your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[6]
-
III. Regulatory Framework and Compliance
Adherence to federal and local regulations is not optional. The Resource Conservation and Recovery Act (RCRA) provides the framework for the management of hazardous waste.[1] Your institution's EH&S department is a crucial resource for ensuring compliance with all applicable regulations.
| Regulatory Body | Key Mandates | Relevance to Disposal |
| EPA | Resource Conservation and Recovery Act (RCRA) | Governs the "cradle-to-grave" management of hazardous waste, including generation, transportation, treatment, storage, and disposal.[1] |
| OSHA | Hazard Communication Standard (29 CFR 1910.1200) | Requires employers to inform and train employees about hazardous chemicals in the workplace.[12][13] |
IV. Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Containment: If it is safe to do so, contain the spill using appropriate absorbent materials (e.g., spill pads, sand).
-
Cleanup: For small spills, trained laboratory personnel wearing appropriate PPE may clean up the spill. For large spills, contact your institution's emergency response team.
-
Disposal of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research leaves a positive and lasting legacy.
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OSHA. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
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Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. [Link]
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American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]
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Journal of Chemical Technology and Metallurgy. (2022, February 20). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [Link]
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Personal protective equipment for handling 2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine
An In-Depth Guide to the Safe Handling of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine: Essential Personal Protective Equipment and Disposal Protocols
Authored by a Senior Application Scientist
Hazard Analysis Based on Structural Analogy
Due to the absence of a specific Safety Data Sheet (SDS) for 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine, a conservative hazard assessment has been conducted based on its structural motifs. The imidazo[4,5-b]pyridine core is a nitrogen-containing heterocyclic aromatic compound, a class known for potential biological activity and, in some cases, toxicity. The presence of amine functionalities suggests that the compound may be readily absorbed through the skin and could act as a skin or eye irritant. Aromatic amines, as a class, are known to have varying degrees of toxicity, with some being potent mutagens or carcinogens. Therefore, a precautionary approach is warranted, treating the compound as potentially hazardous upon inhalation, ingestion, and dermal contact.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is essential to minimize exposure and ensure the safety of laboratory personnel. The following table outlines the minimum required PPE for handling 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions containing the compound and airborne particles of the solid material. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against dermal absorption. Double-gloving is recommended for prolonged handling or when working with concentrated solutions. |
| Body Protection | Flame-resistant lab coat, fully fastened. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a certified chemical fume hood. | A NIOSH-approved respirator with organic vapor cartridges may be necessary for large-scale operations or in case of a spill. |
Step-by-Step Operational Protocol for Safe Handling
Adherence to a strict, step-by-step operational protocol is critical for minimizing risk. The following workflow is designed to guide researchers through the safe handling of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine from receipt to use.
Pre-Handling Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all PPE: Have all necessary PPE readily available and in good condition.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare a Waste Container: Have a clearly labeled, dedicated waste container for the compound and any contaminated materials.
Handling the Compound
-
Don PPE: Put on all required PPE in the correct order (lab coat, then gloves, then eye protection).
-
Work in a Fume Hood: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood.
-
Weighing the Compound: Use a tared weigh boat or paper. Handle with care to avoid generating dust.
-
Solution Preparation: Add the solid compound to the solvent slowly to avoid splashing.
-
Post-Handling: After use, securely cap all containers. Decontaminate the work area with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.
Disposal Plan for Chemical Waste and Contaminated Materials
Proper disposal is a critical component of the laboratory safety lifecycle. All waste generated from the handling of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine must be treated as hazardous.
-
Chemical Waste: Unused compound and solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and the approximate concentration.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be placed in the designated solid hazardous waste container.
-
Waste Pickup: Follow your institution's established procedures for hazardous waste pickup and disposal.
Visualizing the Safety Workflow
The following diagram illustrates the key decision points and procedural flow for the safe handling of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine.
Caption: Workflow for Safe Handling of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine.
This comprehensive guide provides a robust framework for the safe handling and disposal of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine. By adhering to these protocols, researchers can mitigate risks and foster a culture of safety within the laboratory.
References
- General Guidance on the Handling of Heterocyclic Compounds. (Source: Not available)
- Safety Data Sheets (SDS)
-
OSHA Laboratory Safety Guidance. (Source: Occupational Safety and Health Administration, URL: [Link])
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Source: National Research Council, URL: [Link])
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
